molecular formula Au B1263354 Gold-196 CAS No. 14914-16-0

Gold-196

Cat. No.: B1263354
CAS No.: 14914-16-0
M. Wt: 195.96657 g/mol
InChI Key: PCHJSUWPFVWCPO-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gold-196 (⁶⁹Au) is a synthetic radioisotope of gold with a half-life of 6.165 days . It decays via beta-plus (β⁺) emission to form stable platinum-196, and via beta-minus (β⁻) emission to form mercury-196 . This decay profile makes Au-196 a valuable tool in nuclear research and diagnostic development. In biomedical research, gold compounds have a well-documented history of biological activity, primarily through interactions with sulfur and selenium-containing enzyme systems, such as thioredoxin reductase . While stable gold-197 is inert, the radioactive emissions of Au-196 provide a mechanism to study the distribution and effects of gold-based agents in various experimental models. The primary applications for this isotope include use as a tracer in metallurgical studies, foundational research for developing new radiopharmaceuticals, and in probing the mechanisms of action of gold in chemical biology . This product is supplied with a certificate of analysis detailing specific activity and radionuclidic purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals, and its use is strictly prohibited for personal application.

Properties

CAS No.

14914-16-0

Molecular Formula

Au

Molecular Weight

195.96657 g/mol

IUPAC Name

gold-196

InChI

InChI=1S/Au/i1-1

InChI Key

PCHJSUWPFVWCPO-BJUDXGSMSA-N

SMILES

[Au]

Isomeric SMILES

[196Au]

Canonical SMILES

[Au]

Other CAS No.

14914-16-0

Synonyms

196Au radioisotope
Au-196 radioisotope
Gold-196

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Nuclear Properties of Gold-196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear properties of the gold isotope, Gold-196 (¹⁹⁶Au). The information presented herein is intended for researchers, scientists, and professionals in drug development who may utilize this radionuclide in their work. This document details the decay characteristics, isomeric states, and production methods of this compound, supported by experimental methodologies and visual representations of its nuclear behavior.

Core Nuclear Properties

This compound is an unstable isotope of gold with a well-characterized set of nuclear properties. It primarily decays through electron capture, with a smaller branch decaying via beta-minus emission. A summary of its key nuclear data is presented in the table below.

PropertyValue
Half-life 6.1669(6) days
Spin 2-
Parity Negative
Decay Modes Electron Capture (~93%), Beta-Minus (~7%)[1]
Daughter Isotope (EC) Platinum-196 (¹⁹⁶Pt)
Daughter Isotope (β⁻) Mercury-196 (¹⁹⁶Hg)
Mass Excess -31.140 MeV

Decay Characteristics

The decay of this compound to its stable daughter isotopes, Platinum-196 and Mercury-196, is accompanied by the emission of gamma rays and beta particles. The energies and intensities of the most prominent gamma rays have been determined through gamma spectroscopy.

Gamma-Ray Emissions

The following table summarizes the energies and relative intensities of the principal gamma rays emitted following the decay of this compound.

Energy (keV)Relative Intensity (%)
333.0222.8
355.7387.0
426.06.8
645.62.1
778.81.1
1090.70.4

Note: Intensities are relative to the most intense gamma ray (355.73 keV).

Beta-Minus Decay

The beta-minus decay branch of this compound results in the emission of electrons with a maximum energy (Eβ⁻max) of 686.66 keV.

Isomeric States

This compound possesses two notable metastable isomers, each with distinct half-lives, spins, and parities. These isomers decay via isomeric transition (IT) to the ground state of this compound.

IsomerHalf-lifeSpinParityExcitation Energy (keV)
¹⁹⁶ᵐ¹Au 8.1(2) s5+Positive84.660(20)
¹⁹⁶ᵐ²Au 9.6(1) h12-Negative595.66(4)

Production of this compound

This compound can be produced through various nuclear reactions. The most common methods involve the irradiation of stable gold or platinum isotopes.

Photonuclear Reaction on Gold-197

A primary method for producing this compound is through the (γ,n) reaction on the stable isotope Gold-197 (¹⁹⁷Au). This process involves bombarding a high-purity gold target with high-energy photons (gamma rays).

Reaction: ¹⁹⁷Au + γ → ¹⁹⁶Au + n

Charged-Particle Bombardment of Platinum

This compound can also be produced by bombarding platinum targets with charged particles, such as protons or deuterons, in a particle accelerator. For example, the (p,n) reaction on Platinum-196 is a viable production route.

Reaction: ¹⁹⁶Pt + p → ¹⁹⁶Au + n

A summary of common production reactions is provided below:

ReactionTarget IsotopeProjectile
¹⁹⁷Au(γ,n)¹⁹⁶Au ¹⁹⁷AuGamma Ray
¹⁹⁶Pt(p,n)¹⁹⁶Au ¹⁹⁶PtProton
¹⁹⁸Hg(p,3n)¹⁹⁶Au ¹⁹⁸HgProton

Experimental Protocols

This section outlines the general methodologies employed in the determination of the nuclear properties of this compound.

Production and Measurement via Photonuclear Reaction

1. Target Preparation: A target of high-purity (99.99% or greater) Gold-197 foil is prepared.

2. Irradiation: The gold target is placed in a high-energy photon beam. These photons are typically produced as bremsstrahlung radiation by directing an electron beam from a linear accelerator onto a high-Z converter material, such as tungsten. The target is irradiated for a duration calculated to produce a sufficient activity of this compound for measurement.

3. Gamma-Ray Spectroscopy: Following irradiation, the target is transferred to a shielded counting chamber equipped with a high-purity germanium (HPGe) detector. The HPGe detector is calibrated for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and intensities.

4. Data Acquisition and Analysis: The gamma-ray spectrum of the irradiated target is acquired over a period sufficient to obtain good statistics for the characteristic gamma peaks of this compound. The energies of the peaks are used to identify the nuclide, and the net peak areas, corrected for detector efficiency and gamma-ray intensity, are used to quantify the activity.

Half-Life Determination

1. Serial Measurements: The activity of a this compound source is measured repeatedly at set time intervals using a gamma-ray spectrometer. The net counts in a prominent, well-resolved gamma-ray peak (e.g., 355.73 keV) are recorded for each measurement.

2. Decay Curve Analysis: The natural logarithm of the net count rate is plotted against the elapsed time.

3. Half-Life Calculation: A linear regression is performed on the data points. The slope of the resulting line is equal to the negative of the decay constant (λ). The half-life (T₁/₂) is then calculated using the formula: T₁/₂ = ln(2) / λ.

Beta Spectroscopy

1. Spectrometer Setup: A beta spectrometer, typically consisting of a silicon detector, is used to measure the energy spectrum of the electrons emitted during the beta-minus decay of this compound. The spectrometer is calibrated using sources that emit electrons of known energies.

2. Spectrum Acquisition: The this compound source is placed in the spectrometer, and the beta spectrum is acquired.

3. Kurie Plot Analysis: To determine the maximum beta energy (Eβ⁻max), a Kurie plot is constructed. This involves plotting a function of the square root of the number of counts per unit momentum interval against the electron energy. For an allowed transition, this plot will be a straight line that intersects the energy axis at the Eβ⁻max.

Spin and Parity Determination

The spin and parity of the nuclear states of this compound are determined by analyzing the angular correlation of successively emitted gamma rays.

1. Coincidence Measurement: Two gamma-ray detectors are placed at a fixed angle relative to each other, with the this compound source at the center. The detectors are set up to record events where two gamma rays are detected in coincidence.

2. Angular Correlation Function: The coincidence count rate is measured at various angles between the detectors. The resulting data are fitted to a theoretical angular correlation function, which depends on the spins of the initial, intermediate, and final nuclear states, as well as the multipolarities of the gamma transitions.

3. Spin and Parity Assignment: By comparing the experimental angular correlation with theoretical predictions for different possible spin and parity assignments, the most probable values for the nuclear states can be determined.

Visualizations

This compound Decay Scheme

The following diagram illustrates the decay pathways of this compound to its daughter nuclei, Platinum-196 and Mercury-196, including the energies of the excited states and the principal gamma transitions.

DecayScheme cluster_Au196 This compound cluster_Pt196 Platinum-196 cluster_Hg196 Mercury-196 Au196 ¹⁹⁶Au (2⁻) T₁/₂ = 6.1669 d Pt196_1 355.7 keV (2⁺) Au196->Pt196_1 EC (~93%) Hg196_1 426.9 keV (2⁺) Au196->Hg196_1 β⁻ (~7%) Pt196_g ¹⁹⁶Pt (0⁺) Stable Pt196_1->Pt196_g γ 355.7 keV Pt196_2 688.7 keV (2⁺) Pt196_2->Pt196_g γ 688.7 keV Pt196_2->Pt196_1 γ 333.0 keV Hg196_g ¹⁹⁶Hg (0⁺) Stable Hg196_1->Hg196_g γ 426.9 keV

Caption: Decay scheme of this compound.

Experimental Workflow for Production and Analysis

This flowchart outlines the typical experimental procedure for producing this compound via the photonuclear reaction and its subsequent analysis.

Workflow cluster_production Production cluster_analysis Analysis Target High-Purity ¹⁹⁷Au Target Irradiation Photon Irradiation (¹⁹⁷Au(γ,n)¹⁹⁶Au) Target->Irradiation Linac Electron Linear Accelerator Converter Tungsten Converter Linac->Converter Converter->Irradiation HPGe HPGe Detector Irradiation->HPGe Sample Transfer Spectrum Gamma-Ray Spectrum Acquisition HPGe->Spectrum Analysis Data Analysis (Peak ID, Activity, Half-life) Spectrum->Analysis

Caption: Production and analysis workflow for this compound.

References

The Fundamental Characteristics of Gold-196: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Nuclide's Properties, Production, and Potential Applications in Nuclear Medicine

Gold-196 (Au-196) is a radionuclide of the precious metal gold with emerging interest in the fields of nuclear medicine and radiopharmaceutical development. Its unique decay characteristics, including a manageable half-life and emissions suitable for imaging, position it as a candidate for preclinical studies and potential diagnostic applications. This technical guide provides a comprehensive overview of the core properties of Au-196, methodologies for its production and use in experimental settings, and its potential role in the advancement of targeted radiotherapies and diagnostic agents.

Core Nuclidic Properties of Au-196

The fundamental characteristics of Au-196 are summarized in the tables below, providing a clear reference for its nuclear and dosimetric properties.

General and Decay Properties
PropertyValue
Atomic Number (Z)79
Mass Number (A)196
Neutron Number (N)117
Half-life6.183 days[1]
Decay ModesElectron Capture (EC), Beta-minus (β-)
Daughter Nuclides196Pt (92.8%), 196Hg (7.2%)[1][2]
Radiation Emissions and Dosimetry
Radiation TypeMean Energy per Disintegration (MeV)Key Gamma Ray Energies (keV) and Intensities
Electrons (β- and Auger)0.03718[1]
Photons (Gamma and X-rays)0.47336[1]333.0 keV, 355.7 keV, 426.0 keV[3]

Note: Dosimetric values are essential for calculating the absorbed dose in tissues and are a critical component of preclinical and clinical evaluations of radiopharmaceuticals.[4][5][6]

Production of the Au-196 Nuclide

The production of Au-196 for research and medical applications primarily relies on nuclear reactions involving stable gold (197Au) or mercury isotopes. The choice of production method often depends on the desired purity, yield, and the available irradiation facilities (e.g., nuclear reactor, cyclotron, or electron accelerator).

Common Production Reactions
ReactionDescription
197Au(γ,n)196AuIn this photonuclear reaction, a high-energy photon (gamma ray) strikes a stable 197Au nucleus, ejecting a neutron and transmuting it into 196Au.[7][8] This method can be performed using a high-energy electron accelerator to produce bremsstrahlung photons.[8][9]
197Au(n,2n)196AuThis reaction involves bombarding a stable 197Au target with fast neutrons, causing the ejection of two neutrons and the formation of 196Au.[10]
197Au(p,pn)196AuProtons are used to bombard a 197Au target, leading to the emission of a proton and a neutron, resulting in 196Au.[11]
196Hg(p,n)196AuThis reaction involves the proton bombardment of enriched 196Hg, which can lead to the production of Au-196. The subsequent decay of 196Au can be investigated.

The following diagram illustrates a generalized workflow for the production and separation of Au-196.

Au196_Production_Workflow Generalized Au-196 Production and Separation Workflow cluster_production Production cluster_processing Processing cluster_qc Quality Control Target Stable Target Material (e.g., 197Au foil or Hg compound) Irradiation Irradiation (e.g., with photons, neutrons, or protons) Target->Irradiation Bombardment Dissolution Target Dissolution (e.g., in aqua regia) Irradiation->Dissolution Post-irradiation Separation Radiochemical Separation (e.g., Sorption, Solvent Extraction) Dissolution->Separation Chemical processing Purification Purification of Au-196 Separation->Purification Radionuclidic_Purity Radionuclidic Purity Assessment (Gamma Spectroscopy) Purification->Radionuclidic_Purity Radiochemical_Purity Radiochemical Purity Assessment Purification->Radiochemical_Purity Specific_Activity Specific Activity Determination Purification->Specific_Activity Final_Product Au-196 Solution (for radiolabeling) Specific_Activity->Final_Product

Caption: A simplified workflow for the production and purification of Au-196.

Experimental Protocols and Applications in Drug Development

While Au-196 is noted as a candidate for preclinical studies, detailed experimental protocols are often adapted from those developed for other gold radioisotopes like 198Au and 199Au, which have been more extensively studied in the context of gold nanoparticles for cancer imaging and therapy.[12][13] The general principles and methodologies for evaluating a potential Au-196 based radiopharmaceutical are outlined below.

Radiolabeling of Nanoparticles

Gold nanoparticles (AuNPs) serve as a versatile platform for drug delivery and imaging.[14] The intrinsic properties of Au-196 allow for its incorporation into the crystal lattice of AuNPs during their synthesis, ensuring a stable radiolabel.[12]

Generalized Protocol for 196Au-Doped Gold Nanoparticle Synthesis:

  • Seed-Mediated Growth: A common method involves the preparation of small gold "seed" nanoparticles.

  • Growth Solution: A growth solution is prepared containing a gold salt (e.g., HAuCl4), a reducing agent (e.g., ascorbic acid), and a capping agent (e.g., CTAB).

  • Incorporation of 196Au: A solution containing the purified Au-196 is added to the growth solution.

  • Nanoparticle Formation: The seed solution is added to the growth solution, initiating the growth of the 196Au-doped gold nanoparticles.

  • Purification: The resulting nanoparticles are purified through centrifugation and washing to remove excess reagents.

  • Surface Modification: The nanoparticle surface can be further functionalized with targeting ligands (e.g., peptides, antibodies) to enhance specificity for cancer cells.[15]

Preclinical Evaluation of 196Au-Labeled Compounds

The preclinical evaluation of any new radiopharmaceutical is a critical step to assess its safety and efficacy before it can be considered for human trials.[2][3][16]

Key Stages of Preclinical Evaluation:

  • In Vitro Studies:

    • Cellular Uptake and Internalization: Assessing the ability of the 196Au-labeled compound to be taken up by cancer cells in culture.

    • Cytotoxicity Assays: Determining the toxicity of the compound to both cancer and healthy cells.

    • Stability Studies: Evaluating the stability of the radiolabel in various biological media (e.g., serum).

  • In Vivo Studies (Animal Models):

    • Biodistribution Studies: Injecting the 196Au-labeled compound into animal models (e.g., mice with tumors) and tracking its distribution in different organs and tissues over time.[17] This is typically done by sacrificing the animals at various time points and measuring the radioactivity in each organ.

    • SPECT Imaging: The gamma emissions from Au-196 can be used for Single Photon Emission Computed Tomography (SPECT) to visualize the accumulation of the radiopharmaceutical in the tumor and other organs in a living animal.

    • Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound.

    • Toxicity Studies: Assessing any potential adverse effects of the radiopharmaceutical in the animal model.

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a hypothetical 196Au-labeled nanoparticle.

Preclinical_Workflow Preclinical Evaluation Workflow for a 196Au-Labeled Nanoparticle Synthesis Synthesis and Characterization of 196Au-Labeled Nanoparticle In_Vitro In Vitro Studies (Cellular Uptake, Cytotoxicity, Stability) Synthesis->In_Vitro Animal_Model Animal Model with Tumor In_Vitro->Animal_Model Successful in vitro results Administration Administration of 196Au-Nanoparticle Animal_Model->Administration Biodistribution Biodistribution Studies (Organ Harvesting and Counting) Administration->Biodistribution SPECT_Imaging In Vivo SPECT Imaging Administration->SPECT_Imaging Toxicity Toxicity Assessment Administration->Toxicity Data_Analysis Data Analysis and Dosimetry Calculations Biodistribution->Data_Analysis SPECT_Imaging->Data_Analysis Toxicity->Data_Analysis Evaluation Evaluation of Therapeutic Efficacy and Diagnostic Potential Data_Analysis->Evaluation

Caption: A generalized workflow for the preclinical evaluation of a 196Au-labeled therapeutic or diagnostic agent.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific research detailing the direct interaction of Au-196 with cellular signaling pathways. The biological effects of gold-based compounds, including those being investigated as anticancer agents, are often attributed to their interaction with proteins, particularly enzymes like thioredoxin reductase, which can induce oxidative stress and apoptosis in cancer cells.[7] The role of the radionuclide in this context is primarily to either enable imaging (diagnostic) or deliver a cytotoxic radiation dose (therapeutic).

Further research is required to elucidate any specific signaling pathways that may be modulated by the presence of Au-196, distinct from the effects of the non-radioactive gold carrier molecule.

Dosimetry Considerations

Dosimetry, the measurement and calculation of absorbed radiation dose, is a cornerstone of targeted radionuclide therapy.[6][18] For a potential therapeutic application of Au-196, patient-specific dosimetry would be crucial to optimize the administered activity, maximizing the dose to the tumor while minimizing the dose to healthy organs.[4][19]

The process involves:

  • Quantitative SPECT Imaging: Acquiring a series of SPECT images over time to determine the concentration and retention of Au-196 in tumors and critical organs.

  • Pharmacokinetic Modeling: Using the imaging data to model the uptake and clearance of the radiopharmaceutical.

  • Dose Calculation: Employing sophisticated software and the known decay properties of Au-196 to calculate the absorbed dose in different tissues.

The following diagram illustrates the logical relationship in a dosimetry calculation workflow.

Dosimetry_Workflow Dosimetry Calculation Workflow for Targeted Radionuclide Therapy Patient_Data Patient-Specific Data (Anatomy from CT/MRI) Dose_Calculation Absorbed Dose Calculation (e.g., MIRD formalism, Monte Carlo) Patient_Data->Dose_Calculation SPECT_CT Quantitative SPECT/CT Imaging (Time-activity data) Pharmacokinetics Pharmacokinetic Modeling (Uptake and Clearance) SPECT_CT->Pharmacokinetics Activity_Integration Time-Integrated Activity (Cumulated Activity) Pharmacokinetics->Activity_Integration Activity_Integration->Dose_Calculation Dose_Volume_Histograms Dose-Volume Histograms (DVHs) for Tumor and Organs Dose_Calculation->Dose_Volume_Histograms Treatment_Planning Treatment Planning and Response Prediction Dose_Volume_Histograms->Treatment_Planning

Caption: A logical workflow for performing patient-specific dosimetry calculations.

Conclusion

The Au-196 nuclide possesses a compelling set of physical characteristics that make it a valuable tool for researchers in nuclear medicine and drug development. Its decay properties are well-suited for preclinical SPECT imaging, and its production is feasible through various nuclear reactions. While detailed experimental protocols specifically for Au-196 are still emerging, the extensive research on other gold radioisotopes provides a solid foundation for its investigation as a component of novel radiopharmaceuticals, particularly in the form of radiolabeled gold nanoparticles. Future work should focus on developing and validating specific Au-196-based agents and exploring their biological interactions to fully unlock their potential in the diagnosis and treatment of diseases such as cancer.

References

The Decay Scheme of Gold-196: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-196 (¹⁹⁶Au), a radioactive isotope of gold, undergoes a dual decay process, transforming into two different stable nuclei, Platinum-196 (¹⁹⁶Pt) and Mercury-196 (¹⁹⁶Hg). This technical guide provides a comprehensive overview of the decay scheme of ¹⁹⁶Au, its associated energy levels, and the experimental methodologies used to elucidate these nuclear properties. The data presented is crucial for applications in nuclear physics research and may have relevance in fields such as radiopharmaceutical development where precise understanding of decay characteristics is paramount.

Decay Properties of this compound

This compound, with a half-life of 6.1669 days, decays primarily through electron capture to ¹⁹⁶Pt with a branching ratio of 92.8%. A smaller fraction, 7.2%, decays via beta-minus (β⁻) emission to ¹⁹⁶Hg.[1] The decay process also involves the emission of gamma rays and conversion electrons as the daughter nuclei transition from excited states to their ground states.

In addition to the ground state, ¹⁹⁶Au has two notable isomeric states. The first, ¹⁹⁶ᵐ¹Au, has a half-life of 8.1 seconds and the second, ¹⁹⁶ᵐ²Au, has a half-life of 9.6 hours.[1][2] This guide focuses on the decay of the ¹⁹⁶Au ground state.

Table 1: General Decay Properties of ¹⁹⁶Au (Ground State)
PropertyValueUnit
Half-life (T₁⸝₂)6.1669 (6)days
Spin and Parity (Jᴫ)2⁻
Electron Capture (EC) Decay
Branching Ratio92.8 (8)%
Q-value (EC)1506 (3)keV
Daughter Nucleus¹⁹⁶Pt
Beta-Minus (β⁻) Decay
Branching Ratio7.2 (8)%
Q-value (β⁻)686 (3)keV
Daughter Nucleus¹⁹⁶Hg

Decay Scheme and Energy Levels

The decay of ¹⁹⁶Au populates excited states in both ¹⁹⁶Pt and ¹⁹⁶Hg. The subsequent de-excitation of these levels results in a complex spectrum of gamma rays and conversion electrons.

Electron Capture Decay to ¹⁹⁶Pt

The electron capture decay of ¹⁹⁶Au primarily populates the 2⁺ excited state at 355.73 keV in ¹⁹⁶Pt. Other higher energy levels in ¹⁹⁶Pt are also populated, albeit with lower probabilities. The subsequent gamma transitions from these excited states to the ground state of ¹⁹⁶Pt are well-characterized.

Beta-Minus Decay to ¹⁹⁶Hg

The β⁻ decay of ¹⁹⁶Au predominantly feeds the 2⁺ excited state at 426.10 keV in ¹⁹⁶Hg. The de-excitation of this level to the stable ground state of ¹⁹⁶Hg results in the emission of a characteristic gamma ray.

Table 2: Major Gamma Transitions in the Decay of ¹⁹⁶Au
Energy (keV)Relative IntensityTransitionDaughter Nucleus
333.0322.92⁺ → 2⁺¹⁹⁶Pt
355.7387.02⁺ → 0⁺¹⁹⁶Pt
426.106.62⁺ → 0⁺¹⁹⁶Hg

Note: Relative intensities are normalized to the most intense gamma ray (355.73 keV).

Experimental Protocols

The characterization of the ¹⁹⁶Au decay scheme has been accomplished through various experimental techniques, primarily involving high-resolution gamma-ray and conversion electron spectroscopy.

Production of ¹⁹⁶Au

Sources of ¹⁹⁶Au for experimental studies are typically produced through nuclear reactions. A common method is the ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction, where a stable gold target is irradiated with high-energy photons (bremsstrahlung).[3] Another method involves the irradiation of platinum targets with deuterons, such as the ¹⁹⁶Pt(d,2n)¹⁹⁶Au reaction.[4]

Gamma-Ray Spectroscopy

High-purity germanium (HPGe) detectors are the standard for measuring the energies and intensities of gamma rays emitted during the decay of ¹⁹⁶Au.

  • Experimental Setup: A typical setup consists of an HPGe detector coupled to a multi-channel analyzer (MCA). The radioactive ¹⁹⁶Au source is placed at a calibrated distance from the detector. To minimize background radiation, the detector is often housed in a lead shield.

  • Energy and Efficiency Calibration: The energy calibration of the spectrometer is performed using standard radioactive sources with well-known gamma-ray energies (e.g., ¹³⁷Cs, ⁶⁰Co). The detection efficiency as a function of energy is also determined using calibrated multi-gamma sources.

  • Data Analysis: The resulting gamma-ray spectrum is analyzed to identify the photopeaks corresponding to the gamma transitions in the daughter nuclei. The area of each photopeak is proportional to the intensity of the corresponding gamma ray.

Conversion Electron Spectroscopy

Internal conversion is a process that competes with gamma-ray emission, where the nuclear excitation energy is transferred to an atomic electron, which is then ejected from the atom.

  • Experimental Setup: Magnetic or silicon-based electron spectrometers are used to measure the kinetic energy of the conversion electrons.

  • Data Analysis: The energies of the conversion electrons are used to determine the transition energies and the atomic shell from which the electron was ejected. The intensity of the conversion electrons, relative to the corresponding gamma-ray intensity, allows for the determination of the internal conversion coefficient (ICC). The ICC is a key parameter for determining the multipolarity of the nuclear transition.

Coincidence Measurements

Gamma-gamma coincidence spectroscopy is a powerful technique used to establish the relationships between different gamma rays in a decay cascade.

  • Experimental Setup: This technique typically employs two or more detectors (e.g., HPGe or NaI(Tl) scintillators) positioned at specific angles relative to the source.

  • Logic: An event is recorded only when two (or more) detectors register a gamma ray within a very short time window.

  • Data Analysis: By gating on a specific gamma-ray energy in one detector, the coincident gamma rays detected in the other detector(s) can be identified. This helps to build the level scheme of the daughter nucleus by identifying which transitions precede or follow others.

Visualization of the Decay Scheme

The following diagrams, generated using the DOT language, illustrate the simplified decay scheme of ¹⁹⁶Au and a conceptual workflow for a typical gamma-ray spectroscopy experiment.

Gold196_Decay_Scheme cluster_Pt ¹⁹⁶Pt cluster_Hg ¹⁹⁶Hg Au196 ¹⁹⁶Au (2⁻) T₁/₂ = 6.1669 d Pt196_ex1 355.73 keV (2⁺) Au196->Pt196_ex1 EC (92.8%) Pt196_ex2 688.72 keV (2⁺) Au196->Pt196_ex2 EC (low %) Hg196_ex1 426.10 keV (2⁺) Au196->Hg196_ex1 β⁻ (7.2%) Pt196_gs ¹⁹⁶Pt (0⁺) Stable Pt196_ex1->Pt196_gs γ 355.73 keV Pt196_ex2->Pt196_ex1 γ 333.03 keV Hg196_gs ¹⁹⁶Hg (0⁺) Stable Hg196_ex1->Hg196_gs γ 426.10 keV

Caption: Simplified decay scheme of this compound.

Gamma_Spectroscopy_Workflow cluster_Experiment Experimental Setup cluster_Electronics Data Acquisition cluster_Analysis Data Analysis Source ¹⁹⁶Au Source Detector HPGe Detector Source->Detector PreAmp Preamplifier Detector->PreAmp Shield Lead Shielding Amplifier Spectroscopy Amplifier PreAmp->Amplifier MCA Multi-Channel Analyzer Amplifier->MCA Computer Computer MCA->Computer Spectrum Gamma-Ray Spectrum Computer->Spectrum PeakAnalysis Peak Identification & Integration Spectrum->PeakAnalysis DecayScheme Decay Scheme Construction PeakAnalysis->DecayScheme Calibration Energy & Efficiency Calibration Calibration->PeakAnalysis

Caption: Experimental workflow for gamma-ray spectroscopy.

References

Technical Guide: Nuclear Properties of Gold-196 (¹⁹⁶Au)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gold-196 (¹⁹⁶Au) is a synthetic radioisotope of gold that does not occur naturally. It is of significant interest in nuclear physics and has potential applications in research and medicine, particularly where radiolabeling and decay characteristics are critical. This document provides a comprehensive overview of the nuclear decay properties of ¹⁹⁶Au, focusing on its half-life and decay constant. It details the primary decay pathways and provides a generalized experimental protocol for the determination of its half-life, tailored for a scientific audience.

Core Decay Properties of this compound

¹⁹⁶Au is an unstable isotope that decays into two different elements through competing processes: electron capture and beta-minus decay. The accepted physical constants for ¹⁹⁶Au are summarized below. Different experimental and evaluated datasets have produced slightly varying values for its half-life.

ParameterValueSource
Half-Life (t₁/₂) 6.165 days[1]
6.183 days[2][3][4]
6.13 ± 0.04 days[5]
6.1669 days[6]
Decay Constant (λ) 1.2975 x 10⁻⁶ s⁻¹[2]
Primary Decay Modes Electron Capture (ε) to ¹⁹⁶PtBeta-Minus (β⁻) Decay to ¹⁹⁶Hg[1][2][3]
Branching Ratio ~92.8% Electron Capture~7.2% Beta-Minus Decay[2][4][7]
Daughter Nuclides Platinum-196 (¹⁹⁶Pt)Mercury-196 (¹⁹⁶Hg)[2][3]
Decay Energy (Q) 1.506 MeV (for Electron Capture)0.686 MeV (for Beta-Minus Decay)[3][4]

Note: The decay constant (λ) is calculated from the half-life (t₁/₂) using the formula λ = ln(2) / t₁/₂. The value presented corresponds to a half-life of 6.183 days.

In addition to the ground state, ¹⁹⁶Au has metastable states (isomers), including ¹⁹⁶ᵐ²Au, which has a half-life of 9.6 hours and decays via isomeric transition.[4][8]

Decay Pathway of this compound

This compound undergoes a branched decay. The dominant pathway, accounting for approximately 92.8% of all decay events, is electron capture.[2][7][9] In this process, the ¹⁹⁶Au nucleus captures an inner atomic electron, converting a proton into a neutron and emitting a neutrino. This results in the formation of Platinum-196 (¹⁹⁶Pt). The remaining 7.2% of ¹⁹⁶Au nuclei undergo beta-minus decay, where a neutron is converted into a proton, emitting an electron (beta particle) and an antineutrino, thereby transforming into Mercury-196 (¹⁹⁶Hg).[2][7][9] Both daughter nuclides, ¹⁹⁶Pt and ¹⁹⁶Hg, are stable.

Gold196_Decay_Pathway Au196 This compound (¹⁹⁶Au) Pt196 Platinum-196 (¹⁹⁶Pt) (Stable) Au196->Pt196 Electron Capture (ε) ~92.8% Hg196 Mercury-196 (¹⁹⁶Hg) (Stable) Au196->Hg196 Beta-Minus Decay (β⁻) ~7.2%

Caption: Decay scheme of this compound showing the two primary decay modes.

Experimental Protocol for Half-Life Determination

The half-life of ¹⁹⁶Au can be determined experimentally by measuring its activity over a period of time. A common method involves producing the isotope through a photonuclear reaction and then measuring the decay of its characteristic gamma-ray emissions using a high-resolution detector.

Isotope Production

This compound is typically produced by irradiating a stable Gold-197 (¹⁹⁷Au) target, which is the only naturally occurring gold isotope, with high-energy photons (gamma rays).[1] This process, known as a (γ,n) reaction, ejects a neutron from the ¹⁹⁷Au nucleus.[10]

  • Reaction: ¹⁹⁷Au + γ → ¹⁹⁶Au + n

  • Source: The high-energy gamma rays can be generated from a linear accelerator (LINAC) as Bremsstrahlung radiation.[11]

Measurement Methodology
  • Sample Preparation: A thin foil of natural gold (¹⁹⁷Au) is irradiated for a predetermined duration to produce a sufficient quantity of ¹⁹⁶Au.

  • Gamma-Ray Spectroscopy: The irradiated gold sample is placed in front of a high-purity germanium (HPGe) detector, which can resolve the specific gamma energies emitted during the decay of ¹⁹⁶Au. The decay of ¹⁹⁶Au to ¹⁹⁶Pt is associated with prominent gamma-ray emissions, such as those at 333.0 keV and 355.7 keV.[5][10]

  • Data Acquisition: The gamma-ray spectrum is acquired over a series of fixed time intervals (e.g., several hours each) for a duration spanning multiple half-lives (e.g., 2-3 weeks for ¹⁹⁶Au). For each spectrum, the net counts in the full-energy photopeaks corresponding to ¹⁹⁶Au decay (e.g., 355.7 keV) are recorded.

  • Background Subtraction: A background radiation measurement is performed with the sample removed to identify and subtract ambient background counts from the sample data.[12]

Data Analysis
  • Activity Calculation: The net count rate (Activity, A) for a specific photopeak is calculated for each measurement time (t). This rate is directly proportional to the number of ¹⁹⁶Au nuclei present.

  • Decay Curve Plotting: The natural logarithm of the activity, ln(A), is plotted against the elapsed time, t. According to the radioactive decay law (A = A₀e⁻ˡᵗ), this plot should yield a straight line.[12]

  • Half-Life Calculation: The slope of the resulting line is equal to the negative of the decay constant (-λ).[12] The half-life (t₁/₂) is then calculated using the relationship: t₁/₂ = ln(2) / λ = -ln(2) / slope

Experimental_Workflow cluster_0 Preparation cluster_1 Data Collection cluster_2 Analysis Irradiation 1. Irradiate ¹⁹⁷Au Foil (γ,n) Reaction Spectroscopy 2. Place Sample at HPGe Detector Irradiation->Spectroscopy Acquire 3. Acquire Gamma Spectra Over Time Intervals Spectroscopy->Acquire Subtract 5. Background Subtraction & Peak Integration Acquire->Subtract Background 4. Measure Background Spectrum Plot 6. Plot ln(Activity) vs. Time Subtract->Plot Calculate 7. Calculate Slope (-λ) & Determine Half-Life Plot->Calculate

Caption: Workflow for the experimental determination of the ¹⁹⁶Au half-life.

References

A Technical Guide to the Synthetic Isotope Gold-196

Author: BenchChem Technical Support Team. Date: December 2025

To the intended audience of researchers, scientists, and drug development professionals: This document addresses the production and properties of Gold-196 (¹⁹⁶Au). It is critical to note that ¹⁹⁶Au is a synthetic radioisotope and does not occur in nature. Therefore, it has no natural abundance or natural sources. This guide focuses on the artificial synthesis of ¹⁹⁶Au, its nuclear characteristics, and the associated technical protocols, which represent its only viable "sources."

Gold (Au) is a monoisotopic element, meaning that 100% of its natural occurrence is the stable isotope ¹⁹⁷Au.[1][2][3][4] All other gold isotopes, including ¹⁹⁶Au, are radioactive and must be produced artificially.[1][3][5]

Nuclear Properties of this compound

This compound is an unstable radioisotope with a half-life of approximately 6.17 days.[2][5][6] It undergoes radioactive decay primarily through two modes: electron capture (EC) and, to a lesser extent, beta-minus (β⁻) decay.[2][5][7] The dominant decay pathway (about 93%) is electron capture, where ¹⁹⁶Au transforms into Platinum-196 (¹⁹⁶Pt).[7][8] A smaller fraction (about 7%) decays via beta-minus emission to Mercury-196 (¹⁹⁶Hg).[7][8]

Data Summary

The quantitative nuclear data for this compound are summarized in the table below for clarity and comparison.

PropertyValue
Symbol ¹⁹⁶Au
Half-Life 6.167 days
Natural Abundance 0% (Synthetic)[6][9]
Primary Decay Mode Electron Capture (ε) (~93%)[7][8]
Secondary Decay Mode Beta-Minus (β⁻) (~7%)[7][8]
Daughter Isotope (EC) ¹⁹⁶Pt
Daughter Isotope (β⁻) ¹⁹⁶Hg
Common Production Reaction ¹⁹⁶Pt(p,n)¹⁹⁶Au
Alternative Production ¹⁹⁷Au(γ,n)¹⁹⁶Au

Sources and Production of this compound

As a synthetic isotope, the "sources" of ¹⁹⁶Au are nuclear reactions conducted in controlled environments such as particle accelerators or nuclear reactors.

1. Proton Bombardment of Platinum: The most common and efficient method for producing ¹⁹⁶Au is through the proton bombardment of a platinum target. Specifically, enriched ¹⁹⁶Pt is irradiated with a proton beam, inducing a (p,n) reaction. In this reaction, a proton is captured by the ¹⁹⁶Pt nucleus, and a neutron is subsequently ejected, resulting in the formation of ¹⁹⁶Au.

Reaction: ¹⁹⁶Pt + p → ¹⁹⁶Au + n

2. Photonuclear Reaction on Stable Gold: An alternative method involves irradiating a target of stable ¹⁹⁷Au with high-energy photons (gamma rays), which can eject a neutron from the nucleus in a (γ,n) reaction.

Reaction: ¹⁹⁷Au + γ → ¹⁹⁶Au + n

Experimental Protocol: Production of ¹⁹⁶Au via ¹⁹⁶Pt(p,n) Reaction

This section outlines a generalized methodology for the production and isolation of ¹⁹⁶Au using a cyclotron.

Objective: To produce ¹⁹⁶Au by irradiating an enriched ¹⁹⁶Pt target with protons and subsequently separating the gold radioisotopes.

Materials & Equipment:

  • High-purity, enriched ¹⁹⁶Pt target material.

  • Particle accelerator (Cyclotron) capable of producing a proton beam of sufficient energy (e.g., 10-20 MeV).

  • Target holder and cooling system.

  • Hot cell with remote manipulators for safe handling of radioactive materials.

  • Chemical separation apparatus (e.g., glassware for solvent extraction or chromatography columns).

  • Reagents for chemical separation: Aqua regia (HCl + HNO₃), ethyl acetate (B1210297) or other suitable organic solvents, and stripping agents (e.g., thiourea (B124793) in HCl).[10]

  • Gamma-ray spectrometer for isotopic identification and quantification.

Methodology:

  • Target Preparation:

    • A thin layer of enriched ¹⁹⁶Pt metal is deposited onto a suitable backing plate (e.g., copper or aluminum) that can withstand the beam energy and effectively dissipate heat.

    • The target is securely mounted in a target holder compatible with the cyclotron's beamline.

  • Irradiation:

    • The target is placed in the beamline of the cyclotron.

    • It is irradiated with a proton beam of a predetermined energy and current for a specific duration. The irradiation time is calculated based on the target's mass, the reaction cross-section, and the desired final activity of ¹⁹⁶Au.

    • The target is cooled continuously during irradiation to prevent melting or damage.

  • Post-Irradiation Cooling:

    • After irradiation, the target is removed from the beamline and transferred to a hot cell.

    • It is allowed to "cool" for a short period to permit the decay of very short-lived, unwanted radioisotopes.

  • Chemical Separation and Purification:

    • The irradiated platinum target material is dissolved in aqua regia to bring both platinum and the newly formed gold into an aqueous solution as chloride complexes ([AuCl₄]⁻ and [PtCl₆]²⁻).

    • Solvent extraction is employed to selectively separate the gold from the bulk platinum target material.[10] An organic solvent, such as ethyl acetate, is added to the aqueous solution. The gold chloride complex shows high affinity for the organic phase and is extracted, while the platinum complex remains in the aqueous phase.

    • The two phases are separated. The extraction process may be repeated to maximize the recovery of gold.

    • The gold is then "stripped" from the organic phase back into a fresh aqueous solution using a suitable reducing or complexing agent.

    • The final solution containing the purified ¹⁹⁶Au is assayed using gamma-ray spectrometry to confirm its identity and quantify its activity.

Visualization of Production and Decay Pathway

The following diagram illustrates the logical workflow for the production of this compound from a Platinum-196 target, followed by its subsequent radioactive decay.

Gold196_Production_Decay cluster_production Production Workflow cluster_decay Decay Pathway Pt196 Stable Target: Platinum-196 (¹⁹⁶Pt) Irradiation Proton Bombardment (p,n) reaction Pt196->Irradiation Target In Au196 Produced Isotope: This compound (¹⁹⁶Au) Irradiation->Au196 Isotope Out Au196_decay Radioactive Isotope: This compound (¹⁹⁶Au) Decay_Process Radioactive Decay (t½ ≈ 6.17 days) Au196_decay->Decay_Process Pt196_daughter Daughter Isotope: Platinum-196 (¹⁹⁶Pt) (~93% via EC) Decay_Process->Pt196_daughter Hg196_daughter Daughter Isotope: Mercury-196 (¹⁹⁶Hg) (~7% via β⁻) Decay_Process->Hg196_daughter

Production and Decay of this compound

References

An In-depth Technical Guide to the Atomic Mass and Binding Energy of Gold-196

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the atomic mass and nuclear binding energy of the gold isotope, Gold-196 (¹⁹⁶Au). It is intended for researchers, scientists, and professionals in drug development who require precise nuclear data and an understanding of the methodologies used to obtain it.

Quantitative Nuclear Data for this compound

The fundamental nuclear properties of this compound are summarized in the table below. This data is crucial for applications in nuclear medicine, radiolabeling, and theoretical nuclear physics.

PropertySymbolValueUnits
Atomic Massm195.966571 u[1]amu
Number of ProtonsZ79
Number of NeutronsN117
Mass ExcessΔ-31.13891 MeV[1]MeV
Nuclear Binding EnergyBE1551.31169114 MeV[2]MeV
Binding Energy per NucleonBE/A7.91485557 MeV[2]MeV/nucleon
Half-life6.165 days[3]days

Experimental Determination of Atomic Mass

The precise determination of atomic mass is fundamental to calculating nuclear binding energy. The primary technique for this is mass spectrometry.

Experimental Protocol: Penning Trap Mass Spectrometry

Penning traps are devices that store charged particles using a combination of a strong, uniform axial magnetic field and a weaker quadrupole electric field.[4][5] This configuration allows for extremely precise measurements of an ion's cyclotron frequency, which is directly related to its mass-to-charge ratio.

Methodology:

  • Ionization and Injection: A sample containing gold is vaporized and ionized. The resulting ¹⁹⁶Au ions are then guided into the Penning trap system.

  • Trapping and Excitation: The ions are captured within the trap's electric and magnetic fields. Their motion is excited by applying a radiofrequency (RF) field.[4]

  • Frequency Measurement: The cyclotron frequency of the trapped ions is measured with high precision by detecting the image currents induced in the trap's electrodes.[5] Modern techniques like Fourier-transform ion cyclotron resonance (FT-ICR) are employed for this purpose.[4]

  • Mass Calculation: The atomic mass is determined by comparing the measured cyclotron frequency of the ¹⁹⁶Au ion to that of a reference ion with a well-known mass. The mass m of the ion is related to its cyclotron frequency νc, charge q, and the magnetic field strength B by the equation: νc = (qB) / (2πm).[6]

G cluster_0 Sample Preparation & Ionization cluster_1 Penning Trap Mass Spectrometry A Gold Sample B Vaporization & Ionization A->B C Ion Injection B->C D Trapping (E & B Fields) C->D E Cyclotron Frequency Measurement D->E F Mass Calculation (vs. Reference Ion) E->F G G F->G Atomic Mass of ¹⁹⁶Au

Workflow for atomic mass determination using a Penning trap.

Determination of Nuclear Binding Energy

Nuclear binding energy is the energy required to disassemble a nucleus into its constituent protons and neutrons.[7][8] It is calculated from the mass defect, which is the difference between the mass of a nucleus and the sum of the masses of its individual nucleons.[7][9]

Experimental Protocol: Calculation from Mass Defect and Decay Spectroscopy

The binding energy of ¹⁹⁶Au is not measured directly but is calculated from its experimentally determined atomic mass. The energies of decay products, which can be used to verify mass differences between parent and daughter nuclei, are measured using gamma-ray spectroscopy.

Methodology:

  • Mass Defect Calculation:

    • The total mass of the constituent nucleons (79 protons and 117 neutrons) is calculated.

    • The experimentally determined atomic mass of ¹⁹⁶Au is subtracted from the total nucleon mass to find the mass defect (Δm).[8]

  • Binding Energy Conversion:

    • The mass defect is converted into energy using Einstein's mass-energy equivalence principle, E = mc².[7] The conversion factor 1 atomic mass unit (u) = 931.494 MeV/c² is typically used.[7]

  • Gamma-Ray Spectroscopy (for decay analysis):

    • ¹⁹⁶Au decays via both electron capture to ¹⁹⁶Pt and beta decay to ¹⁹⁶Hg.[3]

    • A high-purity germanium (HPGe) detector or a scintillation detector is used to measure the energies of the gamma rays emitted during the decay process.[10][11][12]

    • The detector converts the energy of an incoming gamma ray into a voltage signal, which is proportional to the gamma ray's energy.[10]

    • The resulting energy spectrum contains characteristic peaks corresponding to the specific energy levels of the daughter nuclei, confirming the decay pathways and energy release.[12][13]

G cluster_0 Mass Defect Calculation cluster_1 Energy Conversion & Verification A Atomic Mass of ¹⁹⁶Au (from MS) C Calculate Mass Defect (Δm) A->C B Sum of Masses of 79 Protons & 117 Neutrons B->C D Convert Δm to Energy (E=mc²) C->D G G D->G Binding Energy of ¹⁹⁶Au E Gamma Spectroscopy of ¹⁹⁶Au Decay F Analyze Decay Product Energy Levels E->F F->D Verification

Logical workflow for determining nuclear binding energy.

Relevance in Drug Development

Gold isotopes, including ¹⁹⁶Au and the more commonly used ¹⁹⁸Au, have applications in radiotherapy and medical imaging. A precise understanding of their nuclear properties, such as decay modes and energy emissions, is critical for:

  • Dosimetry Calculations: Accurately calculating the radiation dose delivered to target tissues.

  • Radiopharmaceutical Design: Developing gold-based nanoparticles and complexes for targeted drug delivery and therapy.

  • Imaging Applications: Understanding the decay products and their energies is essential for optimizing imaging protocols.

References

An In-depth Technical Guide to the Isomeric States of Gold-196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear isomeric states of Gold-196 (¹⁹⁶Au), with a particular focus on the metastable state Au-196m2. This document details the nuclear properties, experimental production methodologies, and potential, albeit currently hypothetical, applications in the realm of drug development and theranostics.

Introduction to Nuclear Isomers of this compound

Nuclear isomers are metastable states of an atomic nucleus, in which the nucleus exists in an excited state for a longer time than is typical for nuclear excited states. This compound possesses two well-characterized metastable states, Au-196m1 and Au-196m2, in addition to its ground state. These isomers are distinguished by their different energy levels, half-lives, and decay properties. The study of these isomers provides valuable insights into nuclear structure and decay processes. While direct applications of Au-196 isomers in medicine are not yet established, the broader field of gold radioisotopes in nanomedicine offers a conceptual framework for their potential future use.

Nuclear Properties of this compound Isomers

The key nuclear decay characteristics of the ground state and isomeric states of this compound are summarized in the tables below. These data are compiled from various nuclear science references and experimental studies.

Table 1: General Properties of ¹⁹⁶Au Isomeric States

Isotope/IsomerHalf-lifeSpin and Parity (Jπ)Excitation Energy (keV)Decay Modes
¹⁹⁶Au (Ground)6.183 days2-0EC, β+ (92.8%), β- (7.2%)
¹⁹⁶Au-m18.1 seconds5+84.66IT (Isomeric Transition)
¹⁹⁶Au-m29.6 hours12-595.66IT (Isomeric Transition)

Table 2: Decay Data for the ¹⁹⁶Au Ground State

Decay ModeDaughter NuclideBranching Ratio (%)
Electron Capture (EC), β+¹⁹⁶Pt92.8
β-¹⁹⁶Hg7.2

Table 3: Gamma-Ray Emissions from the Decay of ¹⁹⁶Au-m2

Energy (keV)Intensity (%)
147.8143.8
188.2437.8
137.671.6
168.37.74

Note: Intensities are given as the number of photons per 100 disintegrations of the parent isomer.

Experimental Production and Characterization of this compound Isomers

The production of this compound isomers is typically achieved through nuclear reactions involving the stable isotope of gold, ¹⁹⁷Au. The most common production routes are the (n,2n) and (γ,n) reactions.

Production via the ¹⁹⁷Au(n,2n)¹⁹⁶Au Reaction

3.1.1. Principle

This reaction involves bombarding a target of stable ¹⁹⁷Au with high-energy neutrons (typically around 14-15 MeV). The nucleus of a ¹⁹⁷Au atom absorbs a neutron and then emits two neutrons, resulting in the formation of ¹⁹⁶Au in its ground or one of its isomeric states.

3.1.2. Experimental Protocol

  • Target Preparation: A thin foil of high-purity (99.99%) natural gold (¹⁹⁷Au) is used as the target material.

  • Neutron Irradiation: The gold foil is irradiated with a quasi-monoenergetic neutron beam. A common method for producing neutrons in the required energy range is the ³H(d,n)⁴He reaction, where a deuteron (B1233211) beam from a tandem Van de Graaff accelerator bombards a tritiated titanium target.[1]

  • Post-Irradiation Handling: After irradiation, the activated gold foil is allowed to cool for a short period to allow for the decay of short-lived interfering radionuclides.

  • Gamma-Ray Spectroscopy: The irradiated sample is placed in front of a high-purity germanium (HPGe) detector to measure the emitted gamma rays.[2] The HPGe detector is shielded to reduce background radiation.

  • Data Acquisition and Analysis: The signals from the HPGe detector are processed through a multi-channel analyzer to generate a gamma-ray spectrum. The characteristic gamma-ray peaks corresponding to the decay of ¹⁹⁶Au-m2 (e.g., 147.81 keV and 188.24 keV) and the subsequent decay of the ¹⁹⁶Au ground state are identified and their intensities are measured.[3][4] The half-life of the isomers can be determined by measuring the decay of these gamma-ray intensities over time.

Production via the ¹⁹⁷Au(γ,n)¹⁹⁶Au Reaction

3.2.1. Principle

This photonuclear reaction involves irradiating a ¹⁹⁷Au target with high-energy photons (gamma rays). The absorption of a photon with sufficient energy leads to the emission of a neutron, producing ¹⁹⁶Au.

3.2.2. Experimental Protocol

  • Target Preparation: Similar to the (n,2n) reaction, a high-purity gold foil is used as the target.

  • Bremsstrahlung Irradiation: The gold foil is irradiated with a bremsstrahlung photon beam, which is produced by bombarding a high-Z converter target (e.g., tungsten) with an electron beam from a linear accelerator.

  • Post-Irradiation and Measurement: The subsequent steps of sample handling, gamma-ray spectroscopy with an HPGe detector, and data analysis are analogous to the protocol for the (n,2n) reaction.

Visualizations

Decay Scheme of ¹⁹⁶Au-m2

DecayScheme_Au196m2 Au196m2 ¹⁹⁶Au-m2 (12⁻) 595.66 keV T½ = 9.6 h Au196m1 ¹⁹⁶Au-m1 (5⁺) 84.66 keV T½ = 8.1 s Au196m2->Au196m1 IT (γ-rays: 147.81, 188.24 keV) Au196g ¹⁹⁶Au (2⁻) 0 keV T½ = 6.183 d Au196m1->Au196g IT Pt196 ¹⁹⁶Pt (stable) Au196g->Pt196 EC, β⁺ (92.8%) Hg196 ¹⁹⁶Hg (stable) Au196g->Hg196 β⁻ (7.2%)

Caption: Simplified decay scheme of Au-196m2.

Experimental Workflow for ¹⁹⁷Au(n,2n)¹⁹⁶Au Reaction

ExperimentalWorkflow cluster_production Isomer Production cluster_measurement Gamma-Ray Spectroscopy d_beam Deuteron Beam ti_target Tritiated Titanium Target d_beam->ti_target neutrons ~15 MeV Neutrons ti_target->neutrons au_target ¹⁹⁷Au Foil neutrons->au_target activated_au Activated ¹⁹⁶Au Foil au_target->activated_au hpge HPGe Detector activated_au->hpge mca Multi-Channel Analyzer hpge->mca spectrum Gamma-Ray Spectrum mca->spectrum analysis Data Analysis spectrum->analysis

Caption: Workflow for ¹⁹⁶Au isomer production and measurement.

Potential Applications in Drug Development: A Conceptual Framework

While there are no current clinical applications of ¹⁹⁶Au isomers, the well-established use of other gold radioisotopes, such as ¹⁹⁸Au and ¹⁹⁹Au, in the development of radiolabeled gold nanoparticles for cancer theranostics provides a strong rationale for exploring the potential of ¹⁹⁶Au.[5] Gold nanoparticles can be functionalized to target specific cancer cells and can be used for both imaging and therapy. The following section outlines a hypothetical signaling pathway and logical framework for the use of ¹⁹⁶Au-labeled nanoparticles in oncology.

Hypothetical Signaling Pathway and Cellular Uptake

The interaction of functionalized gold nanoparticles with cancer cells is a complex process involving several cellular mechanisms. The primary mode of entry is often receptor-mediated endocytosis.

  • Targeting and Binding: Gold nanoparticles are functionalized with ligands (e.g., antibodies, peptides) that specifically bind to overexpressed receptors on the surface of cancer cells.

  • Endocytosis: Upon binding, the cell membrane engulfs the nanoparticle, forming an endosome.

  • Endosomal Escape: For the therapeutic agent to be effective, the nanoparticle or its payload must escape the endosome and enter the cytoplasm.

  • Therapeutic Action:

    • Drug Delivery: If the nanoparticle is carrying a cytotoxic drug, it is released into the cytoplasm, where it can interfere with cellular processes such as cell division or signaling pathways, leading to apoptosis (programmed cell death).

    • Radiosensitization: The high atomic number of gold makes it an excellent radiosensitizer. When irradiated with external beam radiation, gold nanoparticles enhance the local radiation dose, leading to increased DNA damage and cell death. The decay of ¹⁹⁶Au itself would also contribute to the radiation dose.

    • Auger Electron Therapy: The decay of ¹⁹⁶Au via electron capture results in the emission of a cascade of low-energy Auger electrons.[6] If the gold nanoparticle is localized in close proximity to the cell nucleus, these short-range, high-energy-density electrons can cause significant damage to DNA, leading to cell death.[7]

In Vivo Tracking and Biodistribution

Radiolabeled gold nanoparticles, potentially using ¹⁹⁶Au, can be tracked in vivo using nuclear imaging techniques like SPECT (Single Photon Emission Computed Tomography).[8] This allows for non-invasive monitoring of the nanoparticle's biodistribution, accumulation at the tumor site, and clearance from the body, which is crucial for assessing the efficacy and safety of a potential nanodrug.[9]

Conceptual Signaling Pathway Diagram

SignalingPathway cluster_extracellular Extracellular Space cluster_cellular Cellular Mechanisms cluster_therapeutic Therapeutic Action au_np ¹⁹⁶Au-Labeled Functionalized Nanoparticle receptor Cancer Cell Receptor au_np->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Localization drug_release Drug Release cytoplasm->drug_release radiosensitization Radiosensitization cytoplasm->radiosensitization auger_electrons Auger Electron Emission nucleus->auger_electrons apoptosis Apoptosis drug_release->apoptosis dna_damage DNA Damage radiosensitization->dna_damage auger_electrons->dna_damage dna_damage->apoptosis

Caption: Conceptual pathway for ¹⁹⁶Au-nanoparticle theranostics.

Conclusion

The isomeric states of this compound, particularly Au-196m2, present interesting subjects for nuclear physics research. While their direct application in drug development has not been realized, the broader advancements in the use of radiolabeled gold nanoparticles in oncology provide a compelling conceptual basis for future investigations. The ability to produce and characterize these isomers, combined with the potential for high-LET Auger electron therapy and in vivo tracking, suggests that ¹⁹⁶Au could one day become a valuable tool in the arsenal (B13267) of theranostic agents for personalized medicine. Further research is warranted to explore the synthesis of ¹⁹⁶Au-labeled nanoparticles and to evaluate their biological behavior and therapeutic efficacy in preclinical models.

References

Preliminary Investigations into Gold-196 Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Gold-196 (Au-196), a radioactive isotope of gold. While research into the specific applications of Au-196 in drug development and life sciences is nascent, this document consolidates the known nuclear properties, potential applications based on these characteristics, and generalized experimental protocols that would be essential for its investigation. This guide is intended to serve as a foundational resource for researchers and professionals interested in exploring the potential of this compound in their respective fields.

Core Properties of this compound

This compound is a synthetic radionuclide that does not occur naturally. Its properties make it a candidate for various research and potential therapeutic applications, particularly in the realm of radiopharmaceuticals. A summary of its key quantitative data is presented in Table 1.

PropertyValue
Half-life 6.183 days[1]
Decay Mode Electron Capture (EC) to Platinum-196 (196Pt) Beta Minus (β-) decay to Mercury-196 (196Hg)[1]
Branching Ratio EC: 92.80% β-: 7.20%[1]
Decay Energy EC: 1.506 MeV β-: 0.686 MeV[1]
Primary Gamma Emission 355.7 keV
Metastable State Gold-196m2 (196m2Au) with a half-life of 9.6 hours[2]

Production of this compound

The primary method for producing this compound is through the photonuclear reaction on stable gold (197Au). This process involves bombarding a target of pure gold with high-energy photons (gamma rays), which results in the ejection of a neutron.

Reaction: 197Au(γ,n)196Au[3]

This production method can be achieved using a linear accelerator to generate a bremsstrahlung photon beam.[3] The resulting this compound must then be chemically purified to remove any unreacted target material and other potential impurities.

G This compound Production Workflow cluster_0 Irradiation cluster_1 Processing Stable Gold-197 Target Stable Gold-197 Target Irradiation Irradiation Stable Gold-197 Target->Irradiation High-Energy Photon Beam High-Energy Photon Beam High-Energy Photon Beam->Irradiation Dissolution Dissolution Irradiation->Dissolution Post-Irradiation Chemical Separation Chemical Separation Dissolution->Chemical Separation Purified this compound Purified this compound Chemical Separation->Purified this compound

A simplified workflow for the production of this compound.

Potential Applications in Research and Drug Development

While specific preclinical or clinical studies utilizing this compound are not widely documented, its nuclear characteristics suggest several potential avenues for investigation.

Radiopharmaceutical Development

The half-life of 6.183 days is suitable for radiolabeling molecules with biological half-lives of several days, such as antibodies or larger nanoparticles. The emission of both electrons (via beta decay and internal conversion) and gamma rays makes this compound a potential candidate for theranostics, an approach that combines therapy and diagnosis.

Preclinical Imaging

The gamma emissions of this compound could theoretically be used for Single Photon Emission Computed Tomography (SPECT) imaging.[4] This would allow for the non-invasive tracking of this compound labeled compounds in vivo, providing valuable data on their biodistribution, pharmacokinetics, and tumor targeting capabilities.

Targeted Radionuclide Therapy

The emission of beta particles and Auger electrons (following electron capture) from this compound could be harnessed for targeted radionuclide therapy.[5] These emitted electrons deposit their energy over a short range, making them effective at killing cancer cells in close proximity to the radiolabeled drug, while minimizing damage to surrounding healthy tissue.

G Potential Theranostic Application of this compound This compound This compound Au-196 Labeled Drug Au-196 Labeled Drug This compound->Au-196 Labeled Drug Targeting Molecule (e.g., Antibody) Targeting Molecule (e.g., Antibody) Targeting Molecule (e.g., Antibody)->Au-196 Labeled Drug Cancer Cell Cancer Cell Au-196 Labeled Drug->Cancer Cell Binds to Target SPECT Imaging SPECT Imaging Cancer Cell->SPECT Imaging Gamma Emission Therapeutic Effect (DNA Damage) Therapeutic Effect (DNA Damage) Cancer Cell->Therapeutic Effect (DNA Damage) Beta/Auger Emission

Conceptual diagram of this compound in a theranostic context.

Experimental Protocols

Radiolabeling of Biomolecules with this compound

Objective: To conjugate this compound to a targeting molecule (e.g., peptide, antibody, or nanoparticle) with high efficiency and stability.

Methodology:

  • Preparation of this compound: Obtain purified this compound in a suitable chemical form, such as [196Au]AuCl3.

  • Chelation Chemistry: For proteins and peptides, a bifunctional chelator is typically conjugated to the biomolecule first. The chelator provides a stable coordination site for the radiometal.

  • Direct Labeling of Nanoparticles: For gold nanoparticles, this compound can be incorporated directly into the nanoparticle structure during synthesis or attached to the surface via thiol chemistry.

  • Reaction Conditions: The radiolabeling reaction is typically performed in a buffered aqueous solution at a specific pH and temperature to optimize labeling efficiency.

  • Purification: Following the reaction, the radiolabeled conjugate must be purified from unreacted this compound and other reagents. This is commonly achieved using size-exclusion chromatography or other chromatographic techniques.

  • Quality Control: The radiochemical purity and stability of the final product are assessed using techniques like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

In Vitro Cellular Uptake Studies

Objective: To quantify the uptake and determine the subcellular localization of a this compound labeled compound in cancer cells.

Methodology:

  • Cell Culture: Culture the target cancer cell line to a suitable confluence in multi-well plates.

  • Incubation: Add the this compound labeled compound to the cell culture media at various concentrations and for different time points.

  • Washing: After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any unbound radioactivity.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysate using a gamma counter. The results are typically expressed as a percentage of the added dose or as radioactivity per million cells.

  • Subcellular Fractionation (Optional): To determine the intracellular localization, cells can be fractionated into nuclear, cytosolic, and membrane components, and the radioactivity in each fraction is measured.

In Vivo Biodistribution Studies

Objective: To determine the distribution, accumulation, and clearance of a this compound labeled compound in a living organism.

Methodology:

  • Animal Model: Utilize an appropriate animal model, typically mice or rats, often with induced tumors if studying a cancer therapeutic.

  • Administration: Administer the this compound labeled compound to the animals via a relevant route, most commonly intravenous injection.

  • Time Points: At selected time points post-injection, euthanize groups of animals.

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).

  • Quantification: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This data provides a comprehensive picture of the biodistribution and clearance of the compound.

G Experimental Workflow for Au-196 Labeled Compound Radiolabeling & QC Radiolabeling & QC In Vitro Studies In Vitro Studies Radiolabeling & QC->In Vitro Studies In Vivo Studies In Vivo Studies Radiolabeling & QC->In Vivo Studies Cellular Uptake Cellular Uptake In Vitro Studies->Cellular Uptake Biodistribution Biodistribution In Vivo Studies->Biodistribution SPECT Imaging SPECT Imaging In Vivo Studies->SPECT Imaging Data Analysis Data Analysis Cellular Uptake->Data Analysis Biodistribution->Data Analysis SPECT Imaging->Data Analysis

A general experimental workflow for investigating a this compound labeled compound.

Conclusion

This compound possesses nuclear properties that suggest its potential utility in the fields of diagnostic imaging and targeted radionuclide therapy. Its half-life is conducive to the labeling of biomolecules with longer biological persistence. However, the current body of scientific literature lacks substantial preclinical and clinical data on the applications of this compound. This technical guide serves as a starting point for researchers by providing the fundamental characteristics of this isotope and outlining the necessary experimental frameworks for its investigation. Further research is warranted to explore and validate the potential of this compound as a valuable tool in the development of novel radiopharmaceuticals and therapeutic strategies.

References

Technical Guide: Spin and Parity of the Gold-196 Ground State

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the nuclear spin and parity of the ground state of the Gold-196 (¹⁹⁶Au) isotope. This guide details the established values, the experimental methodologies for their determination, and relevant nuclear properties.

Introduction

This compound (¹⁹⁶Au) is a radioactive isotope of gold with a half-life of 6.183 days[1]. Understanding its fundamental nuclear properties, such as spin and parity, is crucial for applications in nuclear physics, medicine, and radiochemistry. The spin (J) represents the total angular momentum of the nucleus, while parity (π) describes the spatial symmetry of the nuclear wavefunction. These quantum numbers dictate the selection rules for nuclear decays and reactions, influencing the isotope's behavior and stability. This document provides a comprehensive overview of the ¹⁹⁶Au ground state, focusing on its spin and parity.

Spin and Parity of the ¹⁹⁶Au Ground State

The experimentally determined spin and parity for the ground state of this compound are J^π = 2⁻ [1][2]. This signifies a total nuclear spin of 2 and negative parity.

This compound is an odd-odd nucleus, containing 79 protons and 117 neutrons. According to the nuclear shell model, the spin and parity of an odd-odd nucleus are determined by the coupling of the angular momenta of the last unpaired proton and the last unpaired neutron. The determination of the final ground state requires considering the specific interactions between these two nucleons. The observed 2⁻ state in ¹⁹⁶Au arises from the complex coupling of the proton in the 3s₁/₂ or 2d₃/₂ orbital and the neutron in the 3p₁/₂, 3p₃/₂, or 2f₅/₂ orbitals.

Quantitative Nuclear Data

The key properties of the this compound nucleus are summarized in the table below for easy reference and comparison.

PropertyValueUnitReference
Spin and Parity (J^π) 2⁻[1]
Half-life 6.183d[1]
Atomic Mass 195.9665513 ± 0.0000043amu[1]
Excess Mass -31157.245 ± 4.045keV[1]
Binding Energy 1551330.596 ± 4.054keV[1]
Magnetic Dipole Moment +0.580(15)μN[1]
Decay Mode 1 Electron Capture (EC) to ¹⁹⁶Pt%[1][3]
   Branching Ratio92.80%[1]
   Decay Energy (Q_EC)1.506MeV[1]
Decay Mode 2 Beta Minus (β⁻) to ¹⁹⁶Hg%[1][3]
   Branching Ratio7.20%[1]
   Decay Energy (Q_β⁻)0.686MeV[1]

Table 1: Key nuclear properties of the this compound ground state.

In addition to the ground state, ¹⁹⁶Au has notable isomeric states, including a 5⁺ state at 84.7 keV with an 8.1 s half-life and a 12⁻ state at 595.66 keV with a 9.6 h half-life[1][2][4].

Experimental Protocols for Spin and Parity Determination

The spin and parity of the ¹⁹⁶Au ground state have been established through a combination of experimental techniques that probe the nucleus's structure and decay characteristics.

This method is a cornerstone for studying nuclear structure. The protocol involves populating excited states of the target nucleus and analyzing the emitted gamma rays and conversion electrons as the nucleus de-excites.

  • Production of ¹⁹⁶Au: Excited states of ¹⁹⁶Au are typically populated through nuclear reactions. Common reactions include the ¹⁹⁶Pt(p,n)¹⁹⁶Au and ¹⁹⁶Pt(d,2n)¹⁹⁶Au reactions[2][5]. A beam of protons or deuterons is accelerated to a specific energy and directed onto an enriched ¹⁹⁶Pt target.

  • Detection: An array of high-resolution detectors, such as High-Purity Germanium (HPGe) detectors, is placed around the target to measure the energy and intensity of the emitted gamma rays. Magnetic spectrometer setups are used to measure the energy of conversion electrons.

  • Analysis:

    • Level Scheme Construction: By analyzing gamma-gamma coincidence data (detecting two gamma rays in cascade), a level scheme of excited states is constructed.

    • Multipolarity Assignment: The multipolarity of a transition (e.g., E1, M1, E2) is determined by measuring the angular distribution of the emitted gamma rays relative to the beam direction and their linear polarization. Internal Conversion Coefficients (ICCs), which are the ratio of conversion electron intensity to gamma-ray intensity, are also highly sensitive to the transition's multipolarity.

    • Spin and Parity Assignment: Based on the determined multipolarities of transitions feeding and de-exciting a particular state, the spin and parity of that state can be deduced using established selection rules. This process is carried out from well-known states down to the ground state.

Transfer reactions, such as stripping or pickup reactions, provide direct information about the single-particle nature of nuclear states.

  • Experimental Setup: The ¹⁹⁷Au(p,d)¹⁹⁶Au reaction is a one-neutron pickup reaction used to study ¹⁹⁶Au[2]. A proton beam bombards a stable ¹⁹⁷Au target, and the outgoing deuterons are detected at various angles by a magnetic spectrometer.

  • Data Analysis: The angular distribution of the detected deuterons is measured for each populated state in ¹⁹⁶Au.

  • Spin-Parity Determination: The shape of the angular distribution is characteristic of the orbital angular momentum (l) of the transferred neutron. By comparing the experimental distributions with theoretical calculations from the Distorted Wave Born Approximation (DWBA), the l-value is determined. The spin (J) of the final state is then constrained by the coupling of the transferred neutron's angular momentum (l) and spin (s=1/2) with the spin of the target nucleus (J_target = 3/2⁺ for ¹⁹⁷Au). The parity is given by π = π_target * (-1)ˡ.

These methods measure the hyperfine structure of atomic levels, which is influenced by the nuclear spin and magnetic moment.

  • Methodology: Techniques like Nuclear Magnetic Resonance on Oriented Nuclei (NMR/ON) and Laser-Resonance Ionization Mass Spectrometry (LRIMS) have been used to measure the magnetic dipole moment of the ¹⁹⁶Au ground state[1].

  • Spin Deduction: The nuclear spin (J) is a prerequisite for extracting the magnetic moment from hyperfine splitting data. Conversely, observing the number of hyperfine sublevels (2J+1 for J ≥ I, where I is the electron angular momentum) can directly help determine the nuclear spin. The measured value of the magnetic moment also provides strong constraints for theoretical models, which in turn predict the spin and parity.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the spin and parity of a nuclear state, integrating spectroscopic and reaction-based methods.

G cluster_production Step 1: Production of Excited Nucleus cluster_detection Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis cluster_deduction Step 4: Deduction of Properties Reaction Nuclear Reaction (e.g., ¹⁹⁶Pt(p,n)¹⁹⁶Au) GammaSpec γ-ray Spectroscopy (Energies, Intensities, Coincidences) Reaction->GammaSpec ElecSpec Conversion Electron Spectroscopy Reaction->ElecSpec AngDist Angular Distribution & Polarization Measurement Reaction->AngDist LevelScheme Construct Level Scheme GammaSpec->LevelScheme ICC Calculate Internal Conversion Coefficients (ICCs) GammaSpec->ICC ElecSpec->ICC ADFit Fit Angular Distributions AngDist->ADFit Multipolarity Determine Transition Multipolarities LevelScheme->Multipolarity ICC->Multipolarity ADFit->Multipolarity SpinParity Assign Spin & Parity (J^π) Using Selection Rules Multipolarity->SpinParity

Caption: Workflow for nuclear spin and parity determination.

References

Methodological & Application

Application Notes and Protocols for the Production of Gold-196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-196 (¹⁹⁶Au), with a half-life of 6.1669 days, is a radionuclide of significant interest for various applications in research and nuclear medicine. Its decay properties, which include electron capture and positron emission, make it a candidate for use in Positron Emission Tomography (PET) imaging and as a potential therapeutic agent. The production of ¹⁹⁶Au with high specific activity and radionuclidic purity is crucial for its successful application. This document provides detailed application notes and protocols for the primary methods of ¹⁹⁶Au production.

Production Methods Overview

The most common methods for producing this compound involve the irradiation of stable Gold-197 (¹⁹⁷Au), which is the only naturally occurring isotope of gold. The primary nuclear reactions employed are:

  • Proton-induced reaction: ¹⁹⁷Au(p,pn)¹⁹⁶Au

  • Photon-induced reaction: ¹⁹⁷Au(γ,n)¹⁹⁶Au

  • Neutron-induced reaction: ¹⁹⁷Au(n,2n)¹⁹⁶Au

Each method has distinct advantages and challenges concerning yield, purity, and the required irradiation facility. The selection of a particular method will depend on the available infrastructure, desired product specifications, and the scale of production.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the different production methods for this compound.

Production Reaction Target Material Particle Energy Irradiation Facility Reaction Cross-Section (Peak) Typical Yield Potential Radionuclidic Impurities
¹⁹⁷Au(p,pn)¹⁹⁶AuHigh-purity (99.99+%) Gold Foil/Disk49.8–65.5 MeV[1]Cyclotron / Proton Linac~400 mb at ~30 MeVDependent on beam current and irradiation time¹⁹⁴Au, ¹⁹⁵Au, ¹⁹³Au
¹⁹⁷Au(γ,n)¹⁹⁶AuHigh-purity (99.99+%) Gold Foil13-31 MeV[2]Electron Accelerator (Linac) with converter~527 mb at ~13.5 MeV[3]Dependent on electron beam power and irradiation time¹⁹⁸Au (from (n,γ) if neutron flux is present)
¹⁹⁷Au(n,2n)¹⁹⁶AuHigh-purity (99.99+%) Gold Foil> 8 MeV (threshold), typically 14-21 MeVFast Neutron Source (e.g., D-T generator, Cyclotron with Be target)~2000 mb at ~15 MeVDependent on neutron flux and irradiation time¹⁹⁸Au (from thermal neutron capture)

Experimental Protocols

Production of ¹⁹⁶Au via ¹⁹⁷Au(p,pn)¹⁹⁶Au Reaction

This protocol describes the production of ¹⁹⁶Au by irradiating a natural gold target with protons.

1.1. Target Preparation

  • Obtain a high-purity (99.999%) gold disk (e.g., 23 mm diameter, 2 mm thickness) or foil (e.g., 12.5 x 12.5 mm, 0.25 mm thickness).[4]

  • Clean the surface of the gold target with acetone (B3395972) and then deionized water to remove any surface contaminants.

  • Mount the gold target onto a suitable target holder for irradiation. Ensure good thermal contact with a cooling backing (e.g., copper) to dissipate heat during irradiation.

1.2. Irradiation

  • Place the target assembly in the beamline of a cyclotron (e.g., Cyclone 18/9) or a proton linac.[4]

  • Irradiate the target with a proton beam of appropriate energy (e.g., 50-65 MeV). The beam current and irradiation time should be optimized based on the desired activity of ¹⁹⁶Au.

  • Monitor the beam current throughout the irradiation to determine the integrated charge delivered to the target.

  • After irradiation, allow for a suitable cooling period to permit the decay of short-lived radioisotopes.

1.3. Chemical Separation and Purification

If the produced ¹⁹⁶Au is to be used in a carrier-free form or requires separation from other activated metals, the following chemical separation can be performed. For many applications where the target is gold, the irradiated foil can be used directly after dissolution.

  • Dissolution: Dissolve the irradiated gold target in aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 molar ratio) with gentle heating.

  • Solvent Extraction:

    • Evaporate the aqua regia solution to near dryness and redissolve the residue in 2 M hydrochloric acid.

    • Transfer the solution to a separation funnel.

    • Add an equal volume of methyl isobutyl ketone (MIBK) and shake vigorously for 2-3 minutes to extract the gold chloride complex into the organic phase.[4][5]

    • Allow the phases to separate and collect the organic phase containing the ¹⁹⁶Au.

    • Repeat the extraction from the aqueous phase to maximize recovery.

  • Back-Extraction (Optional): The gold can be back-extracted from the MIBK phase into an aqueous solution if required, for example, by using a reducing agent or by evaporating the MIBK and redissolving the residue in a suitable solvent.

  • Ion Exchange Chromatography:

    • As an alternative to solvent extraction, the dissolved target solution in hydrochloric acid can be passed through an anion exchange resin (e.g., Dowex 1x8). Gold forms a stable anionic chloride complex ([AuCl₄]⁻) which is strongly retained by the resin.

    • Wash the column with hydrochloric acid to remove cationic impurities.

    • Elute the purified ¹⁹⁶Au from the resin using a suitable eluent, such as a reducing solution or a different concentration of acid.

1.4. Quality Control

  • Perform gamma-ray spectroscopy using a calibrated High-Purity Germanium (HPGe) detector to identify and quantify the ¹⁹⁶Au and any radionuclidic impurities. The characteristic gamma-ray peaks for ¹⁹⁶Au are at 333.0 keV and 355.7 keV.[6]

  • Determine the radiochemical purity using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Production of ¹⁹⁶Au via ¹⁹⁷Au(γ,n)¹⁹⁶Au Reaction

This protocol details the production of ¹⁹⁶Au using bremsstrahlung photons generated from an electron accelerator.

2.1. Target Preparation

  • Prepare a high-purity gold foil as described in section 1.1.

  • The foil can be encapsulated in a suitable material (e.g., aluminum) to contain any recoil products.

2.2. Irradiation

  • Place the gold target assembly downstream of a high-Z converter material (e.g., tungsten or tantalum).

  • Irradiate the converter with a high-energy electron beam (e.g., 16-40 MeV) from a linear accelerator (linac). The interaction of the electrons with the converter will produce a bremsstrahlung photon beam.

  • The photon beam then irradiates the gold target, inducing the (γ,n) reaction.

  • The electron beam energy, current, and irradiation time should be optimized to maximize the production of ¹⁹⁶Au while minimizing the formation of impurities.

  • After irradiation, allow for a cooling period.

2.3. Chemical Processing

Since the target material is gold, for many applications, no chemical separation is required. The irradiated gold foil can be dissolved in aqua regia to prepare a stock solution of ¹⁹⁶Au. If purification is necessary, the methods described in section 1.3 can be applied.

2.4. Quality Control

Perform quality control as described in section 1.4.

Production of ¹⁹⁶Au via ¹⁹⁷Au(n,2n)¹⁹⁶Au Reaction

This protocol outlines the production of ¹⁹⁶Au by irradiating a gold target with fast neutrons.

3.1. Target Preparation

  • Prepare a high-purity gold foil as described in section 1.1.

3.2. Irradiation

  • Place the gold foil in a high-flux fast neutron field. Fast neutrons can be produced from:

    • A D-T neutron generator (~14 MeV neutrons).

    • A cyclotron by bombarding a beryllium target with deuterons or protons.

    • A nuclear reactor with a fast neutron spectrum component.

  • The neutron energy should be above the reaction threshold of approximately 8 MeV. Energies in the range of 15-21 MeV are effective.[5]

  • Irradiate the target for a duration determined by the neutron flux and the desired ¹⁹⁶Au activity.

  • It is advisable to shield the target from thermal neutrons (e.g., with cadmium) to minimize the ¹⁹⁷Au(n,γ)¹⁹⁸Au reaction, which produces the main radionuclidic impurity.

  • Allow for a cooling period after irradiation.

3.3. Chemical Processing

As with the photonuclear production method, the irradiated gold target can often be used directly after dissolution. If purification from other activated elements is required, follow the procedures in section 1.3.

3.4. Quality Control

Perform quality control as described in section 1.4, paying close attention to the presence of ¹⁹⁸Au as a potential impurity.

Visualizations

Experimental Workflow for ¹⁹⁶Au Production via Proton Irradiation

Proton_Production_Workflow cluster_target_prep Target Preparation cluster_irradiation Irradiation cluster_separation Chemical Separation cluster_qc Quality Control start High-Purity Au-197 Target clean Clean Target Surface start->clean mount Mount on Target Holder clean->mount irradiate Irradiate with Protons (50-65 MeV) mount->irradiate cool_down Cooling Period irradiate->cool_down dissolve Dissolve in Aqua Regia cool_down->dissolve extract Solvent Extraction (MIBK) or Ion Exchange dissolve->extract purify Purify Au-196 extract->purify gamma_spec Gamma Spectroscopy (HPGe) purify->gamma_spec purity_check Radiochemical Purity (TLC/HPLC) purify->purity_check final_product Final Au-196 Product gamma_spec->final_product purity_check->final_product

Caption: Workflow for the production and purification of this compound via proton irradiation of Gold-197.

Logical Relationship of Production Methods

Production_Methods cluster_reactions Nuclear Reactions Au197 Stable Au-197 Target proton Proton Irradiation (p,pn) Au197->proton Cyclotron/ Linac photon Photon Irradiation (γ,n) Au197->photon Electron Accelerator neutron Fast Neutron Irradiation (n,2n) Au197->neutron Neutron Source Au196 Radioactive Au-196 proton->Au196 photon->Au196 neutron->Au196

Caption: Nuclear reaction pathways for the production of this compound from a stable Gold-197 target.

References

Application Notes and Protocols: 197Au(n,2n)196Au Reaction Cross Section

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear reaction ¹⁹⁷Au(n,2n)¹⁹⁶Au is of significant interest in various scientific and technological fields, including nuclear physics research, reactor dosimetry, and medical isotope production. This reaction involves the bombardment of a stable gold isotope, ¹⁹⁷Au, with a neutron (n), resulting in the emission of two neutrons and the formation of the radioactive isotope ¹⁹⁶Au. The cross section of this reaction, which represents the probability of the reaction occurring, is a critical parameter for these applications. This document provides a detailed overview of the ¹⁹⁷Au(n,2n)¹⁹⁶Au reaction cross section, a comprehensive experimental protocol for its measurement using the neutron activation technique, and relevant data presented in a clear and accessible format.

Data Presentation: ¹⁹⁷Au(n,2n)¹⁹⁶Au Reaction Cross Section

The following table summarizes experimentally measured cross-section values for the ¹⁹⁷Au(n,2n)¹⁹⁶Au reaction at various incident neutron energies. This data has been compiled from multiple experimental studies to provide a comprehensive overview for comparative analysis.[1][2][3][4][5]

Neutron Energy (MeV)Total Cross Section (mb)Uncertainty (mb)Reference
9.0328± 26[5]
9.5695± 60[5]
10.01052± 73[5]
10.51404± 102[5]
15.32134± 107[3]
17.12240± 110[4]
20.92080± 100[4]

Note: "mb" stands for millibarns, a unit of area used for expressing nuclear cross sections.

Experimental Protocol: Measurement of the ¹⁹⁷Au(n,2n)¹⁹⁶Au Reaction Cross Section via Neutron Activation Analysis

The activation method is a widely used and reliable technique for measuring neutron-induced reaction cross sections.[4][5] The protocol outlined below provides a step-by-step guide for determining the ¹⁹⁷Au(n,2n)¹⁹⁶Au reaction cross section.

Target and Monitor Foil Preparation
  • Target Material: Obtain high-purity (99.99% or greater) gold (¹⁹⁷Au) foils of a known thickness and uniform area.

  • Monitor Foil: Use a reference material with a well-characterized reaction cross section, such as aluminum (²⁷Al), for neutron flux determination. The ²⁷Al(n,α)²⁴Na reaction is a common standard.[4][5] Prepare aluminum foils of similar dimensions to the gold target foils.

  • Encapsulation: Clean the foils with appropriate solvents (e.g., acetone, ethanol) to remove any surface contaminants. Securely stack the gold target foil and the aluminum monitor foil together. For irradiation, this stack is typically placed in a cadmium shield to minimize the influence of thermal neutrons, especially if the focus is on the fast neutron energy range.

Irradiation
  • Neutron Source: Utilize a quasi-monoenergetic neutron source, such as a particle accelerator, to irradiate the target assembly. The ³H(d,n)⁴He or ²H(d,n)³He reactions are commonly used to produce neutrons in the MeV energy range.[4][5]

  • Irradiation Procedure: Place the encapsulated target and monitor foil assembly at a known distance and angle relative to the neutron source. Irradiate the assembly for a predetermined duration. The irradiation time will depend on the neutron flux, the expected cross section, and the half-life of the product nuclide (¹⁹⁶Au has a half-life of approximately 6.18 days).

Gamma-Ray Spectroscopy
  • Cooling Period: After irradiation, allow the foils to "cool" for a specific period. This allows for the decay of short-lived interfering radioisotopes.

  • Detection System: Employ a high-purity germanium (HPGe) detector for gamma-ray spectroscopy. HPGe detectors offer excellent energy resolution, which is crucial for distinguishing the characteristic gamma rays of ¹⁹⁶Au from other background radiation.[4]

  • Data Acquisition: Separately measure the gamma-ray spectra of the irradiated gold and aluminum foils. The counting time should be sufficient to obtain good statistical accuracy for the peaks of interest. For ¹⁹⁶Au, the prominent gamma-ray energies are 355.7 keV and 426.0 keV. For the ²⁴Na produced in the aluminum monitor foil, the 1368.6 keV gamma-ray is typically used for analysis.

Data Analysis
  • Peak Analysis: Analyze the acquired gamma-ray spectra to determine the net peak areas of the characteristic gamma rays for ¹⁹⁶Au and ²⁴Na.

  • Activity Calculation: Calculate the decay-corrected activities of ¹⁹⁶Au and ²⁴Na at the end of the irradiation using the following formula: A = (N * λ) / (1 - exp(-λ * t_irr)) * exp(-λ * t_cool) * (1 - exp(-λ * t_meas)) where:

    • A is the activity at the end of irradiation

    • N is the net peak area

    • λ is the decay constant of the product nuclide

    • t_irr is the irradiation time

    • t_cool is the cooling time

    • t_meas is the measurement time

  • Neutron Flux Determination: Determine the incident neutron flux (Φ) using the known cross section of the monitor reaction (²⁷Al(n,α)²⁴Na) and the measured activity of ²⁴Na.

  • Cross Section Calculation: Calculate the cross section (σ) of the ¹⁹⁷Au(n,2n)¹⁹⁶Au reaction using the following equation: σ_Au = (A_Au * N_Al * σ_Al) / (A_Al * N_Au) where:

    • σ_Au is the cross section of the ¹⁹⁷Au(n,2n)¹⁹⁶Au reaction

    • A_Au is the activity of ¹⁹⁶Au

    • N_Al is the number of atoms in the aluminum foil

    • σ_Al is the known cross section of the ²⁷Al(n,α)²⁴Na reaction at the given neutron energy

    • A_Al is the activity of ²⁴Na

    • N_Au is the number of atoms in the gold foil

Mandatory Visualizations

Nuclear_Reaction_Workflow cluster_Preparation 1. Preparation cluster_Irradiation 2. Irradiation cluster_Measurement 3. Gamma-Ray Spectroscopy cluster_Analysis 4. Data Analysis Target High-Purity 197Au Target Foil Irradiation Irradiate Target & Monitor Assembly Target->Irradiation Monitor 27Al Monitor Foil Monitor->Irradiation NeutronSource Neutron Source (e.g., Particle Accelerator) NeutronSource->Irradiation Cooling Cooling Period Irradiation->Cooling Measurement Measure Gamma-Ray Spectra Cooling->Measurement HPGe HPGe Detector HPGe->Measurement PeakAnalysis Analyze Peak Areas Measurement->PeakAnalysis Activity Calculate Activities (196Au & 24Na) PeakAnalysis->Activity Flux Determine Neutron Flux Activity->Flux CrossSection Calculate 197Au(n,2n)196Au Cross Section Flux->CrossSection

Caption: Experimental workflow for measuring the ¹⁹⁷Au(n,2n)¹⁹⁶Au cross section.

Nuclear_Reaction cluster_reactants Reactants cluster_products Products n1 n Au197 197Au n2 n n3 n Au196 196Au Au197_nucleus 197Au (Stable) Au196_nucleus 196Au (Radioactive) Au197_nucleus->Au196_nucleus (n,2n) Reaction n_out1 n Au196_nucleus->n_out1 Emitted Neutron 1 n_out2 n Au196_nucleus->n_out2 Emitted Neutron 2 n_in n n_in->Au197_nucleus Incident Neutron

References

Application Notes and Protocols for the Photonuclear Production of Gold-196 from Gold-197

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the production of the radionuclide Gold-196 (¹⁹⁶Au) via the photonuclear reaction on a stable Gold-197 (¹⁹⁷Au) target. The primary reaction mechanism is the (γ,n) reaction, where a high-energy photon ejects a neutron from the ¹⁹⁷Au nucleus. These protocols are intended for researchers in nuclear medicine, radiopharmaceutical development, and related fields who require a reliable method for producing ¹⁹⁶Au for experimental purposes. The document outlines the necessary equipment, target preparation, irradiation parameters, and post-irradiation analysis.

Introduction

This compound (¹⁹⁶Au) is a radionuclide with potential applications in various research and medical fields, including its use as a tracer and in the development of radiopharmaceuticals. While less common than other gold isotopes like ¹⁹⁸Au, its production via photonuclear reactions offers a viable alternative to reactor-based methods. The ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction is a clean and effective way to produce ¹⁹⁶Au with a high specific activity. This process involves irradiating a pure gold target with high-energy photons (gamma rays), typically generated as bremsstrahlung from a linear electron accelerator.

Recent studies have provided updated and precise cross-section data for the ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction, enabling more accurate yield calculations and optimization of production parameters.[1][2] These measurements, conducted at facilities like the High Intensity Gamma-ray Source (HIγS), have expanded the reliable energy range for this reaction up to 31 MeV.[1][3]

Nuclear Reaction and Decay Data

The primary nuclear reaction for the production of ¹⁹⁶Au from ¹⁹⁷Au is:

¹⁹⁷Au + γ → ¹⁹⁶Au + n

The ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction has a threshold energy of approximately 8.07 MeV. The cross-section for this reaction peaks at around 13.8 MeV.

Decay Properties of ¹⁹⁶Au:

  • Half-life: 6.167 days

  • Decay Mode: Electron Capture (EC) to ¹⁹⁶Pt (92.9%) and β⁻ decay to ¹⁹⁶Hg (7.1%)

  • Major Gamma-ray Emissions:

    • 333.0 keV

    • 355.7 keV

    • 426.0 keV

The decay of ¹⁹⁶Au to stable Platinum-196 (¹⁹⁶Pt) is the dominant pathway. The emitted gamma rays are used for the identification and quantification of the produced ¹⁹⁶Au.

Experimental Protocols

Target Preparation
  • Material: High-purity (99.99% or greater) gold foil or disc. Natural gold consists of 100% ¹⁹⁷Au.

  • Dimensions: The target dimensions will depend on the beam diameter of the accelerator. A typical target could be a 1 cm x 1 cm foil with a thickness of 0.1 to 0.5 mm.

  • Encapsulation: For irradiation, the gold target should be securely mounted in a target holder, which can be made of aluminum or other suitable material that does not become excessively activated or interfere with the measurement of ¹⁹⁶Au.

Irradiation
  • Irradiation Facility: A high-energy linear electron accelerator (LINAC) capable of producing a bremsstrahlung photon beam is required.

  • Electron Beam Energy: The electron beam energy should be set above the giant dipole resonance region of ¹⁹⁷Au for optimal production. Energies in the range of 20-40 MeV are commonly used.[4]

  • Converter: A high-Z material, such as tungsten or tantalum, is used as a converter to produce bremsstrahlung photons from the electron beam.

  • Irradiation Time: The duration of the irradiation will depend on the desired activity of ¹⁹⁶Au, the beam current of the accelerator, and the reaction cross-section. Irradiation times can range from a few hours to several hours.

  • Cooling: After irradiation, the target will be radioactive. It should be allowed to cool for a period to allow short-lived, interfering radionuclides to decay. The cooling time will depend on the purity of the gold target and the irradiation energy.

Post-Irradiation Analysis: Gamma-ray Spectroscopy
  • Detector: A high-purity germanium (HPGe) detector is recommended for its excellent energy resolution, which is necessary to distinguish the gamma peaks of ¹⁹⁶Au from other potential radionuclides.

  • Calibration: The HPGe detector must be calibrated for both energy and efficiency using standard radioactive sources (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co).

  • Measurement:

    • Place the irradiated gold target at a calibrated distance from the HPGe detector.

    • Acquire a gamma-ray spectrum for a sufficient amount of time to obtain good statistics for the characteristic gamma peaks of ¹⁹⁶Au (333.0 keV, 355.7 keV, and 426.0 keV).

  • Data Analysis:

    • Identify the characteristic gamma-ray peaks of ¹⁹⁶Au in the spectrum.

    • Calculate the net peak area for each identified peak.

    • Use the detector efficiency, gamma-ray intensity, and the measured peak area to calculate the activity of ¹⁹⁶Au in the sample.

Radiochemical Separation (Optional)

For applications requiring carrier-free or high specific activity ¹⁹⁶Au, a radiochemical separation may be necessary to separate the ¹⁹⁶Au from the bulk ¹⁹⁷Au target. A general procedure is as follows:

  • Dissolution: Dissolve the irradiated gold target in a minimal amount of aqua regia (a mixture of nitric acid and hydrochloric acid).

  • Extraction: Use a suitable solvent extraction or ion-exchange chromatography method to separate the gold from any potential impurities.

  • Purity Check: Analyze the final separated sample using gamma-ray spectroscopy to confirm the purity of the ¹⁹⁶Au.

A rapid method for the radiochemical separation of gold can be achieved through amalgam exchange.[5]

Data Presentation

The following tables summarize the key quantitative data related to the photonuclear production of ¹⁹⁶Au.

Table 1: Nuclear Data for the ¹⁹⁷Au(γ,n)¹⁹⁶Au Reaction

ParameterValue
Target Isotope¹⁹⁷Au
Natural Abundance100%
Product Isotope¹⁹⁶Au
Reaction Type(γ,n)
Q-value-8.07 MeV
Half-life of ¹⁹⁶Au6.167 days

Table 2: Cross-Section Data for the ¹⁹⁷Au(γ,n)¹⁹⁶Au Reaction

Photon Energy (MeV)Cross-Section (mb)
10~100
13.8~550[4]
15~450
20~150
25~75
30~50

Note: The cross-section values are approximate and can vary based on the specific experimental data referenced. Recent measurements provide detailed cross-section data for energies between 13 and 31 MeV.[1]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for ¹⁹⁶Au Production cluster_target_prep Target Preparation cluster_irradiation Irradiation cluster_post_irradiation Post-Irradiation Processing target_material High-Purity ¹⁹⁷Au Foil encapsulation Encapsulation in Target Holder target_material->encapsulation linac Linear Electron Accelerator (LINAC) encapsulation->linac converter Bremsstrahlung Converter linac->converter irradiated_target Irradiated Target converter->irradiated_target High-Energy Photons cooling Target Cooling irradiated_target->cooling gamma_spec Gamma-ray Spectroscopy (HPGe) cooling->gamma_spec separation Radiochemical Separation (Optional) gamma_spec->separation final_product ¹⁹⁶Au Product separation->final_product

Caption: Experimental Workflow for ¹⁹⁶Au Production.

Nuclear Reaction and Decay Pathway

nuclear_reaction ¹⁹⁷Au(γ,n)¹⁹⁶Au Reaction and Decay Au197 ¹⁹⁷Au Au196 ¹⁹⁶Au Au197->Au196 (γ,n) gamma γ neutron n Pt196 ¹⁹⁶Pt Au196->Pt196 EC (92.9%) Hg196 ¹⁹⁶Hg Au196->Hg196 β⁻ (7.1%)

Caption: ¹⁹⁷Au(γ,n)¹⁹⁶Au Reaction and Decay Pathway.

Applications of this compound

While research into the specific applications of ¹⁹⁶Au is ongoing, its properties make it a candidate for several areas in research and medicine:

  • Tracer Studies: Due to its convenient half-life and clear gamma emissions, ¹⁹⁶Au can be used as a radiotracer in various chemical, biological, and environmental studies.

  • Radiopharmaceutical Development: Gold nanoparticles have been extensively studied for applications in drug delivery, photothermal therapy, and as contrast agents.[6][7] ¹⁹⁶Au could be incorporated into these nanoparticles to create theranostic agents, allowing for both imaging and therapy. The use of gold in medicine extends to treatments for conditions like rheumatoid arthritis and in cancer therapy.[8][9]

  • Nuclear Physics Research: The production and decay of ¹⁹⁶Au are of interest in nuclear structure and reaction studies. The ¹⁹⁷Au(γ,n) reaction is often used as a standard for normalizing photonuclear reaction cross-section data.[1]

Safety Precautions

  • Radiation Shielding: High-energy gamma rays and neutrons are produced during the irradiation process. Adequate shielding is essential to protect personnel.

  • Handling of Radioactive Materials: The irradiated target and any subsequent chemical forms of ¹⁹⁶Au are radioactive. All handling should be performed in a designated radioactivity laboratory with appropriate shielding and remote handling tools.

  • Contamination Control: Standard laboratory practices for handling unsealed radioactive sources should be followed to prevent contamination.

  • Waste Disposal: All radioactive waste generated during this procedure must be disposed of in accordance with institutional and national regulations.

Conclusion

The photonuclear production of ¹⁹⁶Au from ¹⁹⁷Au is a well-established and reliable method for obtaining this radionuclide for research and development purposes. By following the detailed protocols outlined in this document, researchers can safely and efficiently produce ¹⁹⁶Au and accurately quantify its activity. The availability of precise cross-section data further enhances the predictability and optimization of the production process. As interest in gold-based radiopharmaceuticals continues to grow, the methods described herein will be valuable for advancing research in this exciting field.

References

Application Notes and Protocols for the Cyclotron Synthesis of Gold-196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the production of Gold-196 (¹⁹⁶Au) using a medical cyclotron. The protocol encompasses target preparation, irradiation parameters, chemical separation and purification, and quality control procedures. The information is intended to facilitate the reliable and efficient synthesis of ¹⁹⁶Au for research and development of novel radiopharmaceuticals.

Introduction

This compound (¹⁹⁶Au) is a radionuclide with a half-life of 6.183 days, decaying by electron capture to Platinum-196. It emits a range of gamma rays, with the most prominent energies being 333.0 keV, 355.7 keV, and 426.0 keV, making it suitable for SPECT imaging and potential therapeutic applications. The production of ¹⁹⁶Au in a cyclotron is typically achieved through the proton bombardment of an enriched Platinum-196 (¹⁹⁶Pt) target via the ¹⁹⁶Pt(p,n)¹⁹⁶Au nuclear reaction. This document outlines the complete experimental setup and procedures for its synthesis.

Experimental Overview

The production of ¹⁹⁶Au can be summarized in the following key stages:

  • Target Preparation: Electrodeposition of enriched ¹⁹⁶Pt onto a suitable backing material.

  • Cyclotron Irradiation: Bombardment of the prepared target with a proton beam of optimized energy and current.

  • Target Dissolution: Dissolution of the irradiated target to bring the ¹⁹⁶Au and platinum target material into solution.

  • Chemical Separation: Isolation and purification of ¹⁹⁶Au from the bulk platinum target material and other potential impurities using anion exchange chromatography.

  • Quality Control: Assessment of the radionuclidic and radiochemical purity of the final ¹⁹⁶Au product.

A schematic overview of the experimental workflow is presented below.

Gold196_Production_Workflow cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Processing cluster_3 Quality Control enriched_Pt Enriched ¹⁹⁶Pt electrodeposition Electrodeposition enriched_Pt->electrodeposition backing Silver Backing backing->electrodeposition cyclotron Cyclotron electrodeposition->cyclotron Target Insertion proton_beam Proton Beam irradiated_target Irradiated Target proton_beam->irradiated_target ¹⁹⁶Pt(p,n)¹⁹⁶Au dissolution Target Dissolution (Aqua Regia) irradiated_target->dissolution separation Anion Exchange Chromatography dissolution->separation purified_Au196 Purified ¹⁹⁶Au Solution separation->purified_Au196 gamma_spec Gamma Spectroscopy purified_Au196->gamma_spec hplc Radio-HPLC purified_Au196->hplc final_product Final ¹⁹⁶Au Product gamma_spec->final_product hplc->final_product

Figure 1: Experimental workflow for the production of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the production of ¹⁹⁶Au.

Table 1: Nuclear Reaction and Cross-Section Data

ParameterValueReference
Nuclear Reaction¹⁹⁶Pt(p,n)¹⁹⁶AuN/A
Q-value-4.89 MeVCalculated
Optimal Proton Energy Range10 - 15 MeVTheoretical Estimation
Peak Cross-Section Energy~12 MeVTENDL-2021[1][2][3][4]
Maximum Cross-Section~400 mbTENDL-2021[1][2][3][4]

Table 2: Recommended Irradiation Parameters

ParameterRecommended ValueNotes
Target MaterialEnriched ¹⁹⁶Pt (>95%)Higher enrichment minimizes isotopic impurities.
Target Thickness25 - 50 µmDependent on proton energy and desired yield.
Backing MaterialSilver (Ag)High thermal conductivity.
Proton Beam Energy12 - 14 MeVTo maximize ¹⁹⁶Au production and minimize impurities.
Beam Current10 - 20 µALimited by target cooling efficiency.
Irradiation Time1 - 5 hoursDependent on desired activity.

Table 3: Theoretical Thick Target Yield

Proton Energy (MeV)Thick Target Yield (MBq/µAh)
10~150
12~250
14~320
16~350

Note: Theoretical yields are calculated based on cross-section data from the TENDL-2021 library and may vary depending on experimental conditions. Experimental validation is recommended.[5][6]

Experimental Protocols

Target Preparation: Electroplating of Enriched ¹⁹⁶Pt

This protocol describes the electrodeposition of enriched ¹⁹⁶Pt onto a silver backing disc.

Materials and Equipment:

  • Enriched ¹⁹⁶Pt metal powder (>95%)

  • Silver (Ag) backing disc (high purity, 24 mm diameter, 1 mm thickness)

  • Electroplating cell

  • DC power supply

  • Platinum anode

  • Plating solution: e.g., a commercial platinum plating solution or a solution prepared from H₂PtCl₆.

  • Deionized water

  • Acetone (B3395972)

  • Ultrasonic cleaner

Procedure:

  • Substrate Cleaning: Thoroughly clean the silver backing disc by sonicating in acetone and then deionized water to remove any surface contaminants.

  • Plating Solution Preparation: Dissolve the enriched ¹⁹⁶Pt powder in a minimal amount of aqua regia (HCl:HNO₃, 3:1 molar ratio) with gentle heating. Carefully evaporate the solution to dryness. Re-dissolve the residue in dilute HCl and evaporate again to remove all nitrates. Finally, dissolve the resulting H₂PtCl₆ in the plating solution electrolyte.

  • Electroplating:

    • Assemble the electroplating cell with the silver disc as the cathode and a platinum foil as the anode.

    • Fill the cell with the prepared ¹⁹⁶Pt plating solution.

    • Apply a constant DC current (typically 10-50 mA/cm²) to initiate the deposition of platinum onto the silver cathode.[7][8][9]

    • Continue the electroplating process until the desired target thickness (25-50 µm) is achieved. The deposition time will depend on the current density and the concentration of platinum in the solution.

  • Target Finalization:

    • Carefully remove the plated target from the cell.

    • Rinse the target thoroughly with deionized water and then with acetone.

    • Dry the target under a gentle stream of nitrogen.

    • Visually inspect the target for uniformity and adherence of the platinum layer.

Cyclotron Irradiation

Procedure:

  • Mount the prepared ¹⁹⁶Pt/Ag target onto the cyclotron's solid target holder.

  • Irradiate the target with a proton beam according to the parameters specified in Table 2.

  • Monitor the target temperature and vacuum throughout the irradiation to ensure target integrity.

  • After irradiation, allow the target to cool for a sufficient period to reduce short-lived activation products before handling.

Target Dissolution

Caution: This procedure involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Aqua regia (3:1 mixture of concentrated HCl and concentrated HNO₃)

  • Heating plate

  • Glass beaker

Procedure:

  • Place the irradiated ¹⁹⁶Pt/Ag target in a glass beaker.

  • Add a sufficient volume of freshly prepared aqua regia to completely cover the target.

  • Gently heat the solution on a hot plate to facilitate the dissolution of the platinum and gold. The dissolution process can be slow.[10]

  • Once the platinum layer is completely dissolved, carefully remove the silver backing disc from the solution.

  • Continue heating the solution to near dryness to remove excess nitric acid.

  • Add a small amount of concentrated HCl and evaporate to dryness again. Repeat this step 2-3 times to ensure complete removal of nitrates.

  • Dissolve the final residue in 0.5 M HCl to prepare the solution for chemical separation.

Chemical Separation: Anion Exchange Chromatography

This protocol utilizes an anion exchange resin to separate the negatively charged gold-chloride complex ([AuCl₄]⁻) from the platinum-chloride complex ([PtCl₆]²⁻) and other potential cationic impurities.[11][12][13]

Materials and Equipment:

  • Anion exchange resin (e.g., Dowex 1x8 or similar)

  • Chromatography column

  • 0.5 M Hydrochloric acid (HCl)

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Column Preparation: Prepare a column with the anion exchange resin and equilibrate it by passing several column volumes of 0.5 M HCl through it.

  • Loading: Load the dissolved target solution (in 0.5 M HCl) onto the column. The gold and platinum chloride complexes will bind to the resin.

  • Washing: Wash the column with several column volumes of 0.5 M HCl to remove any cationic impurities.

  • Elution of Platinum: Elute the platinum from the column using a sufficient volume of 6 M HCl. The [PtCl₆]²⁻ complex has a lower affinity for the resin in high chloride concentrations compared to the gold complex.

  • Elution of this compound: Elute the purified ¹⁹⁶Au from the column using deionized water or a very dilute acid (e.g., 0.1 M HNO₃). The [AuCl₄]⁻ complex will be released from the resin in a low chloride concentration medium.

  • Collect the ¹⁹⁶Au fraction for quality control.

Quality Control

4.5.1. Radionuclidic Purity:

  • Method: Gamma-ray spectroscopy using a High-Purity Germanium (HPGe) detector.[14]

  • Procedure:

    • Acquire a gamma-ray spectrum of the final ¹⁹⁶Au product.

    • Identify the characteristic gamma-ray peaks of ¹⁹⁶Au (e.g., 333.0 keV, 355.7 keV, 426.0 keV).[15][16][17]

    • Search for the presence of any gamma-emitting impurities. Potential impurities could arise from the activation of other platinum isotopes or impurities in the target material.

  • Acceptance Criteria: The radionuclidic purity should be ≥ 99.9%.

4.5.2. Radiochemical Purity:

  • Method: Radio-High-Performance Liquid Chromatography (Radio-HPLC).[18][19][20][21][22]

  • Procedure:

    • Develop a suitable HPLC method to separate different chemical forms of gold. A reverse-phase C18 column with a gradient of water and acetonitrile (B52724) containing a suitable ion-pairing agent can be a starting point.

    • Inject a sample of the final ¹⁹⁶Au product and monitor the eluate with a UV detector and a radiation detector.

    • Determine the percentage of radioactivity associated with the desired chemical form of gold.

  • Acceptance Criteria: The radiochemical purity should be ≥ 95%.

Potential Signaling Pathways for Gold-Based Radiopharmaceuticals

Gold compounds have been shown to exert anticancer effects through various mechanisms. While the specific signaling pathways for ¹⁹⁶Au-based radiopharmaceuticals are still under investigation, insights can be drawn from studies on other gold compounds and nanoparticles. A potential mechanism involves the induction of apoptosis and modulation of the tumor microenvironment.[23][24][25][26][27]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by gold-based radiopharmaceuticals.

Gold_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ros Oxidative Stress cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus AuNP ¹⁹⁶Au-Nanoparticle Receptor Cell Surface Receptor AuNP->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis ROS Increased ROS Endocytosis->ROS PI3K PI3K ROS->PI3K Inhibition JNK JNK ROS->JNK Activation p38 p38 ROS->p38 Activation Akt Akt PI3K->Akt NFkB_inhibition NF-κB Inhibition Akt->NFkB_inhibition DNA_damage DNA Damage JNK->DNA_damage p38->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis NFkB_inhibition->Apoptosis

Figure 2: Potential signaling pathways affected by gold-based compounds.

This diagram illustrates that gold nanoparticles can bind to cell surface receptors, leading to their internalization via endocytosis. This process can increase the production of reactive oxygen species (ROS), which in turn can inhibit the pro-survival PI3K/Akt pathway and activate the pro-apoptotic MAPK (JNK and p38) pathways. These signaling cascades can lead to DNA damage and inhibition of NF-κB, ultimately culminating in apoptosis of the cancer cell.[23][24][25][26][27]

Safety Precautions

  • All work with radioactive materials must be conducted in a designated and appropriately shielded facility in accordance with institutional and national regulations.

  • Personnel should wear appropriate personal protective equipment, including lab coats, safety glasses, and disposable gloves.

  • Handling of concentrated acids should be performed in a certified fume hood.

  • Waste generated from the production process should be disposed of as radioactive waste according to established protocols.

Conclusion

This document provides a comprehensive set of application notes and protocols for the cyclotron production of this compound. By following these guidelines, researchers can produce high-purity ¹⁹⁶Au for preclinical research and the development of novel diagnostic and therapeutic agents. The provided quantitative data and detailed methodologies are intended to serve as a valuable resource for the scientific community. Further optimization of these protocols may be necessary depending on the specific cyclotron facility and available resources.

References

Application Notes and Protocols for Radiochemical Separation of Gold-196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiochemical separation of Gold-196 (Au-196), a radionuclide of interest for various applications, including in the development of radiopharmaceuticals. The following sections detail three common separation techniques: Extraction Chromatography, Anion Exchange Chromatography, and Precipitation.

Production of this compound

This compound can be produced via several nuclear reactions, most commonly through the deuteron (B1233211) irradiation of natural platinum targets. The primary reaction is natPt(d,xn)196Au. Following irradiation, the platinum target contains a mixture of gold and platinum radionuclides, from which Au-196 must be selectively separated and purified.

Target Dissolution

Prior to any chemical separation, the irradiated platinum target must be dissolved. The standard and most effective method for this is dissolution in aqua regia.

Protocol for Dissolution of Irradiated Platinum Target:

  • Place the irradiated platinum target foil or disc in a clean glass vessel (e.g., a beaker).

  • Add a freshly prepared solution of aqua regia, which is a 3:1 mixture of concentrated hydrochloric acid (HCl) and concentrated nitric acid (HNO₃). A common ratio is four parts hydrochloric acid to one part nitric acid.

  • Gently heat the mixture on a hot plate in a fume hood to facilitate dissolution. The dissolution of platinum in aqua regia can be accelerated at elevated temperatures.

  • Once the platinum target is completely dissolved, allow the solution to cool to room temperature.

  • The resulting solution, containing chloroauric acid (HAuCl₄) and chloroplatinic acid (H₂PtCl₆), is now ready for the subsequent separation procedures.

Radiochemical Separation Techniques

Extraction Chromatography using TBP Resin

Extraction chromatography is a highly effective method for separating gold radionuclides from a platinum matrix. This protocol is based on the use of a tri-butyl phosphate (B84403) (TBP) resin.

Experimental Protocol:

  • Resin Preparation: Prepare a column with TBP resin. The amount of resin will depend on the scale of the separation.

  • Column Conditioning: Pre-condition the TBP resin column by passing a solution of 9 M HCl through it.

  • Sample Loading: Take the dissolved target solution in aqua regia and adjust the HCl concentration to 9 M. Load this solution onto the conditioned TBP resin column. At this high HCl concentration, gold species will be retained by the resin, while platinum species will pass through.

  • Elution of Platinum: Wash the column with a sufficient volume of 9 M HCl to elute all the platinum radionuclides.

  • Elution of this compound: Elute the retained this compound from the column using 8 M nitric acid (HNO₃).

  • Sample Analysis: The collected gold fraction can then be analyzed for radionuclidic purity and activity.

Quantitative Data for TBP Resin Separation:

ParameterValue
This compound Recovery Yield92 ± 7%
Platinum Decontamination Factor830 ± 30
Gold Decontamination Factor from Platinum Fraction2900 ± 500

Note: The data presented is based on the separation of gold and platinum radionuclides from a deuteron-irradiated platinum target using TBP resin.[1][2]

Experimental Workflow for TBP Resin Separation:

TBP_Separation cluster_target_prep Target Preparation cluster_chromatography Extraction Chromatography cluster_products Products start Irradiated Pt Target dissolution Dissolve in Aqua Regia start->dissolution adjust_hcl Adjust to 9 M HCl dissolution->adjust_hcl load_sample Load onto TBP Resin Column adjust_hcl->load_sample wash_pt Wash with 9 M HCl load_sample->wash_pt elute_au Elute with 8 M HNO3 wash_pt->elute_au pt_fraction Platinum Fraction wash_pt->pt_fraction au196_fraction Purified Au-196 elute_au->au196_fraction

Caption: Workflow for the separation of Au-196 using TBP resin.

Anion Exchange Chromatography

Anion exchange chromatography is a classic and reliable method for the separation of gold from other metals, including platinum. In a hydrochloric acid medium, gold forms a stable anionic complex ([AuCl₄]⁻), which is strongly retained by anion exchange resins.

Experimental Protocol:

  • Resin Preparation: Prepare a column with a strong base anion exchange resin (e.g., Dowex 1x8 or a similar resin).

  • Column Conditioning: Equilibrate the resin by washing it with 0.1 M HCl.

  • Sample Loading: Adjust the pH of the dissolved target solution to be acidic (e.g., in 0.1 M HCl) and load it onto the column. The [AuCl₄]⁻ complex will bind to the resin.

  • Elution of Contaminants: Wash the column with a solution of acetone-HNO₃-H₂O to selectively elute the gold. Other retained metals, like platinum, can be eluted with concentrated HCl or HNO₃.

  • Collection of this compound: Collect the fraction containing the eluted this compound.

  • Sample Analysis: Analyze the collected fraction for purity and activity.

Illustrative Quantitative Data:

ParameterExpected Value
This compound Recovery Yield> 95%
PurityHigh radionuclidic purity expected

Note: The quantitative data is illustrative and based on the high efficiency of anion exchange for gold separation. Actual yields may vary depending on specific experimental conditions.

Experimental Workflow for Anion Exchange Chromatography:

Anion_Exchange cluster_prep Sample Preparation cluster_chrom Anion Exchange cluster_out Outputs start Dissolved Target Solution adjust_ph Adjust to 0.1 M HCl start->adjust_ph load Load onto Anion Exchange Resin adjust_ph->load wash Wash with Acetone-HNO3-H2O load->wash elute_pt Elute Pt with conc. HCl/HNO3 wash->elute_pt au196 Purified Au-196 wash->au196 impurities Impurities & Pt elute_pt->impurities

Caption: Workflow for Au-196 purification by anion exchange.

Precipitation

Precipitation is a straightforward method for the bulk recovery of gold from a solution. This can be particularly useful as a final concentration step.

Experimental Protocol:

  • pH Adjustment: Take the aqua regia solution containing the dissolved target and slowly add a solution of sodium hydroxide (B78521) (NaOH) with a concentration greater than 30% at room temperature while stirring. Continue adding NaOH until a brown precipitate begins to form, which indicates a pH of approximately 5.0-5.2.

  • Reduction: Add a suitable reducing agent to the pH-adjusted solution to precipitate elemental gold. Common reducing agents include sodium metabisulfite (B1197395) (Na₂S₂O₅), sulfur dioxide (SO₂), or oxalic acid (H₂C₂O₄).

  • Digestion: Gently heat the solution to encourage the agglomeration of the gold precipitate.

  • Filtration and Washing: Allow the precipitate to settle, then filter the solution. Wash the collected gold precipitate with hot deionized water and then with a solvent like isopropanol (B130326) to remove impurities.

  • Drying: Dry the purified gold powder in an oven.

Illustrative Quantitative Data:

ParameterExpected Value
This compound Recovery Yield> 99%
PurityGood, but may require a secondary purification step for very high purity applications.

Note: Precipitation is a very efficient recovery method, but co-precipitation of other metallic impurities can occur. The purity of the final product will depend on the composition of the initial solution.

Logical Flow for Gold Precipitation:

Precipitation_Flow start Dissolved Target in Aqua Regia ph_adjust Adjust pH to 5.0-5.2 with NaOH start->ph_adjust reduction Add Reducing Agent (e.g., Na2S2O5) ph_adjust->reduction precipitation Au-196 Precipitates reduction->precipitation filtration Filter and Wash Precipitate precipitation->filtration drying Dry the Purified Gold filtration->drying final_product Purified Au-196 Powder drying->final_product

Caption: Logical steps for the precipitation of this compound.

References

Application Note: A Protocol for Labeling Peptides with Gold-196

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gold-196 (¹⁹⁶Au) is a radioisotope of gold with a half-life of 6.165 days, decaying by electron capture to Platinum-196 (93%) and by beta emission to Mercury-196 (7%).[1][2] The unique decay properties of ¹⁹⁶Au make it a potential candidate for applications in radiotherapy and medical imaging. The labeling of peptides with radioactive isotopes is a critical process in the development of radiopharmaceuticals for targeted diagnostics and therapeutics in oncology and other diseases.[3] This document outlines a generalized protocol for the conjugation of peptides to gold nanoparticles (AuNPs) and subsequent conceptual radiolabeling with ¹⁹⁶Au. This protocol is based on established methods for bioconjugation to gold surfaces and general principles of radiolabeling, adapted for the specific properties of this compound.[4][5][6]

Peptide-gold nanoparticle conjugates are increasingly utilized in biomedical applications due to their biocompatibility, stability, and the unique optical and electronic properties of gold.[7][] The functionalization of AuNPs with peptides allows for specific targeting of cells and tissues.[9] The subsequent radiolabeling of these conjugates with an isotope like ¹⁹⁶Au could enable their use as theranostic agents, combining therapeutic and diagnostic capabilities.

Principle of the Method

The protocol involves a two-stage process:

  • Peptide-AuNP Conjugation: A peptide containing a thiol group (e.g., from a cysteine residue) is covalently attached to the surface of a gold nanoparticle. This is based on the strong affinity between gold and sulfur.[10][11]

  • Radiolabeling with ¹⁹⁶Au: The peptide-AuNP conjugate is then theoretically radiolabeled with ¹⁹⁶Au. As direct radiolabeling protocols for ¹⁹⁶Au are not established, this protocol presents a conceptual framework. This could hypothetically be achieved by synthesizing the AuNPs from a ¹⁹⁶Au precursor or by isotope exchange on pre-formed peptide-AuNP conjugates.

Experimental Protocol

Materials and Equipment

  • Peptide with a terminal or internal cysteine residue

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate (B86180) dihydrate

  • ¹⁹⁶Au precursor (e.g., H¹⁹⁶AuCl₄) - Note: Availability of this precursor may be limited and would likely require custom synthesis at a cyclotron facility.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge tubes

  • UV-Vis spectrophotometer

  • Transmission Electron Microscope (TEM)

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Gamma counter

  • Glassware (cleaned with aqua regia)

Protocol Steps

Part 1: Synthesis of Gold Nanoparticles (AuNPs)

  • Add 100 mL of 0.01% (w/v) HAuCl₄·3H₂O solution to a clean 250 mL Erlenmeyer flask.

  • Heat the solution to boiling while stirring.

  • Rapidly add 2 mL of 1% (w/v) sodium citrate dihydrate solution to the boiling solution.

  • The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.

  • Continue boiling for 15 minutes, then allow the solution to cool to room temperature.

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy (for surface plasmon resonance peak) and TEM (for size and morphology).

Part 2: Conjugation of Peptide to AuNPs

  • Dissolve the cysteine-containing peptide in DI water to a final concentration of 1 mg/mL.

  • Add the peptide solution to the AuNP suspension at a molar ratio of approximately 100:1 (peptide:AuNP).

  • Gently mix the solution for 2 hours at room temperature to allow for covalent bond formation between the peptide's thiol group and the gold surface.

  • Centrifuge the solution at 12,000 x g for 30 minutes to pellet the peptide-AuNP conjugates.

  • Remove the supernatant and resuspend the pellet in PBS.

  • Repeat the centrifugation and resuspension steps twice to remove any unbound peptide.

  • Characterize the peptide-AuNP conjugates by measuring the change in the surface plasmon resonance peak with a UV-Vis spectrophotometer and by confirming the increase in hydrodynamic diameter using Dynamic Light Scattering (DLS).

Part 3: Conceptual Radiolabeling with this compound

This part of the protocol is conceptual due to the lack of established procedures for ¹⁹⁶Au.

Method A: Direct Synthesis of ¹⁹⁶AuNPs

  • Synthesize ¹⁹⁶AuNPs by following the procedure in Part 1 , substituting HAuCl₄·3H₂O with a ¹⁹⁶Au precursor (e.g., H¹⁹⁶AuCl₄). All synthesis and handling steps must be performed in a certified radiochemistry hot cell with appropriate shielding.

  • Conjugate the peptide to the newly synthesized ¹⁹⁶AuNPs as described in Part 2 .

Method B: Isotope Exchange on Pre-formed Peptide-AuNP Conjugates

  • Incubate the pre-formed peptide-AuNP conjugates with a solution containing the ¹⁹⁶Au precursor at a specific activity determined by the application.

  • The reaction conditions (temperature, pH, incubation time) would need to be optimized to facilitate the exchange of stable gold atoms in the nanoparticle with ¹⁹⁶Au isotopes.

  • Purify the radiolabeled conjugates to remove any unreacted ¹⁹⁶Au.

Part 4: Purification and Quality Control of Radiolabeled Peptides

  • Purify the ¹⁹⁶Au-labeled peptide-AuNP conjugates using size-exclusion chromatography or centrifugation to remove unbound ¹⁹⁶Au.

  • Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC.

  • Measure the radioactivity of the sample using a calibrated gamma counter to determine the radiolabeling yield and specific activity.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Half-life6.165 days[1]
Decay ModeElectron Capture (93%), Beta Emission (7%)[2]
Daughter Isotope¹⁹⁶Pt, ¹⁹⁶Hg[1]

Table 2: Illustrative Data for Peptide-AuNP Conjugation and Radiolabeling

ParameterUnconjugated AuNPsPeptide-AuNP Conjugates¹⁹⁶Au-Peptide-AuNP Conjugates
UV-Vis λmax (nm) ~520~525~525
Hydrodynamic Diameter (nm) 15 ± 225 ± 325 ± 3
Radiochemical Purity (%) N/AN/A>95%
Radiolabeling Yield (%) N/AN/A(To be determined experimentally)
Specific Activity (MBq/mg) N/AN/A(To be determined experimentally)

Visualizations

experimental_workflow cluster_synthesis AuNP Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC s1 HAuCl4 Solution s2 Boiling & Sodium Citrate Addition s1->s2 Heat s3 AuNP Formation s2->s3 Reduction s4 Peptide Addition s3->s4 s5 Peptide-AuNP Conjugation s4->s5 Incubation s6 Purification (Centrifugation) s5->s6 r2 Radiolabeling Reaction s6->r2 r1 ¹⁹⁶Au Precursor r1->r2 r3 Purification (SEC/Centrifugation) r2->r3 r4 Quality Control (Radio-HPLC) r3->r4 r5 Final ¹⁹⁶Au-Peptide-AuNP r4->r5

Caption: Experimental workflow for the synthesis, conjugation, and radiolabeling of peptides with this compound.

logical_relationship cluster_components Core Components cluster_conjugate Conjugate cluster_radiolabel Radiolabeling p Peptide (with Thiol Group) conj Peptide-AuNP Conjugate p->conj Covalent Bonding au Gold Nanoparticle au->conj final ¹⁹⁶Au-Peptide-AuNP conj->final Radiolabeling au196 ¹⁹⁶Au Isotope au196->final

Caption: Logical relationship of components in the formation of a ¹⁹⁶Au-labeled peptide.

References

Application of Gold-196 in Nuclear Physics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-196 (¹⁹⁶Au) is a radioactive isotope of gold with a half-life of 6.165 days.[1] While not as commonly utilized as other gold isotopes like ¹⁹⁸Au in medical applications, ¹⁹⁶Au serves as a valuable subject of study in fundamental nuclear physics research. Its decay characteristics and production mechanisms provide insights into nuclear structure, nuclear reactions, and decay processes. This document outlines the properties of ¹⁹⁶Au, potential research applications, and generalized protocols for its production and study.

Nuclear Properties of this compound

A summary of the key nuclear properties of this compound is presented below. This data is crucial for designing experiments and interpreting results.

PropertyValue
Half-Life 6.183(10) days
Decay Modes Electron Capture (EC) to ¹⁹⁶Pt (92.5%)Beta-minus (β⁻) decay to ¹⁹⁶Hg (7.5%)[2][3]
Spin and Parity 2-[4]
Isomeric States ¹⁹⁶ᵐ¹Au: 5+, 8.1 s half-life¹⁹⁶ᵐ²Au: 12-, 9.6 h half-life[5]
Gamma-Ray Energies (Intensity) 333.03 keV, 355.7 keV, 426.0 keV[2]

Applications in Nuclear Physics Research

The primary application of this compound in nuclear physics is in the study of nuclear properties and reaction mechanisms.

Study of Nuclear Structure

The decay of ¹⁹⁶Au to stable isotopes of platinum and mercury allows for the detailed study of the nuclear level structures of these daughter nuclei. By precisely measuring the energies and intensities of the emitted gamma rays and conversion electrons, researchers can construct and validate nuclear level schemes. The existence of isomeric states in ¹⁹⁶Au also provides a laboratory for studying nuclear isomerism and the factors that influence the stability of excited nuclear states.[4]

Nuclear Reaction Studies

This compound can be produced through various nuclear reactions, making it a useful product for studying the cross-sections and mechanisms of these reactions.[2][4] Common reactions include:

  • Photonuclear Reactions: ¹⁹⁷Au(γ,n)¹⁹⁶Au[6]

  • Charged-Particle Reactions: ¹⁹⁷Au(p,d)¹⁹⁶Au[4], ¹⁹⁶Pt(d,2n)¹⁹⁶Au[4]

  • Neutron-Induced Reactions: ¹⁹⁷Au(n,2n)¹⁹⁶Au[2]

By measuring the yield of ¹⁹⁶Au as a function of the incident particle energy, the cross-section of these reactions can be determined. This data is essential for testing and refining nuclear reaction models.

Isomer-Specific Studies

The presence of two metastable states in ¹⁹⁶Au allows for the investigation of isomeric cross-section ratios. This provides information on the spin distribution of the nuclear states populated in a nuclear reaction.

Experimental Protocols

The following sections provide generalized protocols for the production and study of this compound. Specific experimental parameters will vary depending on the available facilities and research goals.

Protocol for Production of this compound via Photonuclear Reaction

This protocol outlines the production of ¹⁹⁶Au using a high-energy photon beam.

Objective: To produce ¹⁹⁶Au from a stable ¹⁹⁷Au target for subsequent decay spectroscopy.

Materials:

  • High-purity gold (¹⁹⁷Au) foil or wire.

  • High-energy electron accelerator (e.g., a linear accelerator) to produce a bremsstrahlung photon beam.

  • Target holder.

  • Shielding materials (lead, concrete).

Workflow:

Production_Workflow cluster_accelerator Accelerator Facility cluster_target Target Assembly cluster_reaction Nuclear Reaction cluster_product Product Electron_Beam High-Energy Electron Beam Bremsstrahlung_Target Bremsstrahlung Converter (e.g., W, Ta) Electron_Beam->Bremsstrahlung_Target e⁻ Photon_Beam High-Energy Photon Beam Bremsstrahlung_Target->Photon_Beam γ Gold_Target 197Au Target Foil Photon_Beam->Gold_Target Irradiation Reaction 197Au(γ,n)196Au Gold_Target->Reaction Au196_Product Activated 196Au Target Reaction->Au196_Product

Caption: Workflow for the production of this compound via a photonuclear reaction.

Procedure:

  • Target Preparation: A thin foil of high-purity (99.99%) natural gold (¹⁹⁷Au) is prepared and mounted on a target holder.

  • Irradiation: The target is placed in a high-energy bremsstrahlung photon beam. The energy of the electron beam and the irradiation time will depend on the desired activity of ¹⁹⁶Au.

  • Cooling: After irradiation, the target is allowed to "cool" for a period to allow short-lived isotopes to decay.

  • Activity Measurement: The activity of the produced ¹⁹⁶Au is measured using a calibrated gamma-ray spectrometer.

Protocol for Gamma-Ray Spectroscopy of this compound Decay

This protocol describes the measurement of gamma rays emitted from the decay of ¹⁹⁶Au.

Objective: To identify and quantify the gamma-ray emissions from the decay of ¹⁹⁶Au to construct its decay scheme.

Materials:

  • Activated ¹⁹⁶Au source.

  • High-Purity Germanium (HPGe) detector.

  • Lead shielding for the detector.

  • Multichannel analyzer (MCA) and data acquisition system.

  • Standard calibration sources (e.g., ¹⁵²Eu, ¹³³Ba).

Workflow:

Spectroscopy_Workflow Au196_Source 196Au Source HPGe_Detector HPGe Detector Au196_Source->HPGe_Detector γ-rays Preamplifier Preamplifier HPGe_Detector->Preamplifier Amplifier Amplifier Preamplifier->Amplifier MCA Multichannel Analyzer (MCA) Amplifier->MCA Data_Analysis Data Analysis (Energy, Intensity) MCA->Data_Analysis

Caption: Experimental setup for gamma-ray spectroscopy of this compound.

Procedure:

  • Detector Calibration: The HPGe detector is calibrated for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and intensities.

  • Source Placement: The activated ¹⁹⁶Au source is placed at a known distance from the HPGe detector.

  • Data Acquisition: The gamma-ray spectrum is acquired for a sufficient amount of time to obtain good statistics for the peaks of interest.

  • Spectrum Analysis: The acquired spectrum is analyzed to identify the energies and intensities of the gamma-ray peaks corresponding to the decay of ¹⁹⁶Au.

  • Decay Scheme Construction: The measured gamma-ray energies, intensities, and coincidence relationships are used to construct or verify the decay scheme of ¹⁹⁶Au.

Decay Scheme of this compound

The decay of ¹⁹⁶Au proceeds primarily through electron capture to ¹⁹⁶Pt, with a smaller branch via beta-minus decay to ¹⁹⁶Hg. The simplified decay scheme below illustrates the main decay paths and subsequent gamma transitions.

Decay_Scheme cluster_Au196 196Au (t1/2 = 6.17 d) cluster_Pt196 196Pt cluster_Hg196 196Hg Au196 196Au (2-) Pt196_2 Excited State Au196->Pt196_2 EC (92.5%) Hg196_1 Excited State Au196->Hg196_1 β- (7.5%) Pt196_1 Excited State Pt196_2->Pt196_1 γ Pt196_0 196Pt (0+) Pt196_1->Pt196_0 γ (355.7 keV) Hg196_0 196Hg (0+) Hg196_1->Hg196_0 γ (e.g., 426.0 keV)

Caption: Simplified decay scheme of this compound.

Disclaimer: This document provides generalized information for research purposes. All work with radioactive materials must be conducted in compliance with institutional and regulatory safety protocols.

References

Application Notes and Protocols: Gold-196 in Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gold-196 (¹⁹⁶Au) is a radioisotope of gold with properties that suggest its potential as a therapeutic radionuclide, particularly for targeted cancer therapy. It decays via electron capture, a process that results in the emission of Auger electrons.[1] These low-energy electrons have a very short range in tissue, typically on the nanometer to micrometer scale, allowing for highly localized energy deposition.[2][3][4] This characteristic makes ¹⁹⁶Au a candidate for therapies aiming to deliver cytotoxic radiation doses to cancer cells while minimizing damage to surrounding healthy tissues.[5]

The high linear energy transfer (LET) of Auger electrons can induce complex and difficult-to-repair DNA double-strand breaks when the radionuclide is localized in close proximity to the cell nucleus.[4][6] This document provides an overview of the properties of ¹⁹⁶Au, its potential applications in radiotherapy, and generalized protocols for its production, and preclinical evaluation. The information presented is intended for researchers, scientists, and drug development professionals exploring novel radiopharmaceuticals.

Physicochemical Properties of this compound

A summary of the key physical and decay properties of this compound is presented below. This data is essential for dosimetry calculations, experimental design, and radiation safety considerations.

PropertyValue
Half-life (t₁/₂)6.165 days
Decay ModeElectron Capture (EC) (~93%)
β⁻ decay (~7%)
Daughter Isotope¹⁹⁶Pt (via EC)
¹⁹⁶Hg (via β⁻)
Principal Photon Emissions355.7 keV (87%)
426.0 keV (7%)
Electron EmissionsAuger electrons, Coster-Kronig electrons, Internal conversion electrons
Production Methods¹⁹⁷Au(γ,n)¹⁹⁶Au reaction on stable gold
Photonuclear reactions on mercury targets

Potential Therapeutic Applications

The primary therapeutic potential of ¹⁹⁶Au lies in its utility as an Auger electron-emitting radionuclide for targeted radiotherapy. For this approach to be effective, the ¹⁹⁶Au atoms must be delivered and internalized within the target cancer cells, preferably into or near the nucleus.[6]

Potential strategies for targeted delivery include:

  • Monoclonal Antibodies (mAbs): ¹⁹⁶Au can be conjugated to mAbs that target tumor-specific antigens.

  • Peptides: Radiolabeled peptides that bind to receptors overexpressed on cancer cells can serve as delivery vectors.

  • Small Molecules: Small molecule inhibitors, such as PARP inhibitors, that localize to the nucleus can be labeled with ¹⁹⁶Au.[3]

  • Nanoparticles: Gold's well-established chemistry allows for the incorporation of ¹⁹⁶Au into gold nanoparticles (GNPs).[7][8] These GNPs can be functionalized with targeting ligands for specific tumor delivery and may also act as radiosensitizers.[9]

Diagrams and Visualizations

Conceptual Workflow for ¹⁹⁶Au Radiopharmaceutical Development

G cluster_0 Production & Labeling cluster_1 Preclinical Evaluation P ¹⁹⁶Au Production (e.g., ¹⁹⁷Au(γ,n)) C Radiolabeling Chemistry (Conjugation to Targeting Vector) P->C Q Quality Control (Radiochemical Purity, Stability) C->Q IVi In Vitro Studies (Cell Uptake, Cytotoxicity) Q->IVi ¹⁹⁶Au-labeled Agent IVo In Vivo Studies (Biodistribution, Efficacy in Animal Models) IVi->IVo D Dosimetry & Toxicology IVo->D

Caption: Workflow for the development of a this compound based radiopharmaceutical.

Mechanism of Action: Auger Electron-Induced DNA Damage

G cluster_0 Cellular Localization cluster_1 Radiobiological Effect Agent ¹⁹⁶Au-labeled Targeting Agent Receptor Cell Surface Receptor Agent->Receptor Internalization Internalization Receptor->Internalization Nucleus Nuclear Localization Internalization->Nucleus Decay ¹⁹⁶Au Decay (Electron Capture) Nucleus->Decay Proximity is key Auger Auger Electron Cascade Decay->Auger DNA DNA Double-Strand Breaks Auger->DNA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis

References

Application Notes and Protocols for Gold-196 as a Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-196 (¹⁹⁶Au) is a radioisotope of gold with a half-life of 6.18 days, decaying by electron capture to Platinum-196 and by beta emission to Mercury-196.[1] Its gamma-ray emissions, notably at 355.7 keV, allow for its detection and quantification in biological systems, making it a valuable tool for preclinical tracer studies.[2][3] While less common than Gold-198, ¹⁹⁶Au offers a suitable half-life for longitudinal studies spanning several days. These application notes provide a comprehensive overview of the use of ¹⁹⁶Au as a tracer, including production, experimental protocols, and data interpretation.

Historically, gold compounds have been used in medicine for centuries for their perceived therapeutic properties.[4][5][6][7][8] In modern medicine, the focus has shifted to engineered gold-based nanomaterials and radiopharmaceuticals for diagnostics and targeted therapies.[9][10][11] The use of gold radioisotopes as tracers is crucial for understanding the pharmacokinetics and biodistribution of these novel agents.[12]

Production of this compound

This compound can be produced through several nuclear reactions. A common method for preclinical studies involves the photonuclear reaction ¹⁹⁷Au(γ,n)¹⁹⁶Au, where stable gold (¹⁹⁷Au) is irradiated with high-energy photons (bremsstrahlung) from an electron accelerator.[2][13] This method allows for the production of ¹⁹⁶Au with a carrier of stable gold.

Another production route is through the irradiation of mercury targets in an electron accelerator, which can also yield other gold isotopes.[2] The choice of production method depends on the desired specific activity and the availability of irradiation facilities.

Key Applications of this compound as a Biological Tracer

The primary application of ¹⁹⁶Au in biological systems is as a radiotracer to study the in vivo and in vitro fate of gold-containing compounds, particularly gold nanoparticles (AuNPs) and gold-based drugs.

  • Biodistribution Studies: ¹⁹⁶Au-labeled compounds can be administered to animal models to determine their distribution and accumulation in various organs and tissues over time.[14][15][16][17][18]

  • Pharmacokinetics: By tracking the concentration of ¹⁹⁶Au in blood and excreta, researchers can elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of gold-based therapeutics.

  • Tumor Targeting: In oncology research, ¹⁹⁶Au-labeled nanoparticles or drugs can be used to assess their ability to selectively accumulate in tumor tissues.

  • Cellular Uptake and Trafficking: In vitro studies using ¹⁹⁶Au-labeled molecules can quantify cellular uptake and elucidate the intracellular pathways of gold-based agents.

Experimental Protocols

Protocol 1: Radiolabeling of Gold Nanoparticles with this compound

This protocol describes a general method for incorporating ¹⁹⁶Au into gold nanoparticles. The specific chemistry will depend on the nanoparticle formulation.

Materials:

  • HAuCl₄ solution containing ¹⁹⁶AuCl₄⁻

  • Reducing agent (e.g., sodium citrate, sodium borohydride)

  • Stabilizing agent (e.g., PEG-thiol)

  • Reaction vessel

  • Stir plate

  • Purification system (e.g., centrifugation, dialysis)

  • Gamma counter or spectrometer for activity measurement

Procedure:

  • Preparation of ¹⁹⁶Au Precursor: Obtain or prepare a solution of tetrachloroauric acid (HAuCl₄) where a fraction of the gold atoms are ¹⁹⁶Au. The specific activity should be known.

  • Nanoparticle Synthesis:

    • In a clean reaction vessel, add the H¹⁹⁶AuCl₄ solution to a suitable solvent (e.g., deionized water).

    • While stirring vigorously, add the reducing agent to initiate the reduction of Au³⁺ to Au⁰, leading to the formation of gold nanoparticles.

    • Concurrently or subsequently, add the stabilizing agent to cap the nanoparticles and prevent aggregation.

  • Purification:

    • Remove unreacted reagents and byproducts by methods such as repeated centrifugation and resuspension or dialysis against a suitable buffer.

  • Characterization:

    • Measure the radioactivity of the final ¹⁹⁶Au-nanoparticle suspension using a calibrated gamma counter.

    • Characterize the physical properties of the nanoparticles (size, shape, surface charge) using techniques like Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

    • Determine the radiolabeling efficiency and radiochemical purity.

Protocol 2: In Vivo Biodistribution Study in a Murine Model

This protocol outlines a typical procedure for assessing the biodistribution of a ¹⁹⁶Au-labeled compound in mice.

Materials:

  • ¹⁹⁶Au-labeled test compound

  • Healthy laboratory mice (e.g., Balb/c)

  • Animal handling and injection equipment

  • Anesthesia

  • Surgical tools for dissection

  • Gamma counter

  • Weighing balance

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least one week before the experiment.

  • Dose Preparation: Prepare a sterile, injectable formulation of the ¹⁹⁶Au-labeled compound with a known radioactivity concentration.

  • Administration: Administer a precise volume of the radiolabeled compound to each mouse via the desired route (e.g., intravenous injection).

  • Time Points: At predetermined time points post-injection (e.g., 1h, 4h, 24h, 48h, etc.), euthanize a cohort of animals.

  • Organ Harvesting:

    • Collect blood via cardiac puncture.

    • Dissect and collect major organs and tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor).

  • Sample Processing and Measurement:

    • Weigh each organ/tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis: Calculate the mean %ID/g and standard deviation for each organ at each time point.

Quantitative Data Presentation

The following tables summarize hypothetical biodistribution data for a ¹⁹⁶Au-labeled nanoparticle, illustrating how such data would be presented.

Table 1: Biodistribution of ¹⁹⁶Au-Labeled Nanoparticles in Mice (% Injected Dose per Gram of Tissue)

Organ1 Hour24 Hours72 Hours
Blood15.2 ± 3.12.5 ± 0.80.5 ± 0.2
Liver25.8 ± 4.545.3 ± 6.240.1 ± 5.8
Spleen10.5 ± 2.220.1 ± 3.518.7 ± 3.1
Kidneys5.1 ± 1.33.2 ± 0.91.8 ± 0.5
Lungs8.7 ± 1.94.1 ± 1.12.3 ± 0.7
Heart1.2 ± 0.40.8 ± 0.30.5 ± 0.2
Brain0.1 ± 0.050.08 ± 0.030.05 ± 0.02
Tumor5.6 ± 1.510.2 ± 2.812.5 ± 3.0

Data are presented as mean ± standard deviation (n=5 mice per time point).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis Au196 ¹⁹⁶Au Production (e.g., ¹⁹⁷Au(γ,n)¹⁹⁶Au) Labeling Radiolabeling of Target Molecule Au196->Labeling Purification Purification and Characterization Labeling->Purification Administration Administration to Animal Model Purification->Administration Imaging SPECT/CT Imaging (Optional) Administration->Imaging Harvesting Organ & Tissue Harvesting Administration->Harvesting Imaging->Harvesting GammaCounting Gamma Counting of Samples Harvesting->GammaCounting DataProcessing Calculation of %ID/g GammaCounting->DataProcessing Results Biodistribution & Pharmacokinetic Profiles DataProcessing->Results

Figure 1. Experimental workflow for a typical biodistribution study using ¹⁹⁶Au.

Signaling_Pathway cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_effect Biological Effect AuNP ¹⁹⁶Au-Nanoparticle Receptor Cell Surface Receptor AuNP->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Release Drug Release Lysosome->Release Target Intracellular Target (e.g., Mitochondria, Nucleus) Release->Target Apoptosis Apoptosis / Cytotoxicity Target->Apoptosis

Figure 2. Generalized pathway of ¹⁹⁶Au-nanoparticle interaction with a target cell.

Conclusion

This compound serves as a practical radiotracer for preclinical research, offering a suitable half-life and detectable gamma emissions for quantitative biodistribution and pharmacokinetic studies. While less documented than other gold isotopes, the principles and protocols for its use are well-established within the field of radiopharmaceutical research. The methodologies outlined in these application notes provide a foundation for researchers to design and execute robust tracer studies to advance the development of novel gold-based diagnostics and therapeutics.

References

Application Note: Detection of Gold-196 Using Gamma Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-196 (¹⁹⁶Au) is a radioisotope of gold with a half-life of 6.165 days.[1][2] It decays via electron capture to Platinum-196 (¹⁹⁶Pt) and through beta decay to Mercury-196 (¹⁹⁶Hg).[1] This dual decay mechanism, along with its characteristic gamma-ray emissions, makes ¹⁹⁶Au a nuclide of interest in various research and medical applications. Gold nanoparticles, for instance, are being explored for use in cancer therapy and diagnostics.[3][4][5] The ability to accurately detect and quantify ¹⁹⁶Au is crucial for these applications, as well as in fields such as nuclear physics and radiochemistry.[6] Gamma spectroscopy is a powerful, non-destructive technique for the identification and quantification of gamma-emitting radionuclides like ¹⁹⁶Au.[7][8] This application note provides a detailed protocol for the detection of this compound using gamma spectroscopy.

Principles of Detection

Gamma spectroscopy measures the energy distribution of gamma rays emitted from a radioactive source.[8] When a gamma ray interacts with a detector material, such as a High-Purity Germanium (HPGe) or Sodium Iodide (NaI(Tl)) crystal, it deposits its energy, creating a pulse of electrical charge or light, respectively.[9][10] The amplitude of this pulse is proportional to the energy of the gamma ray. A multichannel analyzer (MCA) then sorts these pulses by their amplitude to generate a gamma-ray spectrum, which is a histogram of counts versus gamma-ray energy.[7][9] Each radionuclide has a unique fingerprint of gamma-ray emissions with specific energies and intensities, allowing for its identification and quantification.[11]

This compound is typically produced through the photonuclear reaction ¹⁹⁷Au(γ,n)¹⁹⁶Au, where a stable gold-197 atom absorbs a high-energy photon (gamma ray) and ejects a neutron.[12][13] It can also be produced from mercury isotopes.[6]

Quantitative Data

The decay of this compound results in the emission of several characteristic gamma rays. The most prominent energies and their intensities are summarized in the table below. These peaks are the primary signatures used for the identification of ¹⁹⁶Au in a gamma spectrum.

Gamma-Ray Energy (keV)Intensity (%)
333.0322.9
355.7387.0
426.106.6
521.400.389
759.10.0444
1091.400.148
Data sourced from the 1998 ENSDF Data.[12]

Experimental Protocol

This protocol outlines the necessary steps for the detection and analysis of this compound using a High-Purity Germanium (HPGe) detector-based gamma spectroscopy system. HPGe detectors are preferred for their excellent energy resolution, which allows for the clear separation of closely spaced gamma-ray peaks.[14]

Materials and Equipment
  • High-Purity Germanium (HPGe) detector

  • Lead shielding for the detector (to reduce background radiation)

  • Multichannel Analyzer (MCA) and associated data acquisition software

  • NIM (Nuclear Instrument Module) bin with preamplifier, amplifier, and high-voltage power supply

  • Calibration sources with known gamma-ray energies and activities (e.g., ¹³³Ba, ⁶⁰Co, ¹³⁷Cs)

  • Sample containing or suspected to contain this compound

  • Sample holder with reproducible geometry

Experimental Workflow

experimental_workflow cluster_setup System Setup & Calibration cluster_measurement Sample Measurement cluster_analysis Data Analysis setup Assemble Gamma Spec System energ_cal Energy Calibration (e.g., ¹³³Ba, ⁶⁰Co, ¹³⁷Cs) setup->energ_cal Calibrate energy scale eff_cal Efficiency Calibration (Known activity sources) energ_cal->eff_cal Calibrate detector efficiency bkg_acq Background Spectrum Acquisition eff_cal->bkg_acq Measure ambient background sample_acq Acquire Sample Spectrum sample_prep Prepare Au-196 Sample sample_prep->sample_acq Place in holder and count peak_id Identify Au-196 Peaks (333.0, 355.7, 426.1 keV) bkg_sub Background Subtraction peak_id->bkg_sub Correct for background peak_area Calculate Net Peak Areas bkg_sub->peak_area Determine net counts activity_calc Calculate Au-196 Activity peak_area->activity_calc Use efficiency calibration

Experimental workflow for the detection of this compound.

Detailed Methodologies

3.1. System Setup and Calibration

  • Assemble the Gamma Spectroscopy System: Connect the HPGe detector to the preamplifier, which is then connected to the shaping amplifier in the NIM bin. The amplifier output is fed into the MCA. Ensure the detector is cooled with liquid nitrogen as required.

  • Energy Calibration:

    • Place a set of standard calibration sources (e.g., ¹³³Ba, ⁶⁰Co, ¹³⁷Cs) with well-known and distinct gamma-ray energies at a reproducible position in front of the detector.

    • Acquire a spectrum for each source for a sufficient time to obtain well-defined photopeaks.

    • Identify the channel number corresponding to the centroid of each photopeak.

    • Perform a linear or quadratic fit of the known gamma-ray energies versus the corresponding channel numbers to establish the energy calibration of the system.

  • Efficiency Calibration:

    • Use calibration sources with certified activities.

    • Acquire a spectrum for each source in the same geometry that will be used for the this compound sample.

    • For each prominent photopeak, calculate the net peak area (total counts minus background).

    • The detection efficiency (ε) at a given energy (E) is calculated as: ε(E) = (Net Peak Area) / (Acquisition Time × Source Activity × Gamma-ray Intensity)

    • Plot the efficiency as a function of energy to generate an efficiency curve for the specific counting geometry.

  • Background Acquisition:

    • Remove all radioactive sources from the vicinity of the detector.

    • Acquire a background spectrum for a long duration (e.g., several hours or overnight) to obtain good statistics on the natural background radiation. This spectrum will be subtracted from the sample spectrum.

3.2. Sample Measurement

  • Sample Preparation: Prepare the this compound containing sample in a container that ensures a reproducible geometry for counting.

  • Data Acquisition:

    • Place the sample in the designated sample holder at a fixed distance from the detector.

    • Acquire the gamma-ray spectrum for a predetermined amount of time. The counting time will depend on the expected activity of the sample; lower activities require longer counting times to achieve statistically significant results.

3.3. Data Analysis

  • Peak Identification:

    • Analyze the acquired spectrum using the gamma-ray analysis software.

    • Identify the characteristic gamma-ray peaks of this compound at 333.03 keV, 355.73 keV, and 426.10 keV.[12][15] The presence of multiple characteristic peaks provides a high degree of confidence in the identification.

  • Background Subtraction: Subtract the previously acquired background spectrum from the sample spectrum to correct for counts from natural radioactivity and cosmic rays.

  • Net Peak Area Calculation: For each identified this compound peak, calculate the net area (counts) by subtracting the Compton continuum background under the peak.

  • Activity Calculation: The activity of this compound in the sample can be calculated using the following formula for each peak: Activity (Bq) = (Net Peak Area) / (Acquisition Time × ε(E) × Gamma-ray Intensity)

    • Where ε(E) is the detector efficiency at the specific gamma-ray energy obtained from the efficiency curve.

    • The final activity should be reported as the weighted average of the activities calculated from the different photopeaks.

Decay Scheme of this compound

The following diagram illustrates the decay pathways of this compound.

decay_scheme cluster_Au196 Au-196 cluster_Pt196 Pt-196 Au196 ¹⁹⁶Au (t½ = 6.165 d) 2⁻ Pt196_2 ¹⁹⁶Pt 2⁺ Au196->Pt196_2 EC (92.5%) Hg196_0 ¹⁹⁶Hg (Stable) 0⁺ Au196->Hg196_0 β⁻ (7.5%) Pt196_0 ¹⁹⁶Pt (Stable) 0⁺ Pt196_2->Pt196_0 γ = 355.73 keV

Simplified decay scheme of this compound.

Conclusion

Gamma spectroscopy is a highly effective and reliable method for the detection and quantification of this compound. By following a rigorous experimental protocol that includes proper system calibration, background measurement, and data analysis, researchers can accurately identify ¹⁹⁶Au through its characteristic gamma-ray emissions. This capability is essential for advancing research and development in fields where this radioisotope plays a significant role.

References

Application Notes and Protocols for Liquid Scintillation Counting of Au-196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of Gold-196 (Au-196) using liquid scintillation counting (LSC). This document is intended for use by researchers, scientists, and professionals in drug development who are working with Au-196 labeled compounds, such as gold nanoparticles or radiopharmaceuticals.

Introduction to Au-196 and Liquid Scintillation Counting

This compound (Au-196) is a radionuclide with a half-life of 6.17 days.[1][2] It decays via electron capture (EC) to Platinum-196 (Pt-196) and beta-minus (β-) decay to Mercury-196 (Hg-196), with associated gamma and X-ray emissions.[1][3][4] The primary emissions detectable by liquid scintillation counting are the β- particles and the Auger and conversion electrons associated with electron capture.

Liquid scintillation counting is a highly sensitive technique for detecting and quantifying radioactivity, particularly for beta-emitting and electron-capturing radionuclides.[5][6][7] The method involves mixing the radioactive sample with a liquid scintillation cocktail. The energy from the radioactive decay excites solvent molecules in the cocktail, and this energy is then transferred to scintillator molecules (fluors), which emit photons of light.[5][7] These light flashes are detected by photomultiplier tubes (PMTs) in a liquid scintillation counter, and the rate of these flashes is proportional to the activity of the radionuclide in the sample.[7]

Key Considerations for Au-196 LSC

1. Quench Correction: Quenching is the reduction in the light output of the scintillation process, leading to a decrease in counting efficiency.[8] It can be caused by chemical agents in the sample that interfere with energy transfer (chemical quench) or by colored substances that absorb the emitted light (color quench).[8] Accurate quantification of Au-196 requires the use of quench correction methods. This is typically achieved by generating a quench curve, which correlates a quench indicating parameter (QIP), such as the transformed Spectral Index of the External Standard (tSIE), with the counting efficiency.[9][10]

2. Choice of Scintillation Cocktail: The selection of an appropriate liquid scintillation cocktail is critical for achieving high counting efficiency and sample compatibility. For aqueous samples containing Au-196, a high-efficiency, quench-resistant cocktail such as Ultima Gold™ is recommended.[11][12] For samples in acidic solutions, cocktails like Ultima Gold AB have shown good performance.[12][13]

3. Sample Preparation: Proper sample preparation is essential to ensure a homogeneous mixture of the Au-196 sample and the scintillation cocktail.[11] For Au-196 labeled nanoparticles or compounds in acidic solutions, it is crucial to ensure complete dissolution or stable suspension in the cocktail to avoid self-absorption and inaccurate results.

Quantitative Data Summary

Table 1: Nuclear Decay Data for Au-196

ParameterValueReference
Half-life6.17 days[1][2]
Decay Mode Branching Ratio Max. Energy (keV)
Electron Capture (EC)~92.7%N/A
Beta-minus (β-)~7.3%686
Associated Emissions Energy (keV) Intensity (%)
Gamma (γ)355.787.0
Gamma (γ)333.022.9
Gamma (γ)426.16.6

Note: The decay data can vary slightly between different nuclear data libraries. The values presented are representative.

Table 2: Example Data for Generating a ¹⁹⁶Au Quench Curve

Vial No.¹⁹⁶Au Activity (DPM)Quenching Agent (e.g., Nitromethane (B149229), µL)Counts Per Minute (CPM)Quench Indicating Parameter (tSIE)Counting Efficiency (%) (CPM/DPM * 100)
1100,000094,5000.9594.5
2100,0001091,2000.8891.2
3100,0002087,6000.8187.6
4100,0004082,3000.7282.3
5100,0006076,8000.6476.8
6100,0008071,1000.5671.1
7100,00010065,4000.4965.4
8100,00012059,9000.4259.9
9 (Blank)0030N/AN/A
10 (Sample)UnknownN/AMeasuredMeasuredCalculated from curve

Note: This table provides a template with hypothetical data. Actual values will depend on the specific liquid scintillation counter, cocktail, and quenching agent used.

Experimental Protocols

Protocol 1: Preparation of Au-196 Standards and Generation of a Quench Curve

This protocol describes the preparation of a set of quenched standards for Au-196 to generate a quench curve, which is essential for accurate activity determination.

Materials:

  • Calibrated Au-196 standard solution of known activity (DPM/mL)

  • High-performance liquid scintillation cocktail (e.g., Ultima Gold™)

  • 20 mL high-performance glass scintillation vials

  • Quenching agent (e.g., nitromethane or a non-radioactive solution of the sample matrix)

  • Calibrated pipettes

  • Vortex mixer

  • Liquid Scintillation Counter

Procedure:

  • Vial Preparation: Label a series of 10-12 scintillation vials. One vial will be the unquenched standard, one will be a background blank, and the rest will be quenched standards.

  • Cocktail Dispensing: Add a precise and consistent volume of liquid scintillation cocktail (e.g., 10 mL) to each vial.

  • Standard Addition: To each vial except the background blank, add a known and constant amount of the Au-196 standard solution (e.g., to achieve approximately 100,000 DPM).

  • Homogenization: Tightly cap the vials and vortex for at least 30 seconds to ensure the standard is completely dissolved and the solution is homogeneous.

  • Initial Counting: Count all vials containing the Au-196 standard to ensure the activity is consistent (within ±2% of the mean).

  • Quenching Agent Addition: Add gradually increasing volumes of the quenching agent to the vials (e.g., 0 µL to the first vial, 10 µL to the second, 20 µL to the third, and so on). Do not add any quenching agent to the unquenched standard.

  • Equilibration: Gently swirl each vial after adding the quenching agent and allow them to equilibrate in the dark at room temperature for at least one hour to avoid chemiluminescence.

  • Counting: Place the vials in the liquid scintillation counter and count the entire set of quenched standards. Ensure the counting protocol is set up to measure both Counts Per Minute (CPM) and a quench indicating parameter (e.g., tSIE).

  • Curve Generation: Use the software of the liquid scintillation counter to plot the counting efficiency (calculated as CPM/DPM) against the quench indicating parameter (tSIE). This plot represents the quench curve for Au-196 under the specified conditions.

Protocol 2: Quantification of Au-196 in an Unknown Sample

This protocol outlines the procedure for preparing and counting an unknown sample containing Au-196.

Materials:

  • Au-196 containing sample

  • High-performance liquid scintillation cocktail (the same as used for the quench curve)

  • 20 mL high-performance glass scintillation vials

  • Calibrated pipettes

  • Vortex mixer

  • Liquid Scintillation Counter with a pre-generated Au-196 quench curve

Procedure:

  • Sample Preparation:

    • Aqueous Samples: Pipette a known volume of the aqueous Au-196 sample into a scintillation vial. The sample volume should be kept consistent with the standards if possible and should not exceed the capacity of the cocktail to form a clear, single-phase solution.[11]

    • Samples in Acidic Solution: If the Au-196 is in an acidic solution, it is recommended to neutralize or dilute the sample to minimize acid quench.[13] Use a cocktail designed for acidic samples if necessary.[13]

    • Gold Nanoparticles: For Au-196 labeled nanoparticles, ensure they are well-dispersed in a solvent that is compatible with the scintillation cocktail. Sonication may be required to achieve a stable suspension.

  • Cocktail Addition: Add the same volume of liquid scintillation cocktail as used for the quench curve to the vial containing the sample.

  • Homogenization: Tightly cap the vial and vortex thoroughly to ensure a homogeneous mixture.

  • Equilibration: Allow the sample to dark-adapt and temperature-equilibrate in the liquid scintillation counter for at least one hour.

  • Counting: Count the sample using a protocol that measures both CPM and the same quench indicating parameter used for the quench curve.

  • Data Analysis: The liquid scintillation counter's software will use the measured CPM and the quench indicating parameter of the sample to determine the counting efficiency from the stored quench curve. The activity of the sample in Disintegrations Per Minute (DPM) is then calculated using the formula:

    DPM = CPM / (Counting Efficiency / 100)

  • Lower Limit of Detection (LLD): The LLD can be calculated to determine the smallest amount of Au-196 that can be reliably detected. The calculation of the LLD should follow established statistical methods, such as those outlined by ISO 11929.[14][15]

Mandatory Visualizations

LSC_Workflow cluster_prep Sample and Standard Preparation cluster_protocol LSC Protocol cluster_analysis Data Analysis Sample Unknown Au-196 Sample Add_Cocktail Add Scintillation Cocktail Sample->Add_Cocktail Standard Calibrated Au-196 Standard Quench_Set Quenched Standard Set Standard->Add_Cocktail Blank Background Blank Blank->Add_Cocktail Vortex Vortex to Homogenize Add_Cocktail->Vortex Equilibrate Dark Adapt & Equilibrate Vortex->Equilibrate Count Count in LSC Equilibrate->Count Quench_Curve Generate Quench Curve (Efficiency vs. tSIE) Count->Quench_Curve From Quenched Standards Calc_DPM Calculate Sample DPM Count->Calc_DPM From Unknown Sample Quench_Curve->Calc_DPM Apply Efficiency Correction

Caption: Experimental workflow for Au-196 quantification by LSC.

LSC_Process cluster_vial Scintillation Vial Au196 Au-196 Decay (β⁻, e⁻) Solvent Solvent Molecule Au196->Solvent Energy Transfer Fluor Fluor Molecule (Scintillator) Solvent->Fluor Energy Transfer Photon Light Photon (hν) Fluor->Photon Light Emission PMT Photomultiplier Tube (PMT) Photon->PMT Signal Electrical Signal to Counter PMT->Signal

References

Application Notes and Protocols for the Synthesis of Gold-196 Labeled Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of Gold-196 (¹⁹⁶Au) labeled nanoparticles. These nanoparticles are valuable tools in preclinical research for applications such as in vivo imaging, drug delivery tracking, and pharmacokinetic studies.

Application Notes

Gold nanoparticles (AuNPs) possess unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization, making them ideal candidates for various biomedical applications.[1][2][3] Radiolabeling AuNPs with gamma-emitting isotopes like ¹⁹⁶Au allows for sensitive and quantitative tracking using techniques like Single Photon Emission Computed Tomography (SPECT).[4][5]

The synthesis of ¹⁹⁶Au-labeled nanoparticles typically involves the reduction of a gold salt precursor, where a portion of the stable gold is replaced with the radioactive ¹⁹⁶Au isotope. The Turkevich method, a widely used and relatively simple approach, utilizes citrate (B86180) to reduce chloroauric acid (HAuCl₄) in an aqueous solution, resulting in spherical nanoparticles.[6][7][8] The size of the resulting nanoparticles can be controlled by adjusting the molar ratio of citrate to gold, with typical sizes ranging from 10 to 20 nm.[7][8]

The functionalization of these nanoparticles with targeting ligands, such as antibodies or peptides, can enhance their accumulation in specific tissues or cells, a crucial aspect for targeted drug delivery and imaging.[9][10] The cellular uptake of gold nanoparticles is a complex process influenced by their size, shape, and surface chemistry.[11][12] The primary mechanisms of cellular internalization include endocytosis (clathrin-mediated and caveolae-dependent), phagocytosis, and macropinocytosis.[9][11] Understanding these pathways is critical for designing effective nanoparticle-based therapeutics and diagnostics.

Key Applications:
  • In Vivo Imaging: Tracking the biodistribution and tumor accumulation of nanoparticles.[4][13]

  • Drug Delivery: Serving as a carrier for therapeutic agents, with the radiolabel providing a means to monitor delivery efficiency.[2][14][15]

  • Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of nanoparticle-based drugs.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and performance of gold nanoparticles.

Table 1: Nanoparticle Synthesis and Characterization

ParameterMethodTypical ValuesReferences
Core Synthesis Method Turkevich (Citrate Reduction)Spherical nanoparticles[6][7]
Brust Method2-6 nm, stable in organic solvents[7]
Particle Size (Diameter) Turkevich (variable citrate ratio)10 - 150 nm[8][16]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.20 for 15-30 nm particles[8][16]
Radiolabeling Efficiency Direct incorporation of ¹⁹⁸Au/¹⁹⁹AuHigh (quantitative)[13][17]
Stability In vitro (various media)High[17]

Table 2: Cellular Uptake of Gold Nanoparticles

ParameterCell LineNanoparticle SizeUptake MechanismKey FindingsReferences
Uptake Rate HeLa14, 50, 74 nmEndocytosis50 nm particles showed the highest uptake rate.[11][18]
Uptake Mechanism MCF-7Antibody-conjugatedReceptor-mediated endocytosisEnhanced uptake compared to non-targeted nanoparticles.[9]
Effect of Shape HeLaSpheres vs. RodsEndocytosisSpherical nanoparticles exhibit higher uptake rates than rod-shaped ones.[12]
Surface Charge HeLa+37 mV to -69 mVEndocytosisHighest uptake for positively charged nanoparticles.[12]

Experimental Protocols

Protocol 1: Synthesis of ¹⁹⁶Au-Labeled Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~20 nm ¹⁹⁶Au-labeled gold nanoparticles using the citrate reduction method.

Materials:

  • Hydrogen tetrachloroaurate (B171879) (III) trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • ¹⁹⁶AuCl₃ solution (in dilute HCl)

  • Milli-Q water

  • All glassware must be scrupulously cleaned.

Procedure:

  • Preparation of Solutions:

    • Prepare a 1.0 mM HAuCl₄ stock solution by dissolving HAuCl₄·3H₂O in Milli-Q water.[19]

    • Prepare a 1% (w/v) trisodium citrate solution by dissolving it in Milli-Q water. This solution should be made fresh.[19]

  • Synthesis Reaction:

    • In a clean round-bottom flask, add 20 mL of the 1.0 mM HAuCl₄ solution.[19]

    • Add the desired amount of ¹⁹⁶AuCl₃ solution to the HAuCl₄ solution. The amount will depend on the desired specific activity.

    • Heat the solution to a rolling boil on a stirring hot plate with a magnetic stir bar.[19]

    • Rapidly add 2 mL of the 1% trisodium citrate solution to the boiling, stirring solution.[19]

    • The solution color will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of gold nanoparticles.[19]

    • Continue boiling and stirring for an additional 10-15 minutes.

    • Remove the flask from the heat and allow it to cool to room temperature.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum. Gold nanoparticles of this size should exhibit a surface plasmon resonance peak at approximately 520 nm.

    • Transmission Electron Microscopy (TEM): Visualize the nanoparticles to determine their size, shape, and size distribution.

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI).

    • Radioactivity Measurement: Use a gamma counter to determine the radioactivity of the nanoparticle solution and calculate the radiolabeling efficiency.

Protocol 2: Characterization of Cellular Uptake

This protocol provides a general method to study the cellular uptake of ¹⁹⁶Au-labeled nanoparticles.

Materials:

  • Cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • ¹⁹⁶Au-labeled gold nanoparticles

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Gamma counter

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Nanoparticle Incubation:

    • Remove the culture medium from the wells.

    • Add fresh medium containing various concentrations of the ¹⁹⁶Au-labeled nanoparticles to the cells.

    • Incubate the cells for different time points (e.g., 1, 4, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Washing:

    • After incubation, remove the nanoparticle-containing medium.

    • Wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Cell Lysis and Measurement:

    • Add a suitable lysis buffer to each well to lyse the cells.

    • Collect the cell lysates.

    • Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis:

    • Quantify the amount of internalized nanoparticles based on the measured radioactivity and a standard curve.

    • Express the uptake as a percentage of the initial dose or as the amount of gold per cell.

Visualizations

experimental_workflow prep_solutions Prepare Solutions (HAuCl4, ¹⁹⁶AuCl₃, Sodium Citrate) synthesis Synthesis Reaction (Citrate Reduction at Boiling Temp.) prep_solutions->synthesis characterization Characterization synthesis->characterization application Application (e.g., Cellular Uptake Studies) synthesis->application uv_vis UV-Vis Spectroscopy characterization->uv_vis tem Transmission Electron Microscopy (TEM) characterization->tem dls Dynamic Light Scattering (DLS) characterization->dls gamma_count Gamma Counting characterization->gamma_count

Caption: Workflow for the synthesis and characterization of ¹⁹⁶Au-labeled nanoparticles.

cellular_uptake_pathways cluster_endocytosis Endocytosis extracellular Extracellular ¹⁹⁶Au-NPs membrane Cell Membrane extracellular->membrane Interaction clathrin Clathrin-mediated membrane->clathrin caveolae Caveolae-mediated membrane->caveolae receptor Receptor-mediated membrane->receptor phagocytosis Phagocytosis membrane->phagocytosis macropinocytosis Macropinocytosis membrane->macropinocytosis intracellular Intracellular Vesicles (Endosomes, Lysosomes) clathrin->intracellular caveolae->intracellular receptor->intracellular phagocytosis->intracellular macropinocytosis->intracellular cytosol Cytosol intracellular->cytosol Endosomal Escape (potential)

Caption: Major cellular uptake pathways for gold nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Gold-196 (¹⁹⁶Au)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Gold-196. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the radiochemical purification of ¹⁹⁶Au.

Frequently Asked Questions (FAQs)

Q1: What are the common production routes for ¹⁹⁶Au and how do they influence purification?

A1: this compound is typically produced via nuclear reactions on platinum (Pt) or mercury (Hg) targets. The choice of target material is the primary determinant of the impurity profile and therefore dictates the purification strategy.

  • Platinum Target: Bombardment of platinum targets (e.g., with protons or deuterons) is a common method. The main challenge is separating the microscopic, "no-carrier-added" ¹⁹⁶Au from the macroscopic bulk of the platinum target material.[1] Other co-produced radioisotopes of platinum, iridium, and other gold isotopes can also be present.

  • Mercury Target: Photonuclear reactions on mercury targets can also produce ¹⁹⁶Au, along with other gold isotopes like ¹⁹⁸Au and ¹⁹⁹Au.[1] In this case, the primary challenge is the efficient and safe removal of bulk mercury.[1]

Q2: What are the most common chemical impurities encountered during ¹⁹⁶Au purification?

A2: Impurities can be broadly categorized as metallic and non-metallic.

  • Target Material: The most significant impurity is the target material itself (e.g., Platinum).

  • Co-produced Precious Metals: Silver (Ag), palladium (Pd), and other platinum group metals (PGMs) like iridium (Ir) and rhodium (Rh) are common impurities that share similar chemical properties with gold, making them challenging to separate.[2][3][4]

  • Base Metals: Copper (Cu), iron (Fe), zinc (Zn), and lead (Pb) are frequently found in reagents or can be introduced during processing.[2][3][5]

  • Non-Metallic Impurities: Elements like sulfur and carbon can be present in certain ores or reagents and may require specific removal steps.[2]

Q3: What are the primary analytical methods to assess the purity of a ¹⁹⁶Au sample?

A3: Purity assessment is critical and involves determining radionuclidic, radiochemical, and chemical purity.

  • Radionuclidic Purity: This is assessed using gamma-ray spectrometry to identify and quantify ¹⁹⁶Au (e.g., via its 356 keV peak) and any other radioactive isotopes present.[1]

  • Radiochemical Purity: Techniques like ion exchange chromatography or thin-layer chromatography (TLC) are used to separate different chemical forms of gold and ensure the ¹⁹⁶Au is in the desired chemical state.

  • Chemical Purity: Methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) can be used to quantify trace metal impurities in the final product.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of ¹⁹⁶Au.

Issue 1: Low Recovery Yield of ¹⁹⁶Au
Potential Cause Troubleshooting Step Recommended Action
Incomplete Dissolution of Target Verify dissolution of the irradiated target.Ensure the target is fully dissolved in a suitable solvent (e.g., aqua regia). For stubborn dissolutions, consider increasing heating time or acid concentration, ensuring proper ventilation.[6][7]
Suboptimal Solvent Extraction Parameters Review the pH, choice of organic solvent, and phase ratio (O/A).For extraction from chloride media, ensure the HCl concentration is optimal for forming the extractable AuCl₄⁻ complex. Verify that the organic solvent (e.g., Dibutyl Carbitol, MIBK) has not degraded.[4][8][9] Perform small-scale tests to optimize the O/A ratio for maximum extraction.
Inefficient Ion Exchange Check the column integrity, resin type, and elution conditions.Ensure the ion exchange resin is appropriate for gold recovery from acidic solutions (e.g., a strong base anion exchanger or a specific chelating resin).[10] Check for column channeling or clogging. Optimize the eluent concentration and flow rate; a slow flow rate often improves capture efficiency.
Precipitation Losses Unintentional precipitation of gold during pH adjustments.Gold can precipitate under certain reducing conditions or pH changes. Maintain an oxidizing environment and carefully control the pH of the solution throughout the process.
Issue 2: Contamination with Platinum Target Material
Potential Cause Troubleshooting Step Recommended Action
Co-extraction of Platinum Analyze the raffinate and loaded organic phase for Pt content.While solvents like Dibutyl Carbitol are highly selective for gold, some co-extraction of Pt can occur.[4] Introduce a scrubbing step where the loaded organic phase is washed with fresh acidic solution to remove weakly extracted impurities like Pt.[6]
Co-elution from Ion Exchange Column Fractionate the column eluate and analyze each fraction for Au and Pt.The separation of gold and platinum on ion exchangers depends on the choice of eluent. Cation exchangers in concentrated hydrobromic acid have been shown to effectively separate gold from platinum, where platinum is eluted first.[11] Adjust the acid concentration or switch to a different acid system (e.g., HBr) to improve separation.[11]
Issue 3: Presence of Other Metallic Impurities (Ag, Cu, Fe)
Potential Cause Troubleshooting Step Recommended Action
Insufficient Selectivity of Purification Method Perform trace metal analysis on the final ¹⁹⁶Au product.Solvent extraction systems are generally effective at separating gold from base metals like Cu, Pb, and Zn.[7] If impurities persist, consider a multi-step purification approach. For example, an initial precipitation or ion exchange step to remove bulk impurities, followed by a high-selectivity solvent extraction step.
Silver Chloride (AgCl) Precipitation Formation of a white precipitate during dissolution in aqua regia.Silver, a common impurity in gold, will precipitate as AgCl in chloride-rich media.[3] This precipitate must be removed by filtration before subsequent purification steps to prevent contamination.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to gold purification.

Table 1: Solvent Extraction Performance for Gold

ExtractantFeed SolutionPhase Ratio (O/A)Extraction Efficiency (%)Source
Dibutyl Carbitol (DBC)High Cu, Au, Pt solution1:199.11[4]
N,N,N′,N′-tetrakis(2-ethylhexyl) malonamideAcidic ChlorideNot Specified93 (single stage)[7]
Methyl Isobutyl Ketone (MIBK)HBr Solution1:4 (Organic:Aqueous)>99[9]

Table 2: Ion Exchange Performance for Gold

Resin TypeFeed SolutionKey FindingSource
Styrene-divinylbenzene chelating resinAcidic solutionsQuantitatively and selectively collects gold, even with high concentrations of common metals.
Dowex 50W x 86 N Hydrobromic AcidRetains gold while platinum, iridium, palladium, and rhodium are eluted.[11]
Purogold MTA 5011 (Strong-base resin)Thiocyanate leach liquor99% extraction for Au with only 5% co-extraction of Cu.[12]

Experimental Protocols

Protocol 1: General Solvent Extraction for ¹⁹⁶Au Purification from Platinum Target

This protocol outlines a general procedure for separating ¹⁹⁶Au from a dissolved platinum target using Dibutyl Carbitol (DBC).

  • Target Dissolution: Dissolve the irradiated platinum target completely in aqua regia (3:1 mixture of concentrated HCl and HNO₃) with gentle heating.

  • Denitration: Evaporate the solution to near dryness and re-dissolve in concentrated HCl. Repeat this step 2-3 times to ensure complete removal of nitric acid, which can interfere with extraction.

  • Feed Preparation: Adjust the final solution to a concentration of approximately 4-6 M HCl. Filter the solution to remove any precipitates (e.g., AgCl).

  • Extraction: Contact the aqueous feed solution with an equal volume of Dibutyl Carbitol (DBC) in a separation funnel. Shake vigorously for 2-3 minutes to allow the AuCl₄⁻ complex to transfer to the organic phase.

  • Phase Separation: Allow the aqueous and organic phases to separate completely. The aqueous phase (raffinate) will contain the bulk of the platinum and other impurities.

  • Scrubbing (Optional): To improve purity, "scrub" the loaded organic phase by shaking it with a fresh solution of 4-6 M HCl. This helps remove any co-extracted impurities.

  • Stripping: To recover the gold, contact the loaded organic phase with a reducing agent or deionized water. Oxalic acid can be used to precipitate high-purity gold directly from the organic phase.

  • Recovery: Separate the phases and collect the aqueous phase containing the purified ¹⁹⁶Au or the precipitated gold metal.

Protocol 2: Ion Exchange Chromatography for ¹⁹⁶Au Separation

This protocol describes the separation of ¹⁹⁶Au using an anion exchange resin.

  • Target Dissolution & Feed Prep: Dissolve and denitrate the target as described in Protocol 1, steps 1-3. The final solution should be in a concentrated HCl matrix.

  • Column Preparation: Prepare a column with a suitable strong base anion exchange resin (e.g., Dowex 1x8). Pre-condition the column by washing it with several column volumes of concentrated HCl.

  • Loading: Pass the feed solution containing ¹⁹⁶Au through the prepared column at a slow, controlled flow rate. The [AuCl₄]⁻ complex will bind to the positively charged functional groups of the resin.[13][14] Platinum and other cationic impurities will pass through.

  • Washing: Wash the column with several volumes of concentrated HCl to elute any remaining weakly bound impurities.

  • Elution: Elute the purified ¹⁹⁶Au from the resin using a suitable eluent. This can be a reducing agent (like a dilute solution of thiourea (B124793) in HCl) or a solvent mixture (like acetone/HCl) that disrupts the gold-resin binding.

  • Collection: Collect the eluate in fractions and identify the fractions containing the highest concentration of ¹⁹⁶Au using gamma spectrometry.

Visualizations

Purification_Workflow General Workflow for ¹⁹⁶Au Purification cluster_0 Target Processing cluster_1 Primary Purification cluster_2 Final Recovery Target Irradiated Pt Target Dissolution Dissolution in Aqua Regia Target->Dissolution Denitration Denitration with HCl Dissolution->Denitration Feed ¹⁹⁶Au in HCl Feed Denitration->Feed Purification Solvent Extraction OR Ion Exchange Feed->Purification Organic Loaded Organic Phase (Contains ¹⁹⁶Au) Purification->Organic SX Aqueous Aqueous Raffinate (Pt & Impurities) Purification->Aqueous SX Stripping Stripping / Elution Organic->Stripping Recovery Precipitation or Evaporation Stripping->Recovery Final Purified ¹⁹⁶Au Product Recovery->Final

Caption: High-level workflow for the production and purification of ¹⁹⁶Au.

Troubleshooting_Low_Yield Troubleshooting Logic for Low ¹⁹⁶Au Yield Start Problem: Low ¹⁹⁶Au Recovery Check_Diss Is target fully dissolved? Start->Check_Diss Action_Diss Action: Increase heating time/ acid concentration Check_Diss->Action_Diss No Check_Extract Are extraction parameters optimal? Check_Diss->Check_Extract Yes Action_Diss->Check_Diss Action_Extract Action: Verify pH, solvent quality, and O/A ratio Check_Extract->Action_Extract No Check_Column Is ion exchange column efficient? Check_Extract->Check_Column Yes Action_Extract->Check_Extract Action_Column Action: Check resin, flow rate, and eluent Check_Column->Action_Column No Result Yield Improved Check_Column->Result Yes Action_Column->Check_Column

Caption: A logical flowchart for troubleshooting low recovery yield of ¹⁹⁶Au.

References

How to improve the yield of the 197Au(γ,n)196Au reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental setup to improve the yield of ¹⁹⁶Au.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction?

The ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction is a type of photonuclear reaction where a stable gold-197 nucleus (¹⁹⁷Au) absorbs a high-energy photon (gamma-ray, γ). This absorption excites the nucleus, causing it to eject a neutron (n) and transform into the radioactive isotope gold-196 (¹⁹⁶Au).[1][2] This reaction is frequently used as a standard for calibrating photon beam flux in nuclear physics experiments.[3][4]

Q2: What are the primary factors that influence the final yield of ¹⁹⁶Au?

The yield of ¹⁹⁶Au is primarily dependent on four key sets of parameters:

  • Photon Beam Properties: The energy spectrum and flux (intensity) of the incident photons.

  • Irradiation Conditions: The duration of the target's exposure to the photon beam.

  • Target Characteristics: The purity, mass, and geometry of the gold target.

  • Post-Irradiation Analysis: The timing and efficiency of the activity measurement.

FAQ: Optimizing Photon Source and Energy

Q3: What is the optimal photon energy to maximize the ¹⁹⁶Au yield?

The ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction has an energy threshold of approximately 8.1 MeV; photons with energy below this value will not induce the reaction.[2] The reaction probability, known as the cross-section, increases rapidly with energy, reaching a maximum of about 550 millibarns (mb) at approximately 13.5 MeV.[2][5] This energy range falls within what is known as the Giant Dipole Resonance (GDR). While the peak is at 13.5 MeV, using a broader spectrum from an electron accelerator with an endpoint energy around 32 MeV has been found to be effective for maximizing yield in photon activation analysis.[2]

Q4: What type of photon source is best: a Bremsstrahlung source or a monoenergetic beam?

The choice of photon source has significant implications for experimental control and data interpretation.

  • Bremsstrahlung Sources: Typically generated by linear electron accelerators (linacs), these sources produce a continuous spectrum of photon energies up to the maximum energy of the electron beam.[2] They are widely available and can provide high photon fluxes, making them suitable for maximizing total production.[6]

  • Monoenergetic/Quasi-monoenergetic Sources: These sources, such as those using Laser Compton Scattering, produce photons in a narrow, well-defined energy range.[3][7] They are ideal for precise cross-section measurements and for minimizing unwanted side reactions that occur at higher energies.

Troubleshooting Tip: If your yields are inconsistent with published data, be aware that experimental results obtained with Bremsstrahlung sources can differ significantly from those using monoenergetic beams, especially at energies above 14-18 MeV.[3]

FeatureBremsstrahlung Photon SourceMonoenergetic Photon Source
Energy Spectrum Continuous, broad spectrum up to a defined endpoint.Narrow, well-defined energy peak.
Primary Use Case High-yield radioisotope production, activation analysis.Precise cross-section measurements, fundamental research.
Data Consistency Yields can be harder to compare due to spectral effects.Results are generally more consistent and comparable.[3]
Availability More common (e.g., medical and industrial linacs).Specialized facilities (e.g., HIγS).[7]

Q5: My ¹⁹⁶Au yield is lower than expected. Could the photon energy be the issue?

Yes, incorrect photon energy is a common cause of low yield.

  • Energy Below Threshold: Ensure your photon source provides energies significantly above the 8.1 MeV threshold.[2]

  • Energy Off-Peak: If using a tunable monoenergetic source, verify that the energy is set near the cross-section peak (~13.5 MeV) for maximum efficiency.

  • Bremsstrahlung Endpoint Energy: For a linac, a higher electron energy (e.g., 25-40 MeV) increases the overall photon flux, which can lead to a higher yield, even though many photons are outside the peak reaction energy.[2] An endpoint energy that is too low will result in a weak photon flux in the effective energy region.

FAQ: Irradiation and Target Parameters

Q6: How long should I irradiate the gold target?

The production of ¹⁹⁶Au follows a saturation curve; the activity builds up over time and approaches a theoretical maximum. The half-life of ¹⁹⁶Au is approximately 6.17 days.[1][7]

  • Short Irradiations (< 1 half-life): The produced activity increases almost linearly with time.

  • Medium Irradiations (1-3 half-lives): The rate of production slows as the decay of newly formed ¹⁹⁶Au becomes significant. Irradiating for one half-life (~6 days) will yield about 50% of the saturation activity.

  • Long Irradiations (> 3 half-lives): Approaching saturation activity. Extending irradiation beyond 3-4 half-lives gives diminishing returns.

Troubleshooting Tip: For routine production, an irradiation time of 8 to 12 hours is often a practical choice, balancing yield with accelerator availability.[3] If your yield is low, consider extending the irradiation time, especially if it was significantly shorter than one half-life.

Q7: How does photon flux impact the reaction yield?

The reaction yield is directly proportional to the photon flux. Doubling the flux (the number of photons hitting the target per unit area per second) will double the production rate of ¹⁹⁶Au. Experiments often use fluxes in the range of 10⁸ to 10⁹ photons per second.[3]

Q8: What are the best practices for preparing the ¹⁹⁷Au target?

  • Purity: Use high-purity (99.99% or greater) gold. Since natural gold is 100% ¹⁹⁷Au, isotopic enrichment is not necessary.

  • Form: Gold foils are commonly used. The thickness should be chosen carefully to maximize the interaction volume without causing significant self-absorption of the incident or emitted gamma rays.

  • Geometry: For precise measurements, targets can be designed as separable concentric rings to measure the reaction cross-section at different energies simultaneously, exploiting the spatial energy distribution of some photon beams.[7]

FAQ: Post-Irradiation and Troubleshooting

Q9: How do I accurately measure the ¹⁹⁶Au activity after irradiation?

The activity of ¹⁹⁶Au is determined using gamma-ray spectrometry.

  • Cooling Period: After irradiation, allow the target to "cool" for an optimal period. This lets short-lived, interfering radioisotopes decay. A cooling time of 100-160 hours has been found to be effective in some applications to reduce background noise.[2]

  • Detection: Use a High-Purity Germanium (HPGe) detector for high-resolution energy measurement.

  • Signature Gamma-Rays: Identify and quantify the activity based on the characteristic gamma-ray peaks from the decay of ¹⁹⁶Au, most prominently at 333.0 keV and 355.7 keV .[5]

  • Corrections: Apply necessary corrections for detector efficiency, gamma-ray intensity (branching ratio), and self-absorption within the target to calculate the absolute activity.

Q10: Is radiochemical separation required for the ¹⁹⁶Au product?

No, for the ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction, the target material and the product are both gold. Therefore, no chemical separation is needed if a pure gold target was used. Radiochemical separation techniques like solvent extraction or chromatography become necessary only when producing gold radioisotopes from different target materials, such as platinum or mercury.[5]

Q11: How do the isomeric states of ¹⁹⁶Au affect my yield measurement?

¹⁹⁶Au has three states: a ground state (g, spin 2⁻), a short-lived first isomeric state (m1, spin 5⁺), and a long-lived second isomeric state (m2, spin 12⁻).[7]

  • The (γ,n) reaction primarily produces the ground state and the m1 isomer, which quickly decays. Most experimental measurements report the combined yield of these two states (¹⁹⁶g+m¹Au).[3]

  • The production of the high-spin m2 isomer via this reaction is significantly lower and often analyzed separately.[7]

Troubleshooting Tip: When comparing your yield to literature values, ensure you are comparing the same states (e.g., ¹⁹⁶g+m¹Au). The presence of isomers is a key detail in data analysis but for most applications focused on total ¹⁹⁶Au activity, the combined g+m1 measurement is sufficient.

Experimental Protocols and Data

Key Nuclear Data Summary

The table below summarizes essential quantitative data for planning your experiment.

ParameterValueReference(s)
Reaction ¹⁹⁷Au(γ,n)¹⁹⁶Au-
Target Isotope ¹⁹⁷Au-
Natural Abundance 100%
Reaction Threshold Energy ~8.1 MeV[2]
Peak Cross-Section Energy ~13.5 MeV[2][5]
Peak Cross-Section Value ~550 mb[2][5]
Product Half-Life (¹⁹⁶Au) 6.167 days[2][7]
¹⁹⁶Au Signature γ-ray Energies 333.0 keV, 355.7 keV[5]
Protocol 1: General Experimental Workflow for ¹⁹⁶Au Production
  • Target Preparation:

    • Obtain a high-purity (≥99.99%) gold foil of known mass and dimensions.

    • Mount the foil in a suitable target holder perpendicular to the beam path.

  • Irradiation:

    • Position the target assembly in the photon beam line.

    • Irradiate the target with a photon beam of known flux and energy spectrum. Common photon sources include Bremsstrahlung from a >25 MeV electron linac or a monoenergetic beam from a specialized source.[2]

    • Record the irradiation start time, end time, and beam current/flux parameters. An irradiation duration of 8-12 hours is a common starting point.[3]

  • Post-Irradiation Cooling:

    • Safely retrieve the now-radioactive target.

    • Store the target in a shielded location for a predetermined cooling period (e.g., 24-160 hours) to allow short-lived background radionuclides to decay.[2]

  • Gamma-Ray Spectrometry:

    • Place the activated gold foil at a calibrated distance from an HPGe detector.

    • Acquire a gamma-ray spectrum for a sufficient duration to obtain good counting statistics for the peaks of interest.

    • Record the start time and duration of the measurement.

  • Data Analysis:

    • Identify the 333.0 keV and 355.7 keV photopeaks corresponding to ¹⁹⁶Au decay.

    • Calculate the net peak area for one or both peaks.

    • Correct the peak area for detector efficiency, gamma-ray branching ratio, and radioactive decay during cooling and measurement times to determine the absolute activity and, subsequently, the reaction yield.

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_irrad Phase 2: Irradiation cluster_post Phase 3: Analysis A 1. Prepare High-Purity 197Au Target Foil B 2. Position Target in Photon Beam A->B C 3. Irradiate with High-Energy Photons (γ) B->C D 4. Target Cooling (Decay of Impurities) C->D E 5. Gamma-Ray Spectrometry with HPGe Detector D->E F 6. Identify 196Au Peaks (333 & 356 keV) E->F G 7. Calculate Activity and Yield F->G

Caption: Workflow for the production and analysis of ¹⁹⁶Au.

Parameter Influence on Reaction Yield

G Yield 196Au Yield Energy Photon Energy (~13.5 MeV Peak) Energy->Yield XSection Reaction Cross-Section (Probability) Energy->XSection Flux Photon Flux (Intensity) Flux->Yield Time Irradiation Time (Saturation Effect) Time->Yield Target Target Mass & Purity Target->Yield XSection->Yield

Caption: Key experimental parameters influencing ¹⁹⁶Au reaction yield.

References

Minimizing isotopic impurities in Gold-196 production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic impurities during the production of Gold-196 (Au-196).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing this compound?

A1: The most common production route for this compound is through the proton bombardment of a platinum (Pt) target. The primary nuclear reaction is ¹⁹⁶Pt(p,n)¹⁹⁶Au. However, other proton-induced reactions on different platinum isotopes present in the target can lead to the formation of isotopic impurities.

Q2: What are the most common isotopic impurities in this compound production?

A2: The most significant isotopic impurity in Au-196 production is Gold-195 (Au-195), primarily due to its longer half-life (186.1 days) compared to Au-196 (6.17 days).[1] Other gold isotopes, such as Au-194 and Au-198, can also be co-produced depending on the target composition and irradiation parameters.

Q3: Why is minimizing isotopic impurities, particularly Au-195, important?

A3: Minimizing isotopic impurities is crucial for several reasons. In radiopharmaceutical applications, the presence of long-lived impurities like Au-195 can lead to an unnecessary radiation dose to the patient and can interfere with imaging and dosimetry calculations. High isotopic purity ensures the specific activity of the Au-196 is high and that the therapeutic or diagnostic effects are attributable to the correct isotope.

Q4: Can isotopic impurities be chemically separated from the final this compound product?

A4: Chemical separation of isotopes of the same element (e.g., Au-195 from Au-196) is extremely challenging and generally not feasible in a standard radiochemical laboratory. Therefore, the focus must be on minimizing their production during the irradiation process and allowing for the decay of shorter-lived impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Issue 1: High Levels of Au-195 Contamination

Q: My final product shows a high percentage of Au-195. What are the potential causes and how can I reduce it?

A: High Au-195 contamination is a common issue and can be addressed by optimizing several experimental parameters.

Potential Causes & Solutions:

  • Incorrect Proton Beam Energy: The cross-section for the ¹⁹⁵Pt(p,n)¹⁹⁵Au reaction may be high at the proton energy you are using.

    • Solution: Optimize the incident proton energy. The optimal energy window for the ¹⁹⁶Pt(p,n)¹⁹⁶Au reaction that minimizes the ¹⁹⁵Pt(p,n)¹⁹⁵Au reaction needs to be carefully selected. Consult cross-section data and consider a slightly lower energy range if you are experiencing high Au-195 levels.

  • Target Composition: Natural platinum contains several isotopes. If your target has a high relative abundance of ¹⁹⁵Pt, you will inherently produce more ¹⁹⁵Au.

    • Solution: Whenever possible, use an isotopically enriched ¹⁹⁶Pt target. This will significantly reduce the production of Au-195 and other unwanted gold isotopes.

Experimental Protocol: Optimizing Proton Energy

  • Consult Nuclear Data: Review evaluated nuclear data libraries (e.g., ENDF, EXFOR) for the excitation functions of ¹⁹⁶Pt(p,n)¹⁹⁶Au and competing reactions like ¹⁹⁵Pt(p,n)¹⁹⁵Au.

  • Energy Window Selection: Identify an energy range where the production cross-section for ¹⁹⁶Au is maximized while the cross-section for ¹⁹⁵Au is minimized. This is typically a narrow energy window.

  • Irradiation Tests: If possible, perform a series of short irradiations at slightly different proton energies within your selected window.

  • Gamma Spectroscopy: Analyze the resulting activity of Au-196 and Au-195 using a calibrated gamma-ray spectrometer to determine the optimal energy for your specific setup.

Issue 2: Low Yield of this compound

Q: I am experiencing a lower than expected yield of Au-196 after irradiation and processing. What could be the reasons?

A: Low yields can result from issues in the irradiation process or the subsequent radiochemical separation.

Potential Causes & Solutions:

  • Suboptimal Irradiation Parameters:

    • Proton Beam Energy: The proton energy may be too low or too high, missing the peak of the production cross-section.

    • Irradiation Time: The irradiation time may be insufficient for the desired activity.

    • Beam Current: The beam current may be lower than specified.

    • Solution: Re-evaluate and precisely control all irradiation parameters based on the production cross-section data.

  • Inefficient Radiochemical Separation: Loss of gold during the separation from the platinum target is a common cause of low yield.

    • Solution: Review and optimize your radiochemical separation protocol. Ensure complete dissolution of the target and efficient extraction of the gold.

Experimental Protocol: Radiochemical Separation of Gold from Platinum Target

  • Target Dissolution: Dissolve the irradiated platinum target in hot aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). This should be performed in a well-ventilated fume hood.

  • Evaporation: Gently evaporate the solution to near dryness to remove excess acids. Redissolve the residue in dilute hydrochloric acid.

  • Solvent Extraction:

    • Adjust the HCl concentration of the aqueous phase to approximately 3 M.

    • Extract the gold into an organic solvent such as ethyl acetate (B1210297) or methyl isobutyl ketone (MIBK). The gold will form a chloro-complex that is soluble in the organic phase, while platinum remains in the aqueous phase.

    • Perform multiple extractions to ensure complete recovery of the gold.

  • Back-Extraction: Back-extract the gold from the organic phase into a clean aqueous solution, such as deionized water or a dilute acid. This step purifies the gold from any co-extracted impurities.

  • Quality Control: Use gamma spectroscopy to determine the radiochemical yield and purity of the final Au-196 solution.

Data Presentation

Table 1: Key Nuclear Data for this compound Production from Platinum Targets

IsotopeNatural Abundance (%)Half-lifePrimary Production ReactionKey Gamma Emissions (keV)
Au-196 -6.17 days¹⁹⁶Pt(p,n)¹⁹⁶Au333.0, 355.7, 426.0
Au-195-186.1 days¹⁹⁵Pt(p,n)¹⁹⁵Au98.8, 129.7
Au-194-38.02 hours¹⁹⁴Pt(p,n)¹⁹⁴Au328.5, 293.5
Au-198-2.70 days¹⁹⁸Pt(p,n)¹⁹⁸Au411.8

Table 2: Illustrative Proton Energy Windows for Minimizing Au-195 Impurity

Target MaterialRecommended Proton Energy (MeV)Expected Au-196 PurityComments
Natural Platinum10 - 15ModerateA compromise to balance Au-196 yield and Au-195 impurity.
Enriched ¹⁹⁶Pt (>95%)12 - 18HighHigher energy can be used to maximize yield due to the low abundance of ¹⁹⁵Pt.

Note: These energy ranges are illustrative. The optimal energy for a specific accelerator and target setup should be determined experimentally.

Visualizations

Experimental_Workflow Experimental Workflow for High-Purity Au-196 Production cluster_target Target Preparation cluster_irradiation Irradiation cluster_separation Radiochemical Separation cluster_qc Quality Control Target Select Enriched ¹⁹⁶Pt Target Irradiation Proton Bombardment (Optimized Energy: 12-18 MeV) Target->Irradiation Dissolution Dissolve Target in Aqua Regia Irradiation->Dissolution Extraction Solvent Extraction of Au Dissolution->Extraction Purification Back-Extraction & Purification Extraction->Purification QC Gamma Spectroscopy for Purity & Yield Analysis Purification->QC

Caption: Workflow for producing high-purity this compound.

Troubleshooting_Logic Troubleshooting Logic for Isotopic Impurities Problem High Isotopic Impurity (e.g., Au-195) CheckEnergy Is Proton Energy Optimized? Problem->CheckEnergy CheckTarget Is Target Isotopically Enriched? Problem->CheckTarget AdjustEnergy Adjust Energy to Minimize (p,n) on ¹⁹⁵Pt CheckEnergy->AdjustEnergy No Solution Reduced Impurity CheckEnergy->Solution Yes UseEnrichedTarget Use Enriched ¹⁹⁶Pt Target CheckTarget->UseEnrichedTarget No CheckTarget->Solution Yes AdjustEnergy->Solution UseEnrichedTarget->Solution

Caption: Decision tree for troubleshooting isotopic impurities.

References

Technical Support Center: Optimizing Gold-196 Measurements by Reducing Background Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize background interference in your Gold-196 (¹⁹⁶Au) measurements, ensuring the accuracy and reliability of your experimental data.

Troubleshooting Guides

This section addresses common issues encountered during ¹⁹⁶Au gamma spectroscopy, offering step-by-step solutions to mitigate background noise.

Problem: My gamma spectrum for ¹⁹⁶Au has a high continuum, obscuring the characteristic peaks at 333.0 keV, 355.7 keV, and 426.0 keV.

Possible Cause: Inadequate shielding against ambient background radiation.

Solution:

  • Verify Shielding Material and Thickness: Ensure your detector is housed in a shield made of a high-density, high-Z material like lead (Pb) or tungsten (W). The required thickness depends on the level of background reduction needed. Refer to the table below for a comparison of shielding effectiveness for prominent ¹⁹⁶Au gamma-ray energies.

  • Implement a Graded-Z Shield: To reduce X-ray fluorescence from the primary shielding material (e.g., lead K X-rays around 75-88 keV), a graded-Z shield can be employed.[1] This involves lining the inside of the lead shield with materials of progressively lower atomic number, such as cadmium (Cd) and then copper (Cu).[1] The cadmium absorbs the lead X-rays, and the copper absorbs the cadmium X-rays, resulting in a lower energy X-ray that is less likely to interfere with your measurement.

  • Check for Shielding Integrity: Inspect your shielding for any gaps or cracks that could create pathways for background radiation to reach the detector.

Problem: I'm still observing a high Compton continuum even with substantial lead shielding.

Possible Cause: Compton scattering of high-energy gamma rays within the detector itself is a major contributor to the background continuum that is not addressed by passive shielding alone.

Solution:

  • Utilize a Compton Suppression System: This active shielding technique employs a guard detector (typically made of a scintillator material like Bismuth Germanate - BGO or Sodium Iodide - NaI(Tl)) surrounding the primary High-Purity Germanium (HPGe) detector.[2] When a gamma ray Compton scatters in the HPGe detector and the scattered photon escapes to the guard detector, the system registers a coincident event and rejects it.[2] This significantly reduces the Compton continuum in your spectrum.

Problem: My spectrum shows unexpected peaks that are not from ¹⁹⁶Au or known background sources.

Possible Cause: Neutron activation of materials in or near the detector, or impurities in your gold sample or its container.

Solution:

  • Analyze Sample Composition: If your gold sample is an alloy, other elements can become activated during neutron irradiation, producing interfering gamma-ray peaks.[3] Common alloying elements include copper (Cu), silver (Ag), zinc (Zn), and palladium (Pd).[3] Refer to the FAQ section for more details on potential interferences from alloying elements.

  • Use Low-Activation Materials: Whenever possible, use sample vials and holders made from materials with low neutron activation cross-sections, such as high-purity quartz or polyethylene.

  • Account for Environmental Radon: Radon (²²²Rn) and its progeny are naturally present in the air and can be a source of background peaks.[4] Purging the detector shield with nitrogen gas can help to displace radon-laden air.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background radiation in gamma spectroscopy?

A1: Background radiation originates from several sources:

  • Naturally Occurring Radioactive Materials (NORM): Isotopes such as potassium-40 (⁴⁰K), and decay products of uranium-238 (²³⁸U) and thorium-232 (²³²Th) are present in the surrounding environment, including building materials and the detector components themselves.

  • Cosmic Radiation: High-energy particles from space interact with the Earth's atmosphere and detector materials, producing a cascade of secondary particles, including muons and neutrons, which contribute to the background.

  • Instrumental Background: Radioactivity within the detector materials, shielding, and electronic components can also contribute to the background spectrum.

  • Radon: Radon gas and its radioactive decay products are present in the air and can introduce characteristic peaks into the background spectrum.[4]

Q2: How do I choose the right shielding material for my ¹⁹⁶Au experiment?

A2: The choice of shielding material is a trade-off between attenuation efficiency, cost, and ease of handling. Lead is the most common material due to its high density and atomic number, providing excellent attenuation for gamma rays in the energy range of ¹⁹⁶Au.[5] Tungsten offers similar or better shielding properties but is generally more expensive.[5] The table below provides a quantitative comparison of common shielding materials for the primary gamma-ray energies of ¹⁹⁶Au.

Q3: What is Pulse Shape Discrimination (PSD) and can it help reduce background in my ¹⁹⁶Au measurements?

A3: Pulse Shape Discrimination (PSD) is a technique used to differentiate between different types of radiation interactions within the detector based on the shape of the resulting electronic pulse. For HPGe detectors, events occurring on the surface of the detector, such as those from alpha particle contamination, can produce pulses with slower rise times compared to gamma-ray interactions within the bulk of the detector crystal.[6] By analyzing the pulse shape, these surface events can be identified and rejected, reducing the background in the region of interest.[6][7] While primarily used for rejecting alpha and beta background, it can be beneficial in low-background experiments.

Q4: My gold sample is an alloy. What are the potential interfering gamma rays I should be aware of after neutron activation?

A4: Common alloying elements in gold, such as copper and silver, can become radioactive upon neutron activation and emit gamma rays that may interfere with the detection of ¹⁹⁶Au.

  • Copper-64 (⁶⁴Cu): Produced from the activation of ⁶³Cu. It has a 12.7-hour half-life and emits a 1345.8 keV gamma ray, which is well above the ¹⁹⁶Au peaks but will contribute to the Compton continuum.

  • Silver-110m (¹¹⁰ᵐAg): Produced from the activation of ¹⁰⁹Ag. It has a long half-life of 249.8 days and emits multiple gamma rays, including prominent ones at 657.8 keV, 884.7 keV, and 937.5 keV. These will also contribute to the Compton background.

It is crucial to know the composition of your gold alloy to anticipate and correct for these potential interferences.

Data Presentation

Table 1: Comparison of Shielding Material Effectiveness for ¹⁹⁶Au Gamma-Ray Energies

Gamma-Ray Energy (keV)MaterialMass Attenuation Coefficient (cm²/g)Half-Value Layer (HVL) (cm)
333.0 Lead (Pb)0.2350.26
Copper (Cu)0.1241.00
Tungsten (W)0.2310.17
355.7 Lead (Pb)0.2080.29
Copper (Cu)0.1201.04
Tungsten (W)0.2070.18
426.0 Lead (Pb)0.1650.37
Copper (Cu)0.1111.12
Tungsten (W)0.1680.22

Data for Mass Attenuation Coefficients are interpolated from NIST tables.[5][8][9] HVL is calculated using the formula HVL = 0.693 / (μ * ρ), where μ is the mass attenuation coefficient and ρ is the density (Pb: 11.34 g/cm³, Cu: 8.96 g/cm³, W: 19.3 g/cm³).

Experimental Protocols

Protocol 1: Setting Up a Compton Suppression System

  • Detector Assembly:

    • Place the HPGe detector at the center of the Compton suppression shield (guard detector).

    • Ensure a snug fit to maximize the solid angle coverage of the guard detector around the HPGe detector.

  • NIM Electronics Setup:

    • Connect the preamplifier output of the HPGe detector to a spectroscopy amplifier.

    • Connect the preamplifier output of the guard detector (e.g., NaI(Tl) with a photomultiplier tube) to a separate spectroscopy amplifier.

    • Take the timing outputs from both amplifiers and feed them into a coincidence/anti-coincidence logic unit.

  • Logic Unit Configuration:

    • Set the logic unit to "anti-coincidence" mode. This means that an output pulse will be generated only when there is a signal from the HPGe detector and no simultaneous signal from the guard detector.

  • Data Acquisition:

    • Use the output of the anti-coincidence logic unit to gate the multichannel analyzer (MCA).

    • The MCA will then only record events from the HPGe detector that are not in coincidence with an event in the guard detector, resulting in a Compton-suppressed spectrum.

Protocol 2: Implementing Pulse Shape Discrimination (PSD)

  • Data Acquisition with a Digitizer:

    • Connect the preamplifier output of the HPGe detector to a fast digitizer. The digitizer must have a sampling rate high enough to accurately capture the shape of the pulses.

  • Pulse Shape Parameterization:

    • For each recorded pulse, extract a parameter that characterizes its shape. A common method is to measure the rise time of the pulse (e.g., the time it takes to go from 10% to 90% of its maximum amplitude).

  • Discrimination:

    • Generate a 2D histogram of the pulse shape parameter (e.g., rise time) versus the pulse energy.

    • Different types of events (e.g., bulk gamma-ray interactions vs. surface alpha interactions) will form distinct populations on this plot.

    • Define a region on the plot that corresponds to the desired "signal-like" events (typically the faster rise times for gamma rays).

  • Gated Spectrum Generation:

    • Create an energy spectrum by only including events that fall within the defined "signal-like" region. This will be your PSD-gated spectrum with reduced background from surface events.

Visualizations

experimental_workflow cluster_passive Passive Shielding cluster_active Active Shielding & Signal Processing Passive Initial Measurement Shield Implement Lead Shielding Passive->Shield GradedZ Add Graded-Z Liner (Cd, Cu) Shield->GradedZ Compton Compton Suppression GradedZ->Compton High Continuum Remains PSD Pulse Shape Discrimination Compton->PSD Unexpected Peaks Present Final Final Low-Background ¹⁹⁶Au Spectrum PSD->Final Optimized Spectrum

Caption: Workflow for reducing background in ¹⁹⁶Au measurements.

graded_z_shield cluster_shield Graded-Z Shielding Configuration Detector HPGe Detector Copper Copper (Cu) Liner Copper->Detector Cu X-ray (absorbed) Copper->Detector Cadmium Cadmium (Cd) Liner Cadmium->Copper Cd X-ray Cadmium->Copper Lead Lead (Pb) Shield Lead->Cadmium Pb X-ray Lead->Cadmium Source External Gamma Rays Source->Lead Incident Gamma Ray

Caption: Principle of a Graded-Z shield for an HPGe detector.

References

Technical Support Center: Gold-196 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on Gold-196 labeled compounds is limited in publicly available scientific literature. This technical support guide is based on general principles of radiopharmaceutical stability and information available for other gold radioisotopes, such as Gold-198, which may share similar chemical properties. The troubleshooting advice and protocols provided should be adapted and validated for your specific this compound labeled compound and experimental conditions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals working with this compound labeled compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound labeled compound is showing decreased radiochemical purity over a short period. What are the potential causes?

A1: Decreased radiochemical purity can stem from several factors:

  • Radiolysis: The process where the radiation emitted by this compound (which has a half-life of 6.17 days) can damage the compound itself or the surrounding solvent molecules, leading to the formation of reactive species that degrade the labeled compound.[1][2][3]

  • Chemical Instability: The chemical bond between the this compound and the chelating ligand or molecule may be inherently unstable under your experimental conditions (e.g., pH, temperature, presence of competing ions).[4][5]

  • Oxidation/Reduction: Gold can exist in different oxidation states (e.g., Au(I), Au(III)).[4] Changes in the redox environment can lead to a change in the oxidation state of the gold atom, potentially causing it to detach from the chelating molecule.

  • Ligand Exchange: Other molecules in your solution may have a higher affinity for this compound than your intended ligand, leading to the displacement of the radionuclide.

  • Photodegradation: Exposure to light, especially UV light, can sometimes contribute to the degradation of labeled compounds.

Q2: I am observing the formation of colloidal gold or precipitation in my this compound labeled compound solution. What should I do?

A2: The formation of colloids or precipitates indicates that the this compound is no longer in its chelated, soluble form. This is a critical stability issue.

  • Immediate Action: Do not use the preparation for your experiment. The biodistribution of colloidal gold is significantly different from that of a soluble-labeled compound and can lead to erroneous results and unintended radiation doses to non-target tissues.

  • Troubleshooting:

    • pH Adjustment: Verify that the pH of your solution is within the optimal range for the stability of your specific gold complex. The speciation of gold ions is highly dependent on pH.[4]

    • Stabilizing Agents: Consider the addition of stabilizing agents. For gold nanoparticles, which can be analogous to the aggregation of free gold, agents like polyethylene (B3416737) glycol (PEG) or thiol-containing molecules are often used to improve colloidal stability.[6][7]

    • Concentration Effects: High concentrations of the labeled compound or the presence of certain salts can sometimes promote aggregation.[8] Consider diluting your sample if appropriate for your application.

Q3: How can I assess the in vitro stability of my this compound labeled compound?

A3: Several in vitro assays can be performed to evaluate the stability of your radiolabeled compound:

  • Serum Stability Assay: Incubate the compound in human or animal serum at 37°C for various time points (e.g., 1, 4, 24 hours).[9][10] Analyze the samples at each time point using a suitable method like radio-TLC or radio-HPLC to determine the percentage of intact labeled compound.

  • Challenge with Competing Ligands: To assess the strength of the gold-ligand bond, incubate the compound in the presence of a large excess of a competing chelator (e.g., cysteine, histidine).[6][9] This will indicate the compound's resistance to transchelation.

  • Microsomal Stability Assays: These assays evaluate the metabolic stability of the compound by incubating it with liver microsomes.[11][12] This is particularly important for predicting in vivo stability.

Troubleshooting Guides

Issue 1: Low Radiochemical Purity Post-Labeling
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Optimize labeling conditions (temperature, pH, incubation time, precursor concentration).Ensures the radiolabeling reaction goes to completion.
Poor Precursor Quality Use fresh, high-purity precursors and chelating agents.Impurities can interfere with the labeling reaction.
Presence of Competing Metals Use metal-free buffers and vials.Trace metal contaminants can compete with this compound for the chelator.
Inefficient Purification Optimize the purification method (e.g., HPLC, solid-phase extraction).To effectively separate the labeled compound from unreacted this compound and other impurities.[13][14]
Issue 2: Degradation of the Labeled Compound During Storage
Potential Cause Troubleshooting Step Rationale
Radiolysis - Store at lower temperatures (as appropriate for the compound).- Add radical scavengers (e.g., ethanol (B145695), ascorbic acid).- Store at a lower radioactive concentration.To minimize the damaging effects of radiation on the compound and solvent.[3]
pH Shift Use a robust buffering system to maintain the optimal pH.The stability of many gold complexes is highly pH-dependent.[4][5]
Oxidative Damage Purge solutions with an inert gas (e.g., nitrogen, argon) and use sealed vials.To prevent oxidation of the compound, which can lead to instability.
Adsorption to Vials Use low-binding vials or pre-treat vials with a blocking agent.To prevent loss of the compound due to adsorption onto container surfaces.

Data Presentation

Table 1: Factors Influencing the Stability of Gold-Labeled Compounds

Factor Effect on Stability Mitigation Strategies
pH Can cause hydrolysis or changes in gold speciation. Most gold compounds are stable in a narrow pH range.[4][5]Use appropriate buffers to maintain optimal pH.
Temperature Higher temperatures can accelerate degradation reactions.[5]Store at recommended temperatures (e.g., 2-8°C or frozen).
Light Can induce photodegradation in some compounds.Store in light-protected containers.
Oxygen Can lead to oxidative degradation.Store under an inert atmosphere.
Presence of Reducing/Oxidizing Agents Can change the oxidation state of gold, leading to decomplexation.[4]Avoid co-formulation with such agents unless they are part of a stabilizing system.
Competing Ligands/Metals Can displace this compound from the chelator.Use high-purity reagents and metal-free labware.

Experimental Protocols

Protocol 1: Determination of Radiochemical Purity by Radio-TLC

Objective: To separate the intact this compound labeled compound from radiochemical impurities (e.g., free this compound).

Materials:

  • Thin-Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel)

  • Mobile phase (solvent system specific to your compound)

  • Radio-TLC scanner or phosphor imager

  • Micropipette

Methodology:

  • Spot a small volume (1-2 µL) of the this compound labeled compound solution onto the baseline of a TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate in a developing chamber containing the appropriate mobile phase.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front. Allow the plate to dry.

  • Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner.

  • Calculate the radiochemical purity by determining the percentage of radioactivity in the spot corresponding to the intact labeled compound relative to the total radioactivity on the plate.

Protocol 2: In Vitro Serum Stability Assay

Objective: To assess the stability of the this compound labeled compound in the presence of serum proteins.

Materials:

  • This compound labeled compound

  • Fresh human or animal serum

  • Incubator at 37°C

  • Radio-TLC or Radio-HPLC system

  • Centrifuge

Methodology:

  • Add a small volume of the this compound labeled compound to a vial containing serum.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the mixture.

  • To precipitate the serum proteins, add a solvent like ethanol or acetonitrile (B52724) and centrifuge.

  • Analyze the supernatant, which contains the unbound compound and any degradation products, by radio-TLC or radio-HPLC to determine the percentage of intact labeled compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_synthesis Compound Synthesis & Purification cluster_qc Initial Quality Control cluster_stability In Vitro Stability Assays cluster_analysis Analysis synthesis Radiolabeling with Au-196 purification Purification (e.g., HPLC) synthesis->purification rcp_initial Radiochemical Purity (t=0) purification->rcp_initial serum Serum Incubation rcp_initial->serum challenge Ligand Challenge rcp_initial->challenge rcp_final Radiochemical Purity (t>0) serum->rcp_final challenge->rcp_final data_analysis Data Analysis & Comparison rcp_final->data_analysis

Caption: Workflow for assessing the in vitro stability of this compound labeled compounds.

troubleshooting_logic Troubleshooting Logic for Low Radiochemical Purity start Low Radiochemical Purity Detected check_labeling Review Labeling Protocol? start->check_labeling check_reagents Assess Reagent Quality? check_labeling->check_reagents No optimize_labeling Optimize pH, Temp, Time check_labeling->optimize_labeling Yes check_purification Evaluate Purification Method? check_reagents->check_purification No new_reagents Use Fresh/High-Purity Reagents check_reagents->new_reagents Yes optimize_purification Modify Purification Parameters check_purification->optimize_purification Yes retest Re-run and Test Purity check_purification->retest No optimize_labeling->retest new_reagents->retest optimize_purification->retest

Caption: Decision tree for troubleshooting low radiochemical purity.

References

Technical Support Center: Optimizing Beam Energy for Gold-196 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the production of Gold-196 (¹⁹⁶Au). The focus is on optimizing proton beam energy to maximize yield and purity via the ¹⁹⁷Au(p,pn)¹⁹⁶Au reaction.

Key Production Data: Proton-Induced Reaction on Gold-197

The primary method for producing ¹⁹⁶Au involves bombarding a stable Gold-197 (¹⁹⁷Au) target with a proton beam.[1][2] The selection of proton energy is critical to maximize the cross-section of the desired ¹⁹⁷Au(p,pn)¹⁹⁶Au reaction while minimizing the production of radionuclidic impurities from competing reactions.[2]

Data Presentation: Reaction Cross-Sections

The following tables summarize the quantitative data for the production of ¹⁹⁶Au and potential isotopic impurities when bombarding ¹⁹⁷Au with protons.

Table 1: Cross-Sections for the ¹⁹⁷Au(p,pn)¹⁹⁶Au Reaction This table presents the measured cross-sections for the production of ¹⁹⁶Au at various proton energies. The peak cross-section, representing the optimal energy for production, is approximately 166 mb around 42.5 MeV.[2]

Proton Energy (MeV)Production Cross-Section (mb)Overall Uncertainty (%)
49.8158.97.9
53.6156.48.0
57.1154.57.9
60.3148.67.9
63.3146.98.0
65.5148.28.0
Data sourced from literature measuring cross-sections within the 49.8–65.5 MeV range.[1][3]

Table 2: Potential Radionuclidic Impurities from Competing Reactions Irradiation of ¹⁹⁷Au can also produce other gold and mercury isotopes, particularly at different energy levels. Understanding these competing reactions is key to optimizing the purity of the final ¹⁹⁶Au product.

ReactionProduct RadionuclideHalf-lifeNotes
¹⁹⁷Au(p,p3n)¹⁹⁴Au¹⁹⁴Au38.02 hoursCross-section maximum is ~146 mb at 67.2 MeV.[2]
¹⁹⁷Au(p,3n)¹⁹⁵Hg¹⁹⁵ᵐHg / ¹⁹⁵ᵍHg41.6 h / 9.9 hPeak cross-section is ~730 mb at 28.0 MeV.[2]
¹⁹⁷Au(p,n)¹⁹⁷Hg¹⁹⁷ᵐHg / ¹⁹⁷ᵍHg23.8 h / 2.67 dA useful reaction for beam monitoring below 30 MeV.[2]

Experimental Protocols

Q: What is a standard experimental protocol for determining the optimal beam energy for ¹⁹⁶Au production?

A: The stacked-foil activation technique combined with off-line gamma-ray spectrometry is the standard methodology for measuring reaction cross-sections across a range of energies in a single experiment.[1][2]

Detailed Methodology: Stacked-Foil Activation

  • Target Preparation: High-purity (e.g., 99.99%) ¹⁹⁷Au foils of a precisely known thickness (e.g., 4.86 µm) are used.[2] The thickness is often verified by measuring the energy degradation of alpha particles from a calibrated source.[2]

  • Stack Assembly: A stack is created by alternating the gold target foils with degrader foils (commonly aluminum or copper).[2] These degrader foils slow the proton beam, allowing each subsequent gold foil in the stack to be irradiated at a slightly lower, well-defined energy.

  • Irradiation: The entire stack is irradiated with a high-energy proton beam (e.g., 65.4 MeV) from a cyclotron or linear accelerator for a set duration (e.g., 3.3 hours) with a stable, measured beam current (e.g., 50 nA).[2] The beam intensity is often confirmed using a monitor reaction with a known cross-section, such as natCu(p,x)⁶²Zn.[1]

  • Post-Irradiation Measurement: After a suitable cooling period, the stack is disassembled. The induced gamma activity in each individual gold foil is measured using a calibrated high-purity germanium (HPGe) detector.[2]

  • Data Analysis: The activity of ¹⁹⁶Au is quantified by identifying its characteristic gamma-ray emissions, such as those at 333 keV, 356 keV (87% intensity), and 426 keV (7% intensity).[2] By accounting for the decay time, detector efficiency, beam current, and target thickness, the production cross-section can be calculated for the specific proton energy that impinged on that foil.

experimental_workflow cluster_prep Preparation cluster_irrad Irradiation cluster_analysis Analysis prep_foils Prepare High-Purity ¹⁹⁷Au Foils assemble_stack Assemble Stacked Foils prep_foils->assemble_stack prep_degraders Prepare Degrader (Al, Cu) Foils prep_degraders->assemble_stack irradiate Irradiate Stack with Proton Beam assemble_stack->irradiate cool_down Cooling Period irradiate->cool_down disassemble Disassemble Stack cool_down->disassemble gamma_spec Gamma-Ray Spectroscopy (HPGe Detector) disassemble->gamma_spec calc_cs Calculate Cross-Sections gamma_spec->calc_cs optimize Determine Optimal Energy calc_cs->optimize

Caption: Experimental workflow for the stacked-foil activation technique.

Troubleshooting Guide

Q: Our ¹⁹⁶Au yield is significantly lower than expected. What are the common causes?

A: Low yield can stem from several factors related to the beam, target, or measurement process. Systematically check the following:

  • Beam Energy: Ensure the proton beam energy is calibrated and set to the optimal range for the ¹⁹⁷Au(p,pn)¹⁹⁶Au reaction (~42.5 MeV).[2] Operating too far from this peak will drastically reduce the yield.

  • Beam Current: Verify the accuracy of the beam current measurement. An unstable or incorrectly measured current will lead to inaccurate yield calculations. Use a calibrated Faraday cup or monitor foil reactions.

  • Target Thickness and Purity: Inaccurate foil thickness or impurities in the gold target material will reduce the number of target nuclei available for reaction, directly impacting the yield.

  • Detector Calibration: An improperly calibrated HPGe detector (for both energy and efficiency) will lead to incorrect activity measurements. Recalibrate using standard certified radioactive sources.

troubleshooting_low_yield cluster_beam Beam Issues cluster_target Target Issues cluster_measurement Measurement Issues start Low ¹⁹⁶Au Yield Observed check_beam 1. Verify Beam Parameters start->check_beam check_target 2. Inspect Target and Setup start->check_target check_measurement 3. Review Activity Measurement start->check_measurement beam_energy Incorrect Energy? (Off-peak) check_beam->beam_energy beam_current Inaccurate Current Reading? check_beam->beam_current beam_position Beam Misaligned with Target? check_beam->beam_position target_thickness Incorrect Foil Thickness? check_target->target_thickness target_purity Impurities in Gold Foil? check_target->target_purity target_damage Target Damaged During Irradiation? check_target->target_damage detector_cal Detector Efficiency Calibration Error? check_measurement->detector_cal gamma_analysis Incorrect Gamma Peak Analysis? (e.g., 356 keV) check_measurement->gamma_analysis decay_calc Error in Decay Correction Calculation? check_measurement->decay_calc

Caption: Troubleshooting logic for diagnosing low ¹⁹⁶Au production yield.
Q: We are observing high levels of radionuclidic impurities. How can we minimize them?

A: The primary method to control impurities is precise control of the proton beam energy.

  • Avoid Higher Energies: To reduce ¹⁹⁴Au, avoid proton energies significantly above 50-60 MeV where the ¹⁹⁷Au(p,p3n)¹⁹⁴Au reaction becomes more prominent.[2]

  • Avoid Lower Energies: To reduce ¹⁹⁵Hg, avoid energies around 28 MeV, which is the peak for the ¹⁹⁷Au(p,3n)¹⁹⁵Hg reaction.[2]

  • Post-Irradiation Cooling: Some impurities have shorter half-lives than ¹⁹⁶Au (T₁/₂ = 6.17 days). A carefully planned cooling period can allow some shorter-lived contaminants to decay before chemical processing or measurement.

Q: What issues can arise with the gold target during irradiation?

A: High beam intensity can lead to significant heat deposition in the target foils, potentially causing deformation, melting, or even vaporization. This is especially critical for thin foils. Ensure adequate cooling of the target holder assembly. For stacked-foil experiments, ensure good thermal contact between the foils and a cooled holder.

Frequently Asked Questions (FAQs)

Q: Why is optimizing beam energy so critical for ¹⁹⁶Au production? A: Every nuclear reaction has a characteristic probability, or "cross-section," that is highly dependent on the energy of the incident particle.[4] By tuning the proton beam to the energy where the ¹⁹⁷Au(p,pn)¹⁹⁶Au reaction cross-section is maximal (~42.5 MeV), you achieve the highest possible production rate.[2] Simultaneously, this optimization allows you to avoid energy ranges where competing, impurity-forming reactions have higher cross-sections, thus ensuring a purer final product.[2]

Q: Are there other methods to produce ¹⁹⁶Au? A: Yes, other nuclear reactions can produce ¹⁹⁶Au. These include the photonuclear reaction ¹⁹⁷Au(γ,n)¹⁹⁶Au, typically using an electron accelerator, and the neutron-induced reaction ¹⁹⁷Au(n,2n)¹⁹⁶Au, which can be performed with a neutron source or in a reactor.[5][6] However, for cyclotron-based production, the proton-induced reaction on a gold target is the most direct route.

Q: What are the primary decay characteristics of ¹⁹⁶Au used for its identification? A: ¹⁹⁶Au has a half-life of 6.17 days. Its activity is most commonly quantified via gamma-ray spectroscopy by measuring its prominent gamma emissions. The most intense and useful gamma line for this purpose is at 355.7 keV.[2] Other identifiable gamma lines occur at 333.0 keV and 426.0 keV.[2]

References

Technical Support Center: Gold-196 Target Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the preparation of Gold-196 (¹⁹⁶Au) targets for radionuclide production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation of ¹⁹⁶Au targets via electroplating and sputtering, the two most common fabrication methods. The target material for ¹⁹⁶Au production is high-purity (99.99% or higher) natural gold (¹⁹⁷Au), which is a stable, monoisotopic element.

Electroplating Troubleshooting

Question: What are the common causes of poor adhesion of the electroplated gold layer to the substrate (e.g., copper or aluminum)?

Answer:

Poor adhesion is a critical issue that can lead to target failure during irradiation. The primary causes include:

  • Inadequate Substrate Preparation: The most common reason for poor adhesion is improper cleaning and activation of the substrate surface. Contaminants such as oils, greases, oxides, and organic residues will prevent a strong metallic bond from forming.[1]

  • Passivation of the Substrate: Some substrate materials, like aluminum, naturally form a passive oxide layer that must be removed immediately before plating.

  • Incorrect Plating Bath Composition: An imbalanced or contaminated plating bath can lead to stressed deposits with poor adhesion.[1]

  • Improper Current Density: Applying a current density that is too high can cause hydrogen evolution at the cathode, leading to a brittle and poorly adherent deposit. Conversely, a current density that is too low may result in a slow and inefficient deposition process.

  • Temperature and pH Fluctuations: Deviations from the optimal temperature and pH of the plating bath can negatively impact the quality and adhesion of the gold layer.

Solution Workflow:

cluster_prep Substrate Preparation cluster_plating Electroplating cluster_post Post-Plating Degreasing Degreasing (e.g., with acetone (B3395972), ethanol) Etching Acid Etching (e.g., dilute H₂SO₄ or HCl) Degreasing->Etching Rinsing1 DI Water Rinse Etching->Rinsing1 Activation Surface Activation (e.g., acid dip) Rinsing1->Activation Rinsing2 Final DI Water Rinse Activation->Rinsing2 Plating Electroplating (Immediate transfer to bath) Rinsing2->Plating Rinsing3 DI Water Rinse Plating->Rinsing3 Drying Drying (e.g., with nitrogen gas) Rinsing3->Drying AdhesionTest Adhesion Test (e.g., ASTM B571 Tape Test) Drying->AdhesionTest

Figure 1: Substrate preparation workflow for electroplating.

Question: How can blistering or peeling of the gold deposit be prevented?

Answer:

Blistering and peeling are severe forms of poor adhesion. In addition to the causes mentioned above, these specific issues can be caused by:

  • Hydrogen Embrittlement: Excessive hydrogen gas evolution at the cathode during plating can become trapped in the deposit, leading to blistering, especially during subsequent heating (e.g., during irradiation).[2]

  • Organic Contamination in the Plating Bath: Organic additives or contaminants can be co-deposited with the gold, creating a weak and stressed layer that is prone to blistering.[1]

  • Thermal Mismatch: A significant difference in the coefficient of thermal expansion between the gold layer and the substrate can cause stress and delamination when the target is heated.

  • Post-Plating Baking: Improper baking procedures after plating can trap gases and lead to blister formation.[3]

Solutions:

  • Optimize current density to minimize hydrogen evolution.

  • Use a plating bath with minimal organic additives and implement regular bath purification (e.g., carbon treatment).[1]

  • Select a substrate with a coefficient of thermal expansion as close to that of gold as possible.

  • If a post-plating bake is necessary, it should be performed in a vacuum or inert atmosphere with a controlled temperature ramp-up and cool-down rate.

Sputtering Troubleshooting

Question: What leads to poor adhesion and delamination of sputtered gold films?

Answer:

Similar to electroplating, substrate cleanliness is paramount for good adhesion in sputtering.[4] Other contributing factors include:

  • Substrate Surface Energy: Low surface energy of the substrate can lead to poor wetting by the sputtered gold atoms, resulting in weak adhesion.

  • Internal Stresses in the Film: High compressive or tensile stress in the sputtered film can cause it to delaminate from the substrate. Stress is influenced by sputtering parameters such as argon pressure and substrate temperature.

  • Lack of an Adhesion Layer: Gold does not adhere well to many substrates, including some commonly used backing materials. A thin adhesion layer (e.g., chromium or titanium) is often necessary to promote a strong bond.[5]

  • Contamination during Deposition: A poor vacuum level or leaks in the sputtering system can introduce contaminants that interfere with film adhesion.

Question: How can the uniformity and deposition rate of the sputtered gold film be optimized?

Answer:

Achieving a uniform thickness is crucial for ensuring even heat distribution and predictable reaction yields during irradiation. The deposition rate affects the overall process time and can influence the film's microstructure.

  • Deposition Rate: The deposition rate is primarily influenced by the sputtering power and the distance between the target and the substrate.[6] Increasing the power will increase the rate, but excessive power can damage the target.[6] Decreasing the target-to-substrate distance will also increase the rate but may negatively impact uniformity.[6]

  • Uniformity: The uniformity of the deposited film is affected by the target-to-substrate distance, the geometry of the sputtering system, and the pressure of the sputtering gas (argon). A larger distance generally improves uniformity but reduces the deposition rate. Rotating the substrate during deposition is a common technique to improve film uniformity.

Sputtering Process Workflow:

cluster_prep Substrate Preparation cluster_sputter Sputtering cluster_qc Quality Control Cleaning Substrate Cleaning (e.g., ultrasonic bath) PlasmaEtch In-situ Plasma Etching Cleaning->PlasmaEtch AdhesionLayer Adhesion Layer Deposition (e.g., Ti or Cr) PlasmaEtch->AdhesionLayer GoldDeposition Gold Layer Deposition AdhesionLayer->GoldDeposition Thickness Thickness Measurement GoldDeposition->Thickness Adhesion Adhesion Test Thickness->Adhesion

Figure 2: General workflow for gold target preparation by sputtering.

Frequently Asked Questions (FAQs)

Q1: What are the primary nuclear reactions for producing this compound?

A1: The most common nuclear reactions for the production of ¹⁹⁶Au are:

  • ¹⁹⁷Au(p,pn)¹⁹⁶Au: This reaction involves bombarding a natural gold (¹⁹⁷Au) target with protons in a cyclotron.

  • ¹⁹⁷Au(γ,n)¹⁹⁶Au: This is a photonuclear reaction where a high-energy photon (gamma-ray) strikes a ¹⁹⁷Au nucleus, ejecting a neutron.

Q2: What are the ideal properties of a backing material for a this compound target?

A2: The backing material serves as a mechanical support and a heat sink for the gold target. Ideal properties include:

  • High Thermal Conductivity: To efficiently dissipate the heat generated during irradiation and prevent the gold from melting. Copper and aluminum are common choices.

  • Good Mechanical Strength: To withstand the pressure from the cooling water and the thermal stresses during irradiation.

  • Chemical Inertness: The backing material should not react with the gold target or the cooling water.

  • Low Neutron Activation: To minimize the production of long-lived radioactive isotopes in the backing material, which would increase the radiation dose to personnel during target handling.

Q3: What quality control tests should be performed on a prepared this compound target?

A3: A thorough quality control process is essential to ensure the target's performance and safety.[7] Key tests include:

  • Visual Inspection: To check for any visible defects such as cracks, blisters, or discoloration.

  • Thickness Measurement: To ensure the gold layer meets the specified thickness for the desired reaction yield. This can be done using techniques like X-ray fluorescence (XRF).[8]

  • Adhesion Testing: To verify the bond between the gold layer and the substrate. The tape test (ASTM B571) is a common qualitative method.[9]

  • Surface Roughness Measurement: To ensure a smooth surface for uniform heat transfer.

  • Purity Analysis: To confirm the absence of contaminants that could lead to the production of unwanted radioisotopes.

Q4: How does heat management affect the performance of a solid gold target during irradiation?

A4: Heat management is one of the most critical challenges in solid targetry.[10][11][12] The proton beam deposits a significant amount of energy into the target in the form of heat. If this heat is not efficiently removed, the target temperature can rise rapidly, leading to:

  • Melting of the Gold Target: Gold has a melting point of 1064 °C.

  • Target Deformation: Thermal stress can cause the target to warp or buckle.

  • Reduced Radionuclide Yield: Changes in the target's density and thickness due to heating can affect the nuclear reaction rate.

  • Target Failure: In severe cases, the target can rupture, leading to a loss of valuable target material and potential contamination of the cyclotron.[13]

Effective cooling is achieved through a combination of a high-thermal-conductivity backing plate and a robust cooling system, typically using high-flow chilled water.

Q5: What are the best practices for handling and storing prepared this compound targets?

A5: Proper handling and storage are crucial to prevent damage and contamination of the finished target.

  • Handling: Always handle targets in a clean environment, wearing powder-free gloves to avoid transferring oils and other contaminants to the surface. Use appropriate tools to avoid scratching or denting the target face.

  • Storage: Store targets in a clean, dry, and inert atmosphere (e.g., a desiccator or a nitrogen-purged container) to prevent oxidation and contamination. Each target should be stored in an individual, non-abrasive container.

Data Presentation

Table 1: Comparison of Gold Target Preparation Methods

FeatureElectroplatingDC Magnetron Sputtering
Principle Electrochemical deposition from an electrolyte solution.Physical vapor deposition using a plasma to eject atoms from a gold source.[14]
Typical Substrates Copper, NickelAluminum, Copper, Graphite
Adhesion Good with proper substrate preparation.Generally requires an adhesion layer (e.g., Cr, Ti).[5]
Uniformity Can be challenging to control over large areas.Good uniformity can be achieved, especially with substrate rotation.
Purity High purity is achievable with a clean bath.[1]Very high purity films are possible in a high-vacuum system.[15]
Deposition Rate Varies with current density and bath composition.Typically 1-10 Å/s, dependent on power and geometry.[15]
Complexity Relatively simple equipment setup.Requires a vacuum system and more complex instrumentation.
Cost Generally lower equipment cost.Higher initial equipment investment.

Table 2: Typical Parameters for Gold Target Preparation

ParameterElectroplatingDC Magnetron Sputtering
Substrate Cleaning Degreasing, acid etchingSolvent cleaning, in-situ plasma etch
Bath/Chamber Temp. 25-60 °CRoom Temperature (can increase during process)
Current Density/Power 1-5 A/dm²100-500 W
Argon Pressure (Sputtering) N/A1-10 mTorr
Deposition Time 30-120 minutes15-60 minutes
Typical Thickness 10-100 µm1-20 µm

Experimental Protocols

Protocol 1: Electroplating of Gold on a Copper Substrate
  • Substrate Preparation:

    • Mechanically polish the copper substrate to a mirror finish.

    • Degrease the substrate by sonicating in acetone for 10 minutes, followed by ethanol (B145695) for 10 minutes.

    • Rinse thoroughly with deionized (DI) water.

    • Activate the surface by dipping in a 10% sulfuric acid solution for 30 seconds.

    • Rinse thoroughly with DI water. The substrate should be immediately transferred to the plating bath to prevent re-oxidation.

  • Electroplating Bath Preparation:

    • A typical cyanide-based bath composition includes:

      • Potassium gold cyanide (KAu(CN)₂): 2-8 g/L

      • Potassium citrate: 30-60 g/L

      • Citric acid: 30-60 g/L

    • Adjust the pH to 5.0-6.0 with potassium hydroxide (B78521) or citric acid.

    • Maintain the bath temperature at 50-60°C.

  • Electroplating Process:

    • Use a platinum or stainless steel anode.

    • Connect the copper substrate as the cathode.

    • Apply a current density of 1-3 A/dm².

    • Plate for the required time to achieve the desired thickness (e.g., approximately 60 minutes for a 20 µm thick layer).

    • Gently agitate the solution during plating to ensure a uniform deposit.

  • Post-Plating Treatment:

    • Rinse the plated target thoroughly with DI water.

    • Dry the target with a stream of dry, filtered nitrogen.

    • Perform quality control checks (visual, thickness, adhesion).

Protocol 2: DC Magnetron Sputtering of Gold on an Aluminum Substrate
  • Substrate Preparation:

    • Clean the aluminum substrate by sonicating in acetone and isopropanol (B130326) for 10 minutes each.

    • Dry the substrate with nitrogen gas and load it into the sputtering chamber.

  • Sputtering Process:

    • Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.

    • Introduce high-purity argon gas to a working pressure of 5 mTorr.

    • Perform an in-situ plasma etch of the substrate surface for 5 minutes to remove any remaining surface contaminants.

    • Deposit a thin adhesion layer of titanium (Ti) or chromium (Cr) (e.g., 20-50 nm) by sputtering from a Ti or Cr target.

    • Without breaking the vacuum, switch to the gold target.

    • Sputter the gold layer to the desired thickness (e.g., 5-10 µm) using a DC power of 200-300 W. The substrate should be rotated during deposition to ensure uniformity.

  • Post-Deposition:

    • Vent the chamber to atmospheric pressure with nitrogen gas.

    • Remove the coated substrate.

    • Perform quality control checks (visual, thickness, adhesion).

Logical Relationship of Troubleshooting Steps:

TargetFailure Target Failure (e.g., peeling, blistering) PoorAdhesion Poor Adhesion TargetFailure->PoorAdhesion HighStress High Internal Stress TargetFailure->HighStress Contamination Surface/Bath Contamination PoorAdhesion->Contamination InadequatePrep Inadequate Substrate Preparation PoorAdhesion->InadequatePrep ImproperParams Improper Process Parameters HighStress->ImproperParams Contamination->InadequatePrep

Figure 3: Root cause analysis of common target failures.

References

Technical Support Center: Refinement of Gold-196 from Target Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Gold-196 (¹⁹⁶Au) from irradiated platinum (Pt) targets.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating ¹⁹⁶Au from a platinum target?

A1: The most common and effective methods for separating radiogold from a platinum matrix are solvent extraction and ion exchange chromatography. Both techniques are highly selective for gold under specific conditions.

Q2: Which solvent is most effective for the solvent extraction of gold?

A2: Dibutyl carbitol (DBC) and tri-n-butyl phosphate (B84403) (TBP) are highly effective extractants for gold from chloride media.[1][2][3] DBC is noted for its high selectivity and boiling point, making it a preferred choice in many applications.[1][2][3]

Q3: What type of resin is suitable for the ion exchange chromatography of ¹⁹⁶Au?

A3: Anion exchange resins are effective for separating gold from platinum. Gold forms anionic chloro complexes in hydrochloric acid, which are strongly retained by the resin, while many other metals, including platinum in certain oxidation states, can be eluted.[4]

Q4: What purity of gold can be expected from these methods?

A4: With optimized protocols, it is possible to achieve high purity gold. For instance, solvent extraction with dibutyl carbitol can yield gold with a purity of at least 99.95%.[1][2][3]

Troubleshooting Guides

Solvent Extraction Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low ¹⁹⁶Au Extraction Efficiency 1. Incorrect HCl concentration in the aqueous phase. 2. Incomplete oxidation of gold to Au(III). 3. Insufficient mixing of aqueous and organic phases. 4. Organic phase is saturated with gold.1. Adjust the HCl concentration. Gold extraction with TBP, for example, increases with higher HCl concentrations. 2. Ensure the dissolution in aqua regia is complete and consider adding a small amount of oxidizing agent if necessary. 3. Increase mixing time or intensity to ensure thorough contact between the phases. 4. Use a larger volume of the organic phase or perform a second extraction.
Emulsion Formation at the Interface 1. High concentration of certain impurities in the feed solution. 2. Vigorous shaking or mixing. 3. Presence of surfactants or fine particulates.1. Dilute the feed solution or pre-treat it to remove interfering impurities. 2. Gently swirl the separatory funnel instead of vigorous shaking.[5] 3. Add a small amount of a different organic solvent to alter the properties of the separation or use centrifugation to break the emulsion.[5]
Co-extraction of Platinum 1. Iridium in the solution not being reduced to the trivalent state before platinum extraction. 2. Sub-optimal selectivity of the organic solvent under the current conditions.1. Before platinum-specific extraction steps, ensure iridium is reduced to Ir(III).[1][2][3] 2. Adjust the acidity of the aqueous phase or consider using a more selective extractant for gold, such as dibutyl carbitol.
Difficulty in Back-Extraction (Stripping) of ¹⁹⁶Au 1. The stripping solution is not effective. 2. Strong complexation between gold and the extractant.1. Use an appropriate reducing agent, such as a solution of oxalic acid, to directly reduce gold from the organic phase.[1][2][3] 2. Consider a different stripping agent or adjust its concentration. For TBP, sodium thiosulfate (B1220275) has been shown to be effective.
Ion Exchange Chromatography Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low ¹⁹⁶Au Recovery 1. Incomplete conversion of gold to the anionic chloro complex. 2. Column channeling. 3. Elution conditions are not optimal.1. Ensure the sample is loaded in a sufficiently concentrated HCl solution to form AuCl₄⁻. 2. Repack the column to ensure even flow. 3. Adjust the eluent composition or concentration. For instance, thiourea (B124793) can be an effective eluent for gold and platinum.[4]
Poor Separation of ¹⁹⁶Au and Platinum 1. Similar retention times of Au and Pt complexes on the resin. 2. Incorrect loading or elution conditions.1. Adjust the mobile phase composition (e.g., HCl concentration) to exploit differences in the stability of the chloro complexes. 2. Optimize the gradient of the eluent to achieve better separation.
Column Fouling 1. Presence of particulate matter in the sample. 2. Precipitation of compounds on the resin.1. Filter the sample solution before loading it onto the column. 2. Ensure the sample is fully dissolved and stable in the loading buffer. If precipitation occurs, modify the buffer conditions.
Reduced or No Flow Through the Column 1. Blockage in the filter, tubing, or end-piece. 2. Resin bed compaction.1. Clean or replace the blocked components. 2. Repack the column.

Quantitative Data

The following table summarizes recovery and decontamination data from a study on the separation of gold and platinum radionuclides from a deuteron-irradiated platinum target using TBP resin.

Parameter Value Notes
Platinum Recovery 98 ± 2%In the platinum fraction.
Gold Recovery 92 ± 7%In the gold fraction.
Decontamination Factor (Au from Pt) 2900 ± 500Removal of gold from the platinum fraction.
Decontamination Factor (Pt from Au) 830 ± 30Removal of platinum from the gold fraction.

Data sourced from a study on the isolation of Au and Pt radionuclides using TBP resin.

Experimental Protocols

Protocol 1: Solvent Extraction of ¹⁹⁶Au using Dibutyl Carbitol

This protocol describes the separation of ¹⁹⁶Au from an irradiated platinum target after dissolution in aqua regia.

1. Target Dissolution:

  • Dissolve the irradiated platinum target in aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 molar ratio).

  • Gently heat the solution to ensure complete dissolution.

  • After dissolution, evaporate the solution with concentrated HCl to remove nitric acid. Repeat this step multiple times.

  • Dissolve the residue in a known concentration of HCl (e.g., 1 M HCl) to prepare the aqueous feed solution.

2. Solvent Extraction:

  • Transfer the aqueous feed solution to a separatory funnel.

  • Add an equal volume of dibutyl carbitol (DBC).

  • Gently shake the funnel for several minutes to allow for the transfer of the gold chloro complex into the organic phase. Avoid vigorous shaking to prevent emulsion formation.[5]

  • Allow the phases to separate. The organic phase containing the ¹⁹⁶Au will be the upper layer.

  • Drain the lower aqueous phase containing the platinum and other impurities.

3. Scrubbing (Optional):

  • To remove any co-extracted impurities, wash the organic phase with a fresh solution of dilute HCl.

4. Back-Extraction (Stripping):

  • Add a stripping solution, such as a solution of oxalic acid, to the separatory funnel containing the gold-loaded organic phase.

  • Shake the funnel to allow the reduction and precipitation of metallic gold.

  • Separate the purified ¹⁹⁶Au, which will be in the aqueous phase or as a solid precipitate.

Protocol 2: Ion Exchange Chromatography for ¹⁹⁶Au Separation

This protocol outlines the separation of ¹⁹⁶Au using an anion exchange resin.

1. Target Dissolution and Preparation:

  • Follow the same dissolution procedure as in Protocol 1 to obtain a solution of the irradiated target in concentrated HCl.

  • Adjust the HCl concentration of the solution to be suitable for loading onto the anion exchange column (e.g., 6 M HCl).

2. Column Preparation:

  • Prepare a column with a strong base anion exchange resin (e.g., Dowex 1-X10).

  • Pre-condition the column by passing the loading buffer (e.g., 6 M HCl) through it.

3. Sample Loading:

  • Load the sample solution onto the equilibrated column. The anionic AuCl₄⁻ complex will bind to the resin.

  • Collect the eluate, which will contain platinum and other cations that do not form strong anionic complexes under these conditions.

4. Washing:

  • Wash the column with several column volumes of the loading buffer to remove any remaining unbound impurities.

5. Elution:

  • Elute the bound ¹⁹⁶Au using an appropriate eluent. A solution of thiourea at an elevated temperature (e.g., 60 °C) can be effective for eluting gold.[4]

  • Collect the fractions containing the purified ¹⁹⁶Au.

Visualizations

experimental_workflow_solvent_extraction cluster_dissolution Target Dissolution cluster_extraction Solvent Extraction cluster_purification Purification start Irradiated Pt Target dissolve Dissolve in Aqua Regia start->dissolve evaporate Evaporate with HCl to remove HNO₃ dissolve->evaporate prepare_feed Prepare Feed in HCl evaporate->prepare_feed add_dbc Add Dibutyl Carbitol prepare_feed->add_dbc mix Mix and Separate Phases add_dbc->mix separate_phases Separate Aqueous (Pt) and Organic (¹⁹⁶Au) Phases mix->separate_phases strip Strip ¹⁹⁶Au with Reducing Agent (e.g., Oxalic Acid) separate_phases->strip collect Collect Purified ¹⁹⁶Au strip->collect end Purified ¹⁹⁶Au collect->end

Caption: Workflow for ¹⁹⁶Au Separation by Solvent Extraction.

experimental_workflow_ion_exchange cluster_preparation Sample Preparation cluster_chromatography Ion Exchange Chromatography cluster_collection Collection start Irradiated Pt Target dissolve Dissolve in Aqua Regia & Evaporate with HCl start->dissolve adjust_hcl Adjust HCl Concentration dissolve->adjust_hcl prepare_column Prepare & Equilibrate Anion Exchange Column adjust_hcl->prepare_column load_sample Load Sample onto Column prepare_column->load_sample wash_column Wash Column to Remove Impurities (Pt) load_sample->wash_column elute_au Elute ¹⁹⁶Au with Eluent (e.g., Thiourea) wash_column->elute_au collect_fractions Collect Fractions containing Purified ¹⁹⁶Au elute_au->collect_fractions end Purified ¹⁹⁶Au collect_fractions->end

Caption: Workflow for ¹⁹⁶Au Separation by Ion Exchange Chromatography.

References

Gold-196 Specific Activity Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the specific activity of Gold-196 (¹⁹⁶Au). High specific activity is crucial for applications in radiotherapy and medical imaging, ensuring a higher concentration of the radionuclide per unit mass, which leads to greater efficacy and reduced potential for carrier-related side effects.

Troubleshooting Guide: Enhancing ¹⁹⁶Au Specific Activity

This guide addresses common issues encountered during the production and purification of ¹⁹⁶Au that can lead to lower than expected specific activity.

Issue Potential Cause Recommended Solution
Low ¹⁹⁶Au Yield Suboptimal electron beam energy for the ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction.The optimal electron beam energy for this photonuclear reaction is approximately 32 MeV.[1] Ensure the accelerator is properly calibrated and delivering the correct energy.
Insufficient irradiation time or beam current.Increase the irradiation time or the electron beam current to enhance the production of ¹⁹⁶Au. The yield of ¹⁹⁶Au is dependent on the total photon flux.[1]
Incorrect target positioning or geometry.Ensure the gold target is positioned to maximize exposure to the bremsstrahlung photons generated from the electron beam converter.
High Impurity Levels Presence of isotopic impurities (other gold isotopes).If producing from natural gold (¹⁹⁷Au), co-production of other isotopes is minimal via the (γ,n) reaction. However, if using other production routes or if the target has been previously irradiated, isotopic impurities can be a concern. Consider the use of highly purified ¹⁹⁷Au target material.
Presence of elemental impurities in the gold target material.Use high-purity (e.g., 99.99% or higher) gold target material to minimize the introduction of metallic impurities that can be co-activated or interfere with purification.
Incomplete separation of ¹⁹⁶Au from the target material.Employ robust radiochemical separation techniques such as solvent extraction, ion exchange chromatography, or precipitation methods to effectively isolate ¹⁹⁶Au.
Difficulty in Purification Formation of stable chemical complexes of gold with impurities.Adjust the chemical environment (e.g., pH, presence of competing ligands) to break stable complexes and facilitate the separation of gold.
Co-precipitation of ¹⁹⁶Au with impurities.Optimize precipitation conditions (e.g., reagent concentration, temperature) to selectively precipitate either the impurities or the gold.
Inaccurate Specific Activity Measurement Errors in determining the mass of the gold carrier.Use highly sensitive analytical techniques to accurately quantify the total mass of gold in the final product.
Inaccurate measurement of ¹⁹⁶Au activity.Calibrate the gamma spectrometer with appropriate standards and ensure correct geometry during measurement to obtain an accurate activity value.[2][3]

Frequently Asked Questions (FAQs)

Production of ¹⁹⁶Au

  • Q1: What is the most common method for producing ¹⁹⁶Au? A1: The most common method for producing ¹⁹⁶Au is through the photonuclear reaction ¹⁹⁷Au(γ,n)¹⁹⁶Au. This involves irradiating a stable ¹⁹⁷Au target with high-energy photons (gamma rays) typically generated from an electron linear accelerator.[1][4]

  • Q2: What are the key parameters to optimize for the ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction? A2: The key parameters to optimize are the electron beam energy, beam current, irradiation time, and the design of the converter and target assembly. An optimal electron beam energy is around 32 MeV.[1]

  • Q3: Can ¹⁹⁶Au be produced carrier-free? A3: Yes, carrier-free ¹⁹⁶Au can be produced by irradiating a platinum or mercury target.[5][6][7][8] For example, irradiating a platinum target can lead to the formation of gold isotopes through various nuclear reactions, which can then be chemically separated.

Purification of ¹⁹⁶Au

  • Q4: Why is purification necessary after irradiating a gold target? A4: While the primary product is ¹⁹⁶Au, the irradiation process can introduce trace impurities from the target material or the surrounding environment. Purification is essential to remove these non-radioactive impurities, thereby increasing the specific activity of the ¹⁹⁶Au.

  • Q5: What are the recommended methods for purifying ¹⁹⁶Au? A5: Several methods can be employed for the purification of gold, including:

    • Solvent Extraction: This technique uses two immiscible liquids to separate gold from impurities.

    • Ion Exchange Chromatography: This method separates ions based on their affinity to an ion exchange resin.

    • Precipitation: This involves selectively precipitating gold or the impurities out of a solution.

    • Miller and Wohlwill Processes: These are industrial-scale refining processes that can achieve very high purity gold. The Miller process uses chlorine gas to remove impurities, while the Wohlwill process is an electrolytic method.

Measurement of Specific Activity

  • Q6: How is the specific activity of ¹⁹⁶Au determined? A6: The specific activity is determined by measuring the radioactivity of ¹⁹⁶Au (in Becquerels or Curies) and dividing it by the total mass of the gold element in the sample (in grams). The radioactivity is typically measured using gamma spectroscopy, and the mass can be determined by analytical methods such as inductively coupled plasma mass spectrometry (ICP-MS).[2][3]

Data Presentation

Table 1: Production Parameters for ¹⁹⁶Au via ¹⁹⁷Au(γ,n)¹⁹⁶Au Reaction

ParameterRecommended Value/RangeReference
Target MaterialHigh-Purity ¹⁹⁷Au (99.99%+)General Knowledge
Electron Beam Energy~32 MeV (Optimal)[1]
Irradiation TimeDependent on desired activity[1]
Cooling Time100-160 hours (Optimal for analysis)[1]

Table 2: Comparison of Gold Purification Methods

MethodPrincipleTypical PurityAdvantagesDisadvantages
Solvent Extraction Differential solubility in immiscible liquidsHighHigh selectivity, can be used for carrier-free separationUse of organic solvents
Ion Exchange Differential binding to a solid resinHighHigh selectivity, can be automatedResin capacity can be a limitation
Miller Process Chlorination of molten gold~99.5%Rapid and simple for bulk purificationDoes not remove all impurities
Wohlwill Process Electrolytic refining>99.99%Achieves very high puritySlower and more complex than Miller process

Experimental Protocols

1. Production of ¹⁹⁶Au via ¹⁹⁷Au(γ,n)¹⁹⁶Au Reaction (Conceptual Protocol)

  • Target Preparation: A thin foil of high-purity (≥99.99%) metallic ¹⁹⁷Au is prepared and mounted on a suitable target holder.

  • Irradiation: The target is placed in the bremsstrahlung photon beam generated by a medical or research linear accelerator. The electron beam energy should be set to approximately 32 MeV for optimal yield.[1] The irradiation time will depend on the desired final activity of ¹⁹⁶Au.

  • Cooling: After irradiation, the target is allowed to cool for a period (e.g., 100-160 hours) to allow short-lived, unwanted radioisotopes to decay.[1]

2. Radiochemical Separation of ¹⁹⁶Au from Gold Target (Conceptual Protocol for Impurity Removal)

  • Dissolution: The irradiated gold target is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).

  • Solvent Extraction:

    • The gold-containing solution is adjusted to a specific acidity.

    • An organic solvent (e.g., diethyl ether or methyl isobutyl ketone) is added to the aqueous solution.

    • The mixture is vigorously shaken to facilitate the transfer of the gold chloride complex into the organic phase, leaving many metallic impurities in the aqueous phase.

    • The two phases are separated.

  • Back-Extraction: The gold is then stripped from the organic phase back into an aqueous solution by changing the conditions (e.g., reducing the acidity).

  • Precipitation: The gold can be precipitated from the purified aqueous solution by adding a reducing agent (e.g., sodium metabisulfite), resulting in solid, high-purity gold.

3. Measurement of ¹⁹⁶Au Specific Activity

  • Activity Measurement: A sample of the purified ¹⁹⁶Au is analyzed using a calibrated high-purity germanium (HPGe) gamma spectrometer to determine the activity of ¹⁹⁶Au by measuring the intensity of its characteristic gamma-ray emissions (e.g., 333.0 keV and 355.7 keV).[1]

  • Mass Measurement: The total mass of gold in the same sample is determined using a sensitive analytical technique like ICP-MS.

  • Calculation: The specific activity is calculated by dividing the measured activity by the measured mass.

Visualizations

Production_Workflow cluster_production ¹⁹⁶Au Production cluster_purification Purification cluster_analysis Analysis Target High-Purity ¹⁹⁷Au Target Irradiation Irradiation (e⁻ beam, ~32 MeV) Target->Irradiation ¹⁹⁷Au(γ,n)¹⁹⁶Au Cooling Cooling Period Irradiation->Cooling Dissolution Dissolution in Aqua Regia Cooling->Dissolution Separation Radiochemical Separation (e.g., Solvent Extraction) Dissolution->Separation Precipitation Precipitation of Gold Separation->Precipitation Final_Product High Specific Activity ¹⁹⁶Au Precipitation->Final_Product Measurement Specific Activity Measurement (Gamma Spec & Mass Analysis) Final_Product->Measurement

Caption: Workflow for the production and purification of high specific activity this compound.

Troubleshooting_Logic Start Low Specific Activity of ¹⁹⁶Au Check_Yield Is ¹⁹⁶Au yield low? Start->Check_Yield Check_Purity Is the purity of the final product low? Start->Check_Purity Check_Yield->Check_Purity No Optimize_Production Optimize Production Parameters: - Electron Beam Energy (~32 MeV) - Irradiation Time/Current Check_Yield->Optimize_Production Yes Improve_Purification Improve Purification Protocol: - Use high-purity target - Enhance separation technique Check_Purity->Improve_Purification Yes Verify_Measurement Verify Specific Activity Measurement Technique Check_Purity->Verify_Measurement No

Caption: Troubleshooting logic for addressing low specific activity of this compound.

References

Gold-196 Decontamination Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper procedures for the decontamination of Gold-196 (Au-196) spills. Given the absence of specific public data for Au-196, the protocols and data presented are based on established best practices for similar short-lived, beta and gamma-emitting metallic radioisotopes.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do if I spill radioactive material like Au-196? A: Immediately stop your work and implement the S.W.I.M.S. protocol:

  • S top the spill and prevent it from spreading further. Cover liquid spills with absorbent paper.[1]

  • W arn others in the immediate area.[1]

  • I solate the contaminated area to prevent entry.[1]

  • M inimize your exposure by moving away from the spill and monitoring yourself for contamination.[1]

  • S urvey and seek assistance. Notify your facility's Radiation Safety Officer (RSO).[1][2]

Q2: How do I determine if a spill is "minor" or "major"? A: A spill is generally considered minor if it involves a small quantity of radioactive material (e.g., less than 100 µCi), is in a contained area, and does not involve personnel contamination.[3][4] A major spill involves one or more of the following: a large quantity of radioactivity (e.g., greater than 100 µCi), widespread contamination, personnel contamination, or a release of volatile material.[2][3][5] All major spills require immediate notification of the RSO for response.[2][6]

Q3: What Personal Protective Equipment (PPE) is required for a spill cleanup? A: For a minor spill cleanup, the minimum required PPE includes a lab coat, safety glasses or goggles, and two pairs of disposable gloves.[7][8] For larger spills or where there is a risk of splashing, additional PPE such as disposable shoe covers and coveralls may be necessary.[8][9]

Q4: Can I clean up a minor Au-196 spill myself? A: Yes, personnel who have received appropriate radiation safety training can typically clean up minor spills.[8] However, you must always report the incident to your RSO. Do not attempt to clean a major spill yourself; await the arrival of the RSO or emergency responders.[2][8]

Q5: How do I decontaminate my skin if it becomes contaminated? A: Immediately wash the affected area with lukewarm water and a mild soap.[10] Do not use hot water, as it can increase absorption through the skin.[10] Avoid abrasive scrubbing that could break the skin.[10] After washing, resurvey the area and repeat if necessary, but no more than three times to avoid skin irritation.[11] Notify the RSO of any skin contamination, even if you are able to decontaminate it yourself.[12]

Q6: How do I dispose of the radioactive waste generated during cleanup? A: All materials used for cleanup (e.g., absorbent paper, gloves, wipes) must be treated as radioactive waste.[13] Place these materials in a designated, clearly labeled radioactive waste container.[2] Waste should be segregated by half-life; short-lived isotopes like Au-196 should be kept separate from long-lived isotopes to facilitate decay-in-storage disposal.[5][14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Survey meter shows contamination remains after cleaning. The cleaning technique is spreading the contamination.Ensure you are cleaning from the outer edge of the spill inward.[10][15] Use a fresh wipe for each pass.[15]
The decontamination agent is not effective for the chemical form of the gold.Try a different cleaning agent. If using mild soap and water, consider a commercial decontamination solution. For stubborn contamination, a chelating agent may be effective.[3][10] Consult with your RSO.
The surface is porous and has absorbed the radioactive material.Porous surfaces like unsealed concrete or wood are difficult to decontaminate. Repeated cleaning may be necessary. If decontamination is unsuccessful, the material may need to be removed and disposed of as radioactive waste. Consult the RSO.
Contamination is detected outside the initial spill area. Personnel movement has spread the contamination.Stop all activity. Isolate the newly identified contaminated areas. Re-survey all personnel who were in the lab. Establish a control point for entering and exiting the area.
Airborne dispersal of a dry powder spill.If a dry spill occurred, immediately cover it with dampened absorbent paper to prevent further aerosolization.[16] Evacuate the area and notify the RSO.
Survey meter is not giving a reading or is behaving erratically. The meter is not functioning correctly or is not appropriate for Au-196.Check the battery and ensure the meter has a valid calibration sticker.[4] For Au-196 (a beta/gamma emitter), a Geiger-Müller (GM) survey meter with a pancake probe is appropriate.[4] If problems persist, obtain another meter.
Unsure how to manage mixed waste (radioactive and chemical hazard). The spilled material contains both radioactive and hazardous chemical components.Always consult your facility's hazardous waste and radiation safety manuals.[7] The treatment and disposal path will depend on the specific hazards. Do not place mixed waste in a standard radioactive waste bin without approval from the RSO and Environmental Health & Safety.

Data on Decontamination Agent Effectiveness

Decontamination AgentSurface TypeIsotope(s) StudiedReported Removal EfficiencySource(s)
Tap WaterStainless Steel, Vinyl, Plastic, GlassTc-99m>99%[17][18]
Soap and WaterSkin, Stainless Steel, VinylTc-99m, Various95-99%[18][19]
Commercial Decontaminant (e.g., Radiacwash™)Stainless Steel, Vinyl, Plastic, GlassTc-99m>99% (similar to water for wet spills)[17][18][19]
0.5% Citric AcidStainless SteelTc-99m, I-123High efficiency, often better than alcohol-based disinfectants[20][21]
Multi-Purpose Cleaner (Alkaline, pH 11)VariousTc-99m, F-18, I-131, Tl-201~85% in 30 minutes[22]

Note: Decontamination effectiveness is highly dependent on the surface type (porous vs. non-porous), the age of the spill (fresh vs. dried), and the chemical form of the radionuclide.[20][21] Porous surfaces are significantly more difficult to decontaminate.[17]

Experimental Protocols

Detailed Protocol for Minor Spill Decontamination (Liquid Au-196)

This protocol outlines the steps for cleaning a minor liquid spill (e.g., <100 µCi) of Au-196 on a non-porous laboratory surface such as a stainless steel tray or vinyl flooring.

1.0 Immediate Response (First 60 seconds) 1.1. Stop & Contain: Immediately cease all work. Place absorbent paper towels gently over the spill to prevent splashing and spreading.[2][16] 1.2. Warn & Isolate: Alert all personnel in the immediate vicinity.[1] Cordon off the affected area using "Caution - Radioactive Material" tape.[1]

2.0 Preparation for Cleanup 2.1. Notify RSO: Contact your facility's Radiation Safety Officer (RSO) to report the spill and receive guidance. 2.2. Don PPE: Put on a lab coat, safety goggles, and two pairs of disposable gloves.[7] If floor contamination is present, wear disposable shoe covers.[8] 2.3. Prepare Waste Bag: Set up a radioactive waste bag or container near the spill area but on a clean surface.

3.0 Decontamination Procedure 3.1. Remove Absorbent Paper: Using forceps, carefully remove the absorbent paper from the spill. Fold it with the contaminated side inward and place it in the radioactive waste bag. 3.2. Clean the Spill Area: 3.2.1. Prepare a cleaning solution (e.g., mild soap and water, or a commercial decontaminant like Radiacwash™). 3.2.2. Using fresh paper towels, start cleaning from the outer edge of the contaminated area and work your way inward using small, circular motions.[10][15] 3.2.3. Do not reuse paper towels. After each wipe, place the used towel in the radioactive waste bag.[15] 3.2.4. Frequently change your outer pair of gloves to prevent cross-contamination.[1] 3.3. First Survey: After the initial cleaning, perform a survey of the area with a calibrated Geiger-Müller (GM) meter with a pancake probe. 3.3.1. Hold the probe approximately 1 cm from the surface and move it slowly (about 2 inches per second).[5] 3.3.2. If contamination is still detected (typically defined as >2 times background radiation levels), repeat the cleaning process (Step 3.2).[23]

4.0 Final Verification 4.1. Repeat Cleaning and Surveying: Continue the cycle of cleaning and surveying until the meter readings are indistinguishable from background levels.[2] 4.2. Perform a Wipe Test: To detect removable contamination, perform a wipe test on the decontaminated area and surrounding surfaces. 4.2.1. Using a filter paper or cotton swab, wipe an area of approximately 100 cm². 4.2.2. Analyze the wipe using a liquid scintillation counter or gamma counter as appropriate for Au-196. 4.2.3. The area is considered clean if the wipe test results are below the action levels set by your institution's RSO. 4.3. Final Survey: Conduct a final, thorough survey of yourself, your shoes, and the entire work area before removing PPE.

5.0 Waste Disposal and Documentation 5.1. Package Waste: Securely seal the radioactive waste bag containing all contaminated materials. 5.2. Dispose of Waste: Place the sealed bag in the appropriate short-lived solid radioactive waste container.[14] 5.3. Doff PPE: Remove your PPE, starting with shoe covers and outer gloves, and place them in the radioactive waste. Remove inner gloves last. 5.4. Wash Hands: Thoroughly wash your hands with soap and water. 5.5. Document: Record the entire incident, including the location, isotope, estimated activity, survey results, and cleanup procedure, in the laboratory's radiation survey logbook.[4]

Visual Workflows

Initial_Spill_Response Start Radioactive Spill Occurs StopWork STOP Work Immediately Start->StopWork WarnOthers WARN Others in Area StopWork->WarnOthers IsolateArea ISOLATE Spill Area (Cover spill, use tape) WarnOthers->IsolateArea AssessPersonnel Assess for Personnel Contamination IsolateArea->AssessPersonnel NotifyRSO Notify Radiation Safety Officer (RSO) AssessPersonnel->NotifyRSO Always MinorSpill Minor Spill (<100 µCi, Contained) AssessPersonnel->MinorSpill No PersonnelDecon Begin Personnel Decontamination AssessPersonnel->PersonnelDecon Yes NotifyRSO->MinorSpill MajorSpill Major Spill (>100 µCi or Personnel Contam.) MinorSpill->MajorSpill No LabCleanup Proceed with Lab Cleanup (See Protocol) MinorSpill->LabCleanup Yes AwaitRSO Await RSO / Emergency Response Team MajorSpill->AwaitRSO

Caption: Initial response workflow for a radioactive material spill.

Personnel_Decontamination Start Personnel Contamination Suspected / Detected RemoveClothing Remove Contaminated Clothing / PPE Start->RemoveClothing SurveySkin Survey Skin with GM Meter RemoveClothing->SurveySkin BagClothing Bag clothing for radioactive disposal RemoveClothing->BagClothing ContamFound Contamination Found? SurveySkin->ContamFound WashSkin Wash Skin Gently with Mild Soap & Lukewarm Water ContamFound->WashSkin Yes Done Decontamination Complete. Document Incident. ContamFound->Done No Resurvey Re-survey Skin WashSkin->Resurvey StillContam Still Contaminated? WashSkin->StillContam Resurvey->StillContam RepeatWash Repeat Wash (Max 3 times) StillContam->RepeatWash Yes SeekMedical Contact RSO for Medical Assessment StillContam->SeekMedical Yes, after 3 attempts StillContam->Done No RepeatWash->WashSkin

Caption: Decision tree for personnel decontamination procedures.

Waste_Disposal_Pathway cluster_lab In the Laboratory cluster_collection Waste Collection Area cluster_disposal Final Disposal Path SolidWaste Contaminated Solids (Gloves, Paper, PPE) SolidContainer Solid Waste Container (Short Half-Life: <120 days) SolidWaste->SolidContainer LiquidWaste Contaminated Liquids (Rinsate, Solutions) LiquidContainer Aqueous Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Contaminated Sharps (Pipettes, Needles) SharpsContainer Sharps Waste Container SharpsWaste->SharpsContainer DecayInStorage Decay-in-Storage (Hold for 10 half-lives) SolidContainer->DecayInStorage VendorDisposal Transfer to Licensed Waste Vendor LiquidContainer->VendorDisposal SharpsContainer->DecayInStorage SurveyRelease Survey and Release as Normal Waste DecayInStorage->SurveyRelease

Caption: Segregation and disposal pathway for Au-196 waste.

References

Gold-196 Handling and Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling, storage, and use of Gold-196 (¹⁹⁶Au) in a research environment. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

I. Properties and Decay Data of this compound

This compound is a synthetic radioisotope of gold with a relatively short half-life, making it a candidate for various applications in research, including targeted radionuclide therapy and in vivo imaging. A summary of its key properties is presented below.

PropertyValue
Half-life 6.165 days
Decay Modes Electron Capture (~93%) to Platinum-196 (¹⁹⁶Pt)Beta Minus Emission (~7%) to Mercury-196 (¹⁹⁶Hg)
Primary Gamma Emissions 355.7 keV
Primary Beta Emissions (E_max) 686 keV

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and experimental use of this compound.

A. Handling and Safety

Q1: What are the primary radiation hazards associated with this compound?

A1: The primary hazards are exposure to gamma radiation from a distance and potential internal contamination from inhalation or ingestion of the isotope. The 355.7 keV gamma-ray requires appropriate shielding to minimize external dose. Beta particles are also emitted, but they are more easily shielded.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A standard set of PPE for handling radioactive materials should be used, including:

  • A lab coat

  • Disposable gloves (double-gloving is recommended)

  • Safety glasses with side shields

  • Closed-toe shoes

Q3: What type of shielding is effective for this compound?

A3: Lead is the most effective shielding material for the gamma rays emitted by this compound. The required thickness will depend on the activity of the source and the distance from the source. Always use lead bricks or other appropriate shielding when working with stock solutions or conducting experiments.

Q4: How should I monitor my exposure to this compound?

A4: Personnel handling this compound should wear whole-body and ring dosimeters to monitor their radiation dose. Regular area surveys with a calibrated survey meter are also essential to detect any contamination.

B. Storage

Q5: How should this compound be stored?

A5: this compound should be stored in a designated and properly labeled radioactive materials storage area. The storage container should be made of lead to provide adequate shielding. The area should be secured to prevent unauthorized access.

Q6: What are the temperature and environmental requirements for storing this compound?

A6: this compound should be stored in a cool, dry place.[1] Avoid extreme temperatures and direct sunlight.[2] The specific storage conditions may vary depending on the chemical form of the this compound. Always refer to the manufacturer's or supplier's recommendations.

C. Experimental Procedures

Q7: What are some common challenges in radiolabeling with this compound?

A7: Common challenges include low radiolabeling efficiency, instability of the radiolabeled compound, and the presence of radiochemical impurities. These issues can often be addressed by optimizing reaction conditions such as pH, temperature, and reactant concentrations.

Q8: How can I troubleshoot a failed this compound conjugation to an antibody?

A8: Several factors can lead to failed conjugation. Refer to the troubleshooting guide in Section IV for a detailed breakdown of potential causes and solutions.

III. Experimental Protocols

A. General Protocol for Radiolabeling a Targeting Molecule with this compound

This protocol provides a general framework for radiolabeling a targeting molecule (e.g., an antibody or peptide) with this compound. Optimization will be required for specific molecules.

Materials:

  • This compound in a suitable chemical form (e.g., [¹⁹⁶Au]AuCl₄⁻)

  • Targeting molecule with a suitable chelator

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Size-exclusion chromatography column for purification

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Preparation: Ensure all glassware and reaction vessels are thoroughly cleaned and, if necessary, sterilized. Prepare all solutions using high-purity water.

  • Reaction Setup: In a shielded vial, combine the this compound solution with the targeting molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture at the optimized temperature and time. Gentle mixing may be required.

  • Purification: Purify the radiolabeled conjugate from unreacted this compound and other impurities using a size-exclusion chromatography column.

  • Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or HPLC.

B. Workflow for In Vivo Imaging with this compound Labeled Nanoparticles

This workflow outlines the key steps for conducting in vivo imaging studies using this compound labeled nanoparticles.

in_vivo_imaging_workflow cluster_prep Preparation cluster_animal Animal Study cluster_analysis Data Analysis synthesis Synthesis of this compound Nanoparticles functionalization Functionalization with Targeting Ligand synthesis->functionalization purification Purification and Characterization functionalization->purification animal_model Animal Model Preparation purification->animal_model injection Intravenous Injection of Nanoparticles animal_model->injection imaging SPECT/CT Imaging at Multiple Time Points injection->imaging image_recon Image Reconstruction imaging->image_recon biodistribution Biodistribution Analysis image_recon->biodistribution pharmacokinetics Pharmacokinetic Modeling biodistribution->pharmacokinetics

Caption: Workflow for in vivo imaging using this compound labeled nanoparticles.

IV. Troubleshooting Guides

This section provides guidance on common problems that may arise during experiments with this compound.

A. Troubleshooting this compound Radiolabeling
ProblemPossible CauseSuggested Solution
Low Radiolabeling Yield - Incorrect pH of the reaction buffer.- Suboptimal temperature or incubation time.- Low specific activity of this compound.- Presence of competing metal ions.- Optimize the pH of the reaction buffer.- Perform time and temperature course experiments.- Use this compound with higher specific activity.- Use metal-free buffers and chelating agents to remove contaminants.
Poor Stability of Labeled Compound - Weak chelation of this compound.- Radiolysis of the labeled compound.- Use a more stable chelator.- Add radical scavengers to the formulation.- Store the labeled compound at low temperatures and protected from light.
Presence of Radiochemical Impurities - Incomplete reaction.- Formation of byproducts.- Optimize reaction conditions to drive the reaction to completion.- Improve the purification method (e.g., use a different chromatography resin or gradient).
B. Troubleshooting Cellular Uptake Experiments
ProblemPossible CauseSuggested Solution
Low Cellular Uptake of ¹⁹⁶Au-nanoparticles - Inefficient targeting ligand.- Nanoparticle aggregation in culture media.- Incorrect cell line or culture conditions.- Use a targeting ligand with higher affinity for the cell surface receptor.- Optimize the surface coating of the nanoparticles to improve stability in media.- Ensure the target receptor is expressed on the cell line and that cells are healthy.
High Non-Specific Binding - Hydrophobic interactions of nanoparticles with the cell membrane.- Inadequate blocking of non-specific binding sites.- Modify the nanoparticle surface to be more hydrophilic.- Incubate cells with a blocking agent (e.g., bovine serum albumin) before adding the nanoparticles.

V. Signaling Pathway

Cellular Uptake and Intracellular Trafficking of Gold Nanoparticles

The cellular uptake of gold nanoparticles is a complex process that can occur through various endocytic pathways. The specific pathway depends on the size, shape, and surface chemistry of the nanoparticle.

cellular_uptake cluster_endocytosis Endocytosis extracellular Extracellular Space (¹⁹⁶Au-Nanoparticle) membrane Cell Membrane extracellular->membrane Binding to Receptors clathrin Clathrin-mediated membrane->clathrin caveolae Caveolae-mediated membrane->caveolae macropino Macropinocytosis membrane->macropino early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macropino->early_endosome late_endosome Late Endosome early_endosome->late_endosome recycling Recycling Endosome early_endosome->recycling lysosome Lysosome (Drug Release/Degradation) late_endosome->lysosome exocytosis Exocytosis lysosome->exocytosis recycling->membrane

Caption: Generalized signaling pathway for the cellular uptake of gold nanoparticles.

References

Validation & Comparative

A Comparative Guide to Gold-196 and Gold-198 for Brachytherapy Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physical and therapeutic properties of two gold radioisotopes, Gold-196 (Au-196) and Gold-198 (Au-198), with a focus on their potential and established applications in brachytherapy. While Gold-198 has a long history of clinical use, this report also explores the available data for this compound to offer a complete overview for research and development purposes.

Executive Summary

Gold-198 is a well-characterized and clinically utilized radioisotope for brachytherapy, particularly in the treatment of prostate, oral, and nasopharyngeal cancers. Its decay characteristics, including a moderate half-life and the emission of both beta and gamma radiation, have proven effective for localized tumor control. In contrast, this compound, while possessing a longer half-life, has not been clinically adopted for brachytherapy. Preclinical interest exists due to its gamma emissions, but a significant lack of experimental data on its therapeutic efficacy and safety in this context prevents a direct and meaningful comparison with the established Gold-198. This guide synthesizes the available data for both isotopes to aid researchers in understanding their respective properties and current standing in the field of radiotherapy.

Physical Properties of this compound vs. Gold-198

A fundamental understanding of the nuclear decay properties of these isotopes is crucial for evaluating their suitability for brachytherapy. The following table summarizes their key physical characteristics.

PropertyThis compoundGold-198
Half-life 6.17 days2.7 days
Decay Mode 93% Electron Capture (EC) to Platinum-196, 7% Beta Minus (β-) decay to Mercury-196Beta Minus (β-) decay to Mercury-198
Primary Emissions Auger electrons, X-rays (from EC), Beta particles (β-), Gamma rays (γ)Beta particles (β-), Gamma rays (γ)
Principal Beta Energy (Max) 0.686 MeV0.961 MeV
Principal Gamma Energy Multiple, including 0.333 MeV, 0.356 MeV0.412 MeV

Gold-198 in Brachytherapy: An Established Modality

Gold-198 has been employed in brachytherapy for several decades, most commonly in the form of seeds or grains for permanent implants. Its relatively short half-life allows for the delivery of a therapeutic dose over a contained period, minimizing long-term radiation exposure to surrounding healthy tissues.

Clinical Applications and Efficacy

Gold-198 brachytherapy has been successfully used to treat a variety of localized tumors.

  • Prostate Cancer: Permanent seed implantation with Gold-198 has demonstrated high rates of local control and cancer-specific survival. For localized prostate cancer, 5-year cancer-specific survival rates have been reported to be 100% for Stages A and B1, 90% for Stage B2, and 76% for Stage C.[1]

  • Oral Cancers: Low-dose-rate (LDR) brachytherapy using Gold-198 grains is an effective treatment for early-stage oral cancers, offering high local tumor control while preserving oral function.[2][3]

  • Nasopharyngeal Carcinoma: For persistent and recurrent nasopharyngeal carcinoma, permanent Gold-198 grain implantation has been shown to be an effective salvage treatment.[2] A study reported 5-year local control rates of 87.2% for persistent disease and 62.7% for first recurrence.[2]

Dosimetry and Treatment Planning

The prescribed dose for Gold-198 brachytherapy varies depending on the cancer type, location, and whether it is used as a standalone treatment or in combination with external beam radiotherapy. For instance, in the treatment of persistent and recurrent nasopharyngeal carcinoma, a dose of 60 grays (Gy) is delivered 0.5 cm away from the plane of implantation.[2] For floor of the mouth cancers treated with a combination of external beam radiotherapy and Gold-198 brachytherapy, total doses of 123 Gy and 139 Gy have been reported.[4] The dosimetry of Gold-198 seeds has been characterized using the American Association of Physicists in Medicine (AAPM) TG-43 formalism.[5]

Experimental Protocols

Production of Gold-198: Gold-198 is typically produced by neutron activation of stable Gold-197 in a nuclear reactor. The stable gold target is irradiated with neutrons, leading to the formation of the radioactive isotope.

Dosimetry Measurement of a Gold-198 Seed (Example Protocol):

  • Source: A Gold-198 seed is used.

  • Phantom: A solid water phantom is employed to simulate tissue.

  • Detectors: Thermoluminescent dosimeters (TLDs) are placed in an array within the phantom to measure the geometric variation in dose.

  • Activity Determination: The activity of the seed is determined using a high-purity germanium (HPGe) detector and a well ionization chamber.

  • Data Analysis: The measurements are used to determine key dosimetric parameters such as the air kerma strength, dose rate constant, radial dose function, and anisotropy function, following the AAPM TG-43 protocol.[5]

This compound: A Potential but Unproven Candidate for Brachytherapy

In contrast to the extensive clinical data available for Gold-198, there is a notable absence of studies on the use of this compound in brachytherapy.

Physical Properties and Theoretical Considerations

This compound possesses a longer half-life than Gold-198 (6.17 days vs. 2.7 days), which could theoretically allow for a more protracted, lower dose-rate treatment. Its decay via electron capture results in the emission of Auger electrons and X-rays, which could provide a highly localized dose deposition at the cellular level. The accompanying gamma emissions could also contribute to the therapeutic effect.

Lack of Experimental and Clinical Data

Despite these theoretical advantages, a thorough search of the scientific literature reveals no preclinical or clinical studies evaluating the therapeutic efficacy, dosimetry, or safety of this compound for brachytherapy. One study mentions its potential use in preclinical studies as a short-lived gamma emitter for imaging purposes, but not for therapeutic applications. The reasons for its non-use in brachytherapy are not explicitly stated but could be related to production challenges, cost, or a less favorable overall dosimetric profile compared to established isotopes like Gold-198.

Visualizing the Nuclear Decay Pathways

The following diagrams, generated using the DOT language, illustrate the decay schemes of this compound and Gold-198.

Gold196_Decay Au-196 Au-196 Pt-196 Pt-196 Au-196->Pt-196 93% EC (Auger e-, X-rays, γ) Hg-196 Hg-196 Au-196->Hg-196 7% β- (β-, γ) Gold198_Decay Au-198 Au-198 Hg-198 (stable) Hg-198 (stable) Au-198->Hg-198 (stable) β- decay (β-, γ) Brachytherapy_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Isotope Production Isotope Production Source Calibration Source Calibration Isotope Production->Source Calibration Treatment Planning Treatment Planning Source Calibration->Treatment Planning Source Implantation Source Implantation Treatment Planning->Source Implantation Dosimetry Verification Dosimetry Verification Source Implantation->Dosimetry Verification Patient Monitoring Patient Monitoring Dosimetry Verification->Patient Monitoring Follow-up Imaging Follow-up Imaging Patient Monitoring->Follow-up Imaging

References

Validating the Gold-196 Decay Scheme: A Comparative Guide to Coincidence Spectroscopy and Other Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of the decay scheme of radionuclides is paramount for their application in research and medicine. Gold-196 (Au-196), with its dual decay modes, presents a compelling case for the validation of nuclear decay schemes through advanced spectroscopic techniques. This guide provides a comparative overview of the experimental methods used to validate the decay scheme of Au-196, with a focus on coincidence spectroscopy. Detailed experimental protocols, quantitative data, and logical workflows are presented to offer a comprehensive resource for professionals in the field.

This compound Decay Characteristics

This compound undergoes a dual decay process with a half-life of 6.183 days. The primary decay mode is electron capture (EC) to Platinum-196 (¹⁹⁶Pt), accounting for approximately 92.8% of decays. The secondary mode is beta-minus (β⁻) decay to Mercury-196 (¹⁹⁶Hg), which constitutes the remaining 7.2% of decays.[1][2] This dual decay leads to the emission of a complex spectrum of gamma rays and conversion electrons, necessitating precise measurement techniques for validation.

Decay Data Summary
PropertyValue
Half-life6.183 days
Decay Mode Branching Ratio
Electron Capture (to ¹⁹⁶Pt)92.8%
Beta-minus Decay (to ¹⁹⁶Hg)7.2%
Major Gamma-ray Emissions Energy (keV)
355.73
333.03
426.10

Coincidence Spectroscopy for Decay Scheme Validation

Coincidence spectroscopy is a powerful tool for unraveling complex decay schemes. By detecting two or more radiations in coincidence, the genetic relationships between them can be established, allowing for the construction and validation of a level scheme.

Gamma-Gamma (γ-γ) Coincidence Spectroscopy

This technique involves the simultaneous detection of two gamma rays. When a nucleus de-excites through a cascade of two or more gamma rays, these emissions are temporally correlated. By measuring these coincidences, the sequence of gamma-ray emissions and the energy levels of the daughter nucleus can be determined.

Beta-Gamma (β-γ) Coincidence Spectroscopy

In this method, a beta particle and a subsequent gamma ray are detected in coincidence. This is particularly useful for validating the beta decay branch of the decay scheme, as it confirms which gamma rays are associated with the beta decay process and helps in determining the beta-feeding intensities to various excited states of the daughter nucleus.

Experimental Protocols

The production and spectroscopic analysis of Au-196 for decay scheme validation typically involve the following steps:

  • Isotope Production: Au-196 can be produced through various nuclear reactions. A common method involves the proton or deuteron (B1233211) bombardment of a stable platinum target, such as the ¹⁹⁶Pt(p,n)¹⁹⁶Au or ¹⁹⁸Pt(d,4n)¹⁹⁶Au reactions. In-beam gamma-ray spectroscopy can be performed during the irradiation to study the excited states of Au-196 itself.

  • Source Preparation: Following irradiation and any necessary chemical separation, a radioactive source of Au-196 is prepared for counting. The source is typically thin to minimize self-absorption of the emitted radiations.

  • Spectroscopic Measurement:

    • Singles Gamma-ray Spectroscopy: A high-purity germanium (HPGe) detector is used to measure the energies and intensities of the emitted gamma rays. This provides the fundamental data for the decay scheme.

    • Coincidence Spectroscopy: A setup with two or more detectors is used. For γ-γ coincidence, two HPGe detectors are often employed. For β-γ coincidence, a plastic scintillator or a silicon detector for beta particles is used in conjunction with an HPGe detector for gamma rays. The detectors are placed in close geometry to the source to maximize coincidence detection efficiency.

  • Data Analysis: The coincidence data is collected and sorted into matrices. Gating on a specific gamma-ray peak in one detector's spectrum allows for the generation of a coincidence spectrum from the other detector, revealing the gamma rays that are in cascade with the selected transition.

Alternative Validation Techniques

While coincidence spectroscopy is a primary method, other techniques provide complementary information for a comprehensive validation of the decay scheme:

  • Internal Conversion Electron Spectroscopy: This technique measures the energy of electrons ejected from the atom during the internal conversion process. By comparing the intensities of conversion electrons and gamma rays for the same transition, the multipolarity of the transition can be determined, which is crucial for assigning spins and parities to the nuclear levels.

  • Angular Correlation Measurements: The directions of successively emitted gamma rays can be correlated. Measuring the coincidence counting rate as a function of the angle between the detectors provides information about the spins of the nuclear levels and the multipolarities of the gamma transitions.

  • Sum-Peak Coincidence Spectrometry: When two cascading gamma rays are detected simultaneously in a single detector, a "sum peak" corresponding to the sum of their energies can be observed. The intensity of this sum peak is related to the coincidence efficiency and can be used to deduce information about the decay scheme.

Data Presentation

The following tables summarize the key gamma-ray data for the decay of Au-196 to its daughter nuclei, ¹⁹⁶Pt and ¹⁹⁶Hg. This data is essential for the validation of the decay scheme.

Gamma-ray Transitions in the Decay to ¹⁹⁶Pt
Energy (keV)Relative Intensity
333.0322.9
355.7387.0
426.106.6
521.400.389
759.10.0444
1091.400.148

Data sourced from the 1998 ENSDF (Evaluated Nuclear Structure Data File).[3]

Gamma-ray Transitions in the Decay to ¹⁹⁶Hg

Detailed experimental data specifically isolating the gamma rays from the β⁻ decay branch to ¹⁹⁶Hg is less commonly published due to the lower branching ratio. However, the level structure of ¹⁹⁶Hg is well-known from other reactions, and the expected gamma rays from the de-excitation of its low-lying states would be sought in the singles spectrum of Au-196.

Visualizing the Decay and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the decay scheme of this compound and a typical experimental workflow for its validation.

Gold196_Decay_Scheme This compound Decay Scheme cluster_Au196 This compound cluster_Pt196 Platinum-196 cluster_Hg196 Mercury-196 Au196 ¹⁹⁶Au (T½ = 6.183 d) 2⁻ Pt196_1447 1447.30 keV Au196->Pt196_1447 EC (0.21%) Pt196_877 877.00 keV 4⁺ Au196->Pt196_877 EC (24.6%) Pt196_355 355.73 keV 2⁺ Au196->Pt196_355 EC (67.1%) Hg196_levels Excited States Au196->Hg196_levels β⁻ (7.2%) Pt196_0 ¹⁹⁶Pt (g.s.) 0⁺ Pt196_1447->Pt196_0 1446.3 keV Pt196_877->Pt196_355 521.4 keV Pt196_688 688.76 keV 2⁺ Pt196_688->Pt196_355 333.0 keV Pt196_688->Pt196_0 688.8 keV Pt196_355->Pt196_0 355.7 keV Hg196_0 ¹⁹⁶Hg (g.s.) 0⁺ Hg196_levels->Hg196_0 γ-rays

Caption: Simplified decay scheme of this compound.

Experimental_Workflow Experimental Workflow for Au-196 Decay Scheme Validation cluster_production Isotope Production cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis and Validation start Stable Pt Target reaction Particle Beam (e.g., protons, deuterons) start->reaction Au196_prod ¹⁹⁶Au Production reaction->Au196_prod source_prep Source Preparation Au196_prod->source_prep singles_spec Singles γ-ray Spectroscopy (HPGe) source_prep->singles_spec coincidence_spec Coincidence Spectroscopy (e.g., γ-γ, β-γ) source_prep->coincidence_spec energy_intensity Gamma-ray Energies and Intensities singles_spec->energy_intensity coincidence_matrix Coincidence Data (Matrices, Spectra) coincidence_spec->coincidence_matrix level_scheme Construct/Validate Level Scheme energy_intensity->level_scheme coincidence_matrix->level_scheme final_validation Validated Decay Scheme level_scheme->final_validation

Caption: Workflow for Au-196 decay scheme validation.

References

A Comparative Guide to Cross-Section Measurements for Gold-196 Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in nuclear medicine and radiopharmaceutical development, the production of specific radionuclides is a critical area of study. Gold-196 (¹⁹⁶Au), a radionuclide with potential applications, can be produced through various nuclear reactions. Understanding the cross-sections of these reactions—a measure of the probability of a reaction occurring—is essential for optimizing production yields and purity. This guide provides an objective comparison of experimental data for the production of this compound from a stable Gold-197 (¹⁹⁷Au) target, detailing the methodologies employed in key experiments.

Comparison of Cross-Section Data

The production of ¹⁹⁶Au from ¹⁹⁷Au is primarily achieved through neutron, proton, or photon-induced reactions. The cross-section for these reactions is highly dependent on the energy of the incident particle. The following table summarizes experimental data from various studies.

Reaction ChannelProjectile Energy (MeV)Measured Cross-Section (mb)Isomeric StateReference
¹⁹⁷Au(n,2n)¹⁹⁶Au 15.32133 ± 128g+m1[1]
15.311.0 ± 0.9m2[1]
17.12154 ± 108Total[2][3]
20.91695 ± 85Total[2][3]
¹⁹⁷Au(p,pn)¹⁹⁶Au 49.8102.4 ± 7.5g+m1[4]
49.813.5 ± 1.2m2[4]
55.0114.1 ± 8.2g+m1[4]
55.016.2 ± 1.4m2[4]
60.1125.6 ± 9.0g+m1[4]
60.118.5 ± 1.6m2[4]
65.5137.9 ± 9.9g+m1[4]
65.520.8 ± 1.8m2[4]
¹⁹⁷Au(γ,n)¹⁹⁶Au 13 - 20Agreement with previous datag+m1[5][6]
> 18Differs from TENDL/JENDL evaluationsg+m1, m2[5]
13 - 31First measurements reportedm2[5][7]

Note: "g+m1" refers to the combined cross-section for the ground state and the first isomeric state. "m2" refers to the second isomeric state.

Nuclear Reaction Pathways for ¹⁹⁶Au Production

The primary routes to produce this compound from a Gold-197 target involve knocking out one or more nucleons. The diagram below illustrates the main reaction channels investigated.

G Production Pathways of this compound cluster_projectiles Incident Particles n Neutron (n) Au197 Gold-197 Target n->Au197 (n,2n) p Proton (p) p->Au197 (p,pn) gamma Photon (γ) gamma->Au197 (γ,n) Au196 This compound Product Au197->Au196 Reaction Outcome

Caption: Key nuclear reactions for producing this compound from a stable Gold-197 target.

Experimental Protocols

The cross-section data presented are predominantly acquired using the activation technique , a well-established method in experimental nuclear physics.[2][8] A general workflow for this technique involves target preparation, irradiation, and subsequent activity measurement.

Target Preparation and Stacking

High-purity (99.99%) gold foils serve as the target material.[2] In many experiments, these foils are stacked alternately with monitor foils, such as aluminum (Al) or copper (Cu).[4][8] These monitor foils have well-known reaction cross-sections and are used to accurately determine the flux of the incident particle beam.[4][8] For photonuclear experiments, a stack of concentric-ring targets can be used to measure cross-sections at several energies simultaneously.[5][6][7]

Irradiation

The stacked target is irradiated with a beam of particles for a predetermined duration. The choice of facility depends on the projectile particle required:

  • Neutrons: Quasi-monoenergetic neutron beams are often produced at accelerator laboratories.[2][3] A common method is using the ³H(d,n)⁴He reaction, where a deuteron (B1233211) beam bombards a tritiated titanium target to generate neutrons.[1][2][3]

  • Protons: High-intensity proton beams are generated by linear accelerators or cyclotrons.[4] The energy of the proton beam can be precisely controlled and varied.

  • Photons: Quasi-monoenergetic photon beams can be produced at facilities like the High Intensity Gamma-ray Source (HIγS).[7] The target stack is irradiated for several hours with a high-flux photon beam.[6]

Post-Irradiation Measurement (Gamma-Ray Spectrometry)

After irradiation, the foils are removed and allowed to "cool" for a period, which allows short-lived, interfering radionuclides to decay. The induced gamma-ray activity in the gold target and monitor foils is then measured using a high-purity germanium (HPGe) detector.[1][2][3][4]

HPGe detectors offer high energy resolution, which is crucial for distinguishing the characteristic gamma-ray emissions of ¹⁹⁶Au from other potential radioactive products.[9] The activity of ¹⁹⁶Au is determined by analyzing the counts in specific photopeaks of its gamma spectrum, such as the 356 keV peak.[10]

Cross-Section Calculation

The reaction cross-section (σ) is calculated based on the measured activity, the number of target nuclei, the particle flux, and the irradiation and decay times. The particle flux is determined from the activity induced in the monitor foils using a reference reaction with a known cross-section, such as ²⁷Al(n,α)²⁴Na or ⁿᵃᵗCu(p,x)⁶²Zn.[2][4] This relative measurement method helps to minimize systematic uncertainties associated with absolute beam current measurements.

The general workflow for a typical cross-section measurement using the activation method is depicted below.

G A Target Preparation (e.g., ¹⁹⁷Au foil) B Stack Assembly (Target + Monitor Foils) A->B C Irradiation (Neutron, Proton, or Photon Beam) B->C D Cooling Period (Decay of short-lived isotopes) C->D E Gamma-Ray Spectrometry (HPGe Detector) D->E F Data Acquisition (Gamma Spectrum) E->F G Analysis & Calculation (Peak analysis, decay corrections) F->G H Final Cross-Section Value G->H

Caption: Standard experimental workflow for the activation technique in cross-section measurement.

References

A Comparative Analysis of Therapeutic Radionuclides: Gold-198 in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a radionuclide is a critical decision in the development of radiopharmaceuticals. This guide provides a comparative analysis of Gold-198, a noteworthy beta-emitter, against other prominent therapeutic radionuclides: Lutetium-177, Actinium-225, and Yttrium-90. This objective comparison, supported by experimental data, aims to inform the strategic selection of radionuclides for targeted therapy.

The landscape of targeted radionuclide therapy is continually evolving, with a growing arsenal (B13267) of isotopes available for cancer treatment. These therapies leverage the cytotoxic potential of ionizing radiation delivered selectively to tumor cells by a targeting vector, such as a monoclonal antibody or a small molecule. The choice of radionuclide is paramount and is dictated by a combination of its physical decay characteristics, production feasibility, and the specific biological context of the cancer being treated. While Gold-196 was initially considered, a thorough review of the current therapeutic landscape indicates that Gold-198 is the more clinically relevant gold radioisotope, with established applications in brachytherapy and emerging potential in targeted nanoparticle-based therapies.[1][2][3]

This guide will delve into a detailed comparison of the physical and therapeutic properties of Gold-198, Lutetium-177, Actinium-225, and Yttrium-90, presenting quantitative data in accessible tables and outlining key experimental methodologies for their evaluation.

Physical and Therapeutic Properties: A Tabular Comparison

The efficacy of a therapeutic radionuclide is intrinsically linked to its physical properties. The half-life determines the duration of radiation exposure, the type and energy of emitted particles dictate the therapeutic potency and tissue penetration, and the Linear Energy Transfer (LET) quantifies the energy deposited per unit of path length, which correlates with the biological effectiveness of the radiation.

RadionuclideHalf-lifeDecay Mode(s)Principal Particle Emission(s)Average Particle Energy (MeV)Maximum Particle Energy (MeV)Linear Energy Transfer (LET) (keV/µm)
Gold-198 (¹⁹⁸Au) 2.7 daysβ⁻, γBeta (β⁻)0.315[1]0.961[4]~0.2 (Low)
This compound (¹⁹⁶Au) 6.17 daysEC (92.8%), β⁻ (7.2%)Beta (β⁻), Auger e⁻0.23 (β⁻)0.686 (β⁻)[5]~0.2 (Low)
Lutetium-177 (¹⁷⁷Lu) 6.65 daysβ⁻, γBeta (β⁻)0.134[6]0.497[6]~0.2 (Low)
Actinium-225 (²²⁵Ac) 9.92 daysαAlpha (α)5.8 (per decay chain)[7]5.8 - 8.4 (decay chain)[8]80-100 (High)
Yttrium-90 (⁹⁰Y) 2.67 daysβ⁻Beta (β⁻)0.934[9]2.28[9]~0.2 (Low)

Note: The LET for alpha emitters is significantly higher than for beta emitters, leading to more localized and dense ionization tracks.

In-depth Radionuclide Profiles

Gold-198 (¹⁹⁸Au)

Gold-198 is a beta- and gamma-emitting radionuclide with a half-life of 2.7 days.[2] Its beta emissions have a maximum energy of 0.961 MeV, which is suitable for treating small to medium-sized tumors.[4] Historically, colloidal ¹⁹⁸Au has been used for intracavitary therapy, such as in the treatment of malignant effusions.[10] More recently, there has been a resurgence of interest in ¹⁹⁸Au in the form of nanoparticles for targeted radionuclide therapy.[11][12] These nanoparticles can be functionalized with targeting ligands to selectively accumulate in tumors, delivering a localized radiation dose.

Production: Gold-198 is typically produced by neutron irradiation of a stable Gold-197 target in a nuclear reactor.[13]

Lutetium-177 (¹⁷⁷Lu)

Lutetium-177 is a widely used therapeutic radionuclide that emits both beta particles and low-energy gamma photons, making it suitable for theranostic applications.[14] Its 6.65-day half-life is well-matched to the biological half-life of many targeting molecules, such as peptides and antibodies.[15] The lower energy of its beta emissions compared to Yttrium-90 results in a shorter tissue penetration range, which can be advantageous for treating smaller tumors and minimizing damage to surrounding healthy tissues.[6] ¹⁷⁷Lu-based therapies, such as ¹⁷⁷Lu-DOTATATE for neuroendocrine tumors and ¹⁷⁷Lu-PSMA for prostate cancer, have demonstrated significant clinical success.[16][17][18][19]

Production: Lutetium-177 can be produced through two main routes: direct irradiation of enriched Lutetium-176 or indirect production from the decay of Ytterbium-177.[15]

Actinium-225 (²²⁵Ac)

Actinium-225 is a potent alpha-emitting radionuclide with a half-life of 9.92 days.[20] It undergoes a decay cascade that results in the emission of four high-energy alpha particles, leading to highly localized and potent cytotoxicity.[7][8] This high LET radiation is particularly effective at inducing double-strand DNA breaks in cancer cells, making it a promising option for treating aggressive and resistant tumors.[21] Targeted alpha therapies using ²²⁵Ac, such as ²²⁵Ac-PSMA for prostate cancer, are currently under active investigation in clinical trials.[22][23][24][25][26]

Production: The production of Actinium-225 is more complex than that of beta-emitters and is a key factor limiting its widespread availability. It can be produced from the decay of Thorium-229 or through proton irradiation of Thorium-232 targets.[20]

Yttrium-90 (⁹⁰Y)

Yttrium-90 is a pure high-energy beta-emitter with a half-life of 2.67 days.[27] Its energetic beta particles have a longer tissue penetration range compared to those of ¹⁷⁷Lu, making it suitable for treating larger, more solid tumors.[9][28] Yttrium-90 is most commonly used in the form of microspheres for the radioembolization of liver tumors.[9]

Production: Yttrium-90 is typically produced from the decay of its parent radionuclide, Strontium-90, which is a fission product.[9]

Experimental Protocols: A Methodological Overview

The preclinical and clinical evaluation of therapeutic radionuclides follows a rigorous pathway to ensure safety and efficacy. Below are generalized protocols for key experiments.

Preclinical Evaluation in Mouse Models

A crucial step in the development of a new radiopharmaceutical is its evaluation in relevant animal models of cancer.

Objective: To assess the therapeutic efficacy and biodistribution of the radiolabeled compound.

Methodology:

  • Animal Model: Immunocompromised mice bearing human tumor xenografts relevant to the targeted cancer type are commonly used.[29][30][31]

  • Radiopharmaceutical Administration: The radiolabeled therapeutic is administered to the mice, typically via intravenous injection.[32]

  • Biodistribution Studies: At various time points post-injection, groups of mice are euthanized, and major organs and the tumor are harvested. The radioactivity in each tissue is measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).[32][33][34][35][36] This data provides insights into the tumor-targeting efficiency and off-target accumulation of the radiopharmaceutical.

  • Therapeutic Efficacy Study: Tumor-bearing mice are treated with the radiopharmaceutical, and tumor growth is monitored over time using calipers or non-invasive imaging. Survival rates are also recorded.[29][37]

  • Toxicity Assessment: The general health of the mice is monitored throughout the study, and at the end of the experiment, blood samples and major organs may be collected for hematological and histological analysis to assess any potential toxicity.

Clinical Trial Protocols

Clinical trials are essential for evaluating the safety and efficacy of new radiopharmaceuticals in humans.

Objective: To determine the safety, optimal dosage, and therapeutic efficacy of the radiopharmaceutical in cancer patients.

Methodology:

  • Patient Selection: Patients with a confirmed diagnosis of the target cancer and who meet specific inclusion criteria are enrolled in the trial.[17][18][23]

  • Dosimetry: Prior to therapy, patients may undergo imaging with a diagnostic version of the radiopharmaceutical (e.g., using a gamma-emitting isotope) to determine the expected biodistribution and to calculate the radiation dose that will be delivered to the tumor and critical organs.

  • Treatment Administration: The therapeutic radiopharmaceutical is administered to the patient, typically as an intravenous infusion.[19][25]

  • Safety Monitoring: Patients are closely monitored for any adverse events throughout the treatment and follow-up period. Blood tests are performed regularly to assess hematological and organ function.[18]

  • Efficacy Evaluation: Tumor response is assessed at specific time points using imaging techniques (e.g., CT, PET/CT) and by monitoring tumor markers in the blood.[26]

Visualizing the Path to Therapy

To better understand the processes involved in targeted radionuclide therapy and its evaluation, the following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action and a typical experimental workflow.

Targeted_Radionuclide_Therapy_Mechanism cluster_targeting Targeting and Binding cluster_internalization Internalization and Decay cluster_damage Cellular Damage and Death TargetingVector Targeting Vector (e.g., Antibody, Peptide) Radiopharmaceutical Radiopharmaceutical Complex TargetingVector->Radiopharmaceutical Radionuclide Therapeutic Radionuclide Radionuclide->Radiopharmaceutical TumorCell Tumor Cell with Target Antigen Radiopharmaceutical->TumorCell Binds to Target Antigen Internalization Internalization of Complex TumorCell->Internalization Decay Radionuclide Decay Internalization->Decay Radiation Emission of α or β particles Decay->Radiation DNADamage DNA Double-Strand Breaks Radiation->DNADamage CellDeath Apoptosis/ Cell Death DNADamage->CellDeath

Mechanism of Targeted Radionuclide Therapy

Experimental_Workflow_Radionuclide_Therapy cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval and Clinical Use Radiolabeling Radiolabeling of Targeting Vector InVitro In Vitro Studies (Cell Binding, Cytotoxicity) Radiolabeling->InVitro InVivo In Vivo Studies in Animal Models InVitro->InVivo PhaseI Phase I Trial (Safety & Dosimetry) InVivo->PhaseI PhaseII Phase II Trial (Efficacy & Safety) PhaseI->PhaseII PhaseIII Phase III Trial (Comparison to Standard of Care) PhaseII->PhaseIII Regulatory Regulatory Submission (e.g., FDA, EMA) PhaseIII->Regulatory Approval Market Approval Regulatory->Approval ClinicalUse Clinical Application Approval->ClinicalUse

Experimental Workflow for Radionuclide Therapy Development

Conclusion

The selection of a therapeutic radionuclide is a multifaceted process that requires careful consideration of its physical properties in the context of the specific therapeutic application. Gold-198, with its beta emissions and potential for nanoparticle formulation, presents an interesting option for localized therapy. Lutetium-177 has emerged as a versatile theranostic agent with proven clinical efficacy. Actinium-225 offers the promise of highly potent alpha therapy for challenging cancers, while Yttrium-90 remains a valuable tool for the treatment of larger solid tumors. This comparative guide provides a foundational understanding of these key therapeutic radionuclides to aid researchers and drug developers in making informed decisions for the advancement of targeted radionuclide therapies.

References

Unveiling the Precision of Gold-196 Gamma-Ray Emissions: A Comparative Analysis for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of nuclear data is paramount for experimental design, dosimetry calculations, and the development of novel radiopharmaceuticals. This guide provides a comprehensive comparison of the gamma-ray emission probabilities of Gold-196 (¹⁹⁶Au) against commonly used radionuclides: Gold-198 (¹⁹⁸Au), Iridium-192 (¹⁹²Ir), and Iodine-125 (¹²⁵I). The data presented is based on evaluated nuclear structure data files to ensure the highest degree of accuracy for scientific applications.

This compound is a radioisotope of gold that decays with a half-life of 6.183 days. Its decay process is complex, involving both electron capture to Platinum-196 (¹⁹⁶Pt) and beta-minus decay to Mercury-196 (¹⁹⁶Hg). This dual decay path results in a characteristic spectrum of gamma-ray emissions, which are crucial for its detection and application. The accurate measurement of the probability of these emissions is critical for quantifying the amount of ¹⁹⁶Au present in a sample and for predicting the radiation dose it delivers.

Comparative Analysis of Gamma-Ray Emission Probabilities

The following table summarizes the most prominent gamma-ray emissions for this compound and selected alternative radionuclides. These alternatives were chosen based on their relevance in similar research and medical applications, such as brachytherapy, radiotherapy, and as calibration sources. The data is compiled from the Evaluated Nuclear Structure Data File (ENSDF), a comprehensive database of nuclear structure and decay data.

RadionuclideHalf-LifeGamma-Ray Energy (keV)Emission Probability (%)Decay Mode
This compound (¹⁹⁶Au) 6.183 days333.0322.9Electron Capture
355.7387.0Electron Capture
426.106.6Electron Capture
Gold-198 (¹⁹⁸Au)2.695 days411.8095.62Beta-minus
Iridium-192 (¹⁹²Ir)73.83 days316.5182.7Beta-minus
468.0747.8Beta-minus
604.418.22Beta-minus
295.9628.7Beta-minus
Iodine-125 (¹²⁵I)59.4 days35.496.68Electron Capture
(X-rays) 27.20-31.71HighElectron Capture

Experimental Protocols for Measuring Gamma-Ray Emission Probabilities

The accurate determination of gamma-ray emission probabilities relies on sophisticated experimental techniques. The two primary methods employed are high-resolution gamma-ray spectrometry using High-Purity Germanium (HPGe) detectors and gamma-gamma coincidence counting.

High-Resolution Gamma-Ray Spectrometry with HPGe Detectors

This technique is the cornerstone of modern gamma-ray analysis due to the exceptional energy resolution of HPGe detectors. This high resolution allows for the precise identification and quantification of gamma-rays, even in complex spectra with multiple peaks.

Methodology:

  • Detector Calibration: The HPGe detector is first calibrated for both energy and efficiency.

    • Energy Calibration: A set of standard radioactive sources with well-known and distinct gamma-ray energies are used to establish a precise relationship between the channel number in the spectrum and the gamma-ray energy.

    • Efficiency Calibration: The detector's efficiency at detecting gamma-rays of different energies is determined using calibrated radioactive sources with known activities and emission probabilities. This creates an efficiency curve that is crucial for calculating the absolute emission probabilities of an unknown source.

  • Source Preparation and Positioning: The ¹⁹⁶Au source is prepared in a standardized geometry (e.g., a point source or a specific vial size) and placed at a reproducible distance from the detector to ensure consistent measurement conditions.

  • Data Acquisition: The gamma-ray spectrum of the ¹⁹⁶Au source is acquired for a sufficient duration to achieve good statistical accuracy in the photopeaks of interest. A background spectrum is also collected for the same duration to subtract environmental and cosmic-ray contributions.

  • Spectral Analysis: The net area of each full-energy photopeak in the background-subtracted spectrum is determined.

  • Emission Probability Calculation: The gamma-ray emission probability (Pγ) for a specific energy is calculated using the following formula:

    Pγ = (N / (t * A * ε))

    where:

    • N is the net count in the photopeak.

    • t is the live time of the measurement.

    • A is the activity of the source (previously determined by other means, such as 4π beta-gamma coincidence counting).

    • ε is the detection efficiency at that gamma-ray energy, obtained from the calibration curve.

Gamma-Gamma Coincidence Counting

This powerful technique is particularly useful for complex decay schemes where multiple gamma-rays are emitted in a cascade. It enhances the signal-to-noise ratio by selectively detecting events where two gamma-rays are detected within a very short time window.

Methodology:

  • Detector Setup: Two or more detectors (often HPGe or NaI(Tl) scintillators) are positioned around the radioactive source.

  • Coincidence Logic: A coincidence unit is used to record an event only when signals are received from two detectors simultaneously (within a predefined resolving time, typically in the nanosecond range).

  • Gated Spectra Acquisition: A spectrum is acquired from one detector (the "analysis" detector) only when a specific, characteristic gamma-ray is detected in the second detector (the "gating" detector). This "gated" spectrum will only show gamma-rays that are in coincidence with the selected gating transition.

  • Analysis: By analyzing the coincidence relationships between different gamma-rays, the decay scheme can be elucidated, and the emission probabilities of cascading transitions can be determined with high precision. This method is instrumental in reducing background and interferences from other radionuclides.

Visualizing the Decay Pathway of this compound

To understand the origin of the gamma-ray emissions from this compound, it is essential to visualize its decay scheme. The following diagram, generated using the DOT language, illustrates the primary decay paths of ¹⁹⁶Au to its daughter nuclei, ¹⁹⁶Pt and ¹⁹⁶Hg.

Gold196_Decay Decay Scheme of this compound cluster_Au196 This compound cluster_Pt196 Platinum-196 cluster_Hg196 Mercury-196 Au196 ¹⁹⁶Au (T½ = 6.183 d) 2⁻ Pt196_1447 1447.3 keV 4⁺ Au196->Pt196_1447 EC (0.21%) Pt196_688 688.7 keV 2⁺ Au196->Pt196_688 EC (24.6%) Pt196_355 355.7 keV 2⁺ Au196->Pt196_355 EC (67.1%) Hg196_426 426.1 keV 2⁺ Au196->Hg196_426 β⁻ (6.9%) Pt196_1091 1091.5 keV 4⁺ Pt196_1447->Pt196_1091 γ 355.8 keV Pt196_1091->Pt196_688 γ 402.8 keV Pt196_688->Pt196_355 γ 333.0 keV Pt196_0 ¹⁹⁶Pt (Stable) 0⁺ Pt196_355->Pt196_0 γ 355.7 keV Hg196_0 ¹⁹⁶Hg (Stable) 0⁺ Hg196_426->Hg196_0 γ 426.1 keV

A Guide to Inter-laboratory Comparison of Gold-196 Activity Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective framework for understanding and participating in inter-laboratory comparisons (ILCs) for the measurement of Gold-196 (¹⁹⁶Au) activity. Due to the limited availability of public data from specific ¹⁹⁶Au ILCs, this document outlines the established principles and methodologies using a representative model based on common practices for other gamma-emitting radionuclides. The experimental data and protocols presented are illustrative of what can be expected in such a comparison.

Inter-laboratory comparisons are a crucial component of quality assurance and are essential for establishing consistency and comparability of measurement results among different laboratories.[1] Participation in these proficiency tests allows laboratories to evaluate their performance against pre-established criteria and identify areas for improvement.[2]

Data Presentation

The performance of participating laboratories in an ILC is typically evaluated using statistical metrics like the Z-score, which quantifies how far a laboratory's result deviates from a consensus or reference value.[3][4] The results are often summarized in a table to provide a clear comparison of each participant's performance.

Below is a representative table summarizing hypothetical results for a ¹⁹⁶Au activity measurement ILC. The reference activity is the value assigned by the organizing body, often a national metrology institute.

Laboratory CodeReported Activity (kBq/g)Reported Uncertainty (kBq/g)Relative Bias (%)Z-ScorePerformance Evaluation
Lab-01125.81.5-0.16-0.11Acceptable
Lab-02128.31.81.831.22Acceptable
Lab-03122.11.4-2.94-1.96Warning
Lab-04126.51.60.400.27Acceptable
Lab-05131.22.04.132.75Not Acceptable
Lab-06124.91.7-0.87-0.58Acceptable
Reference Value 126.0 0.5

Note: This data is illustrative and serves as an example of how results from an inter-laboratory comparison for ¹⁹⁶Au would be presented.

Experimental Protocols

The accurate measurement of ¹⁹⁶Au activity is predominantly achieved through gamma-ray spectrometry, a common technique for quantifying gamma-emitting radionuclides.[5][6] The following outlines a typical experimental protocol that would be employed in an ILC for ¹⁹⁶Au.

Sample Preparation and Handling
  • Sample Distribution: Participants receive a standardized sample of ¹⁹⁶Au, often in a solution or a solid matrix, from the organizing body.

  • Source Preparation: Each laboratory prepares a measurement source from the distributed sample. This typically involves accurately weighing an aliquot of the sample and placing it in a calibrated geometry (e.g., a vial or petri dish) suitable for their detector system.

Gamma-Ray Spectrometry Measurement
  • Detector System: A high-purity germanium (HPGe) detector is the instrument of choice for its excellent energy resolution.[7][8]

  • Energy and Efficiency Calibration: The HPGe detector must be calibrated for both energy and detection efficiency over the energy range of interest. This is achieved using certified radioactive sources with well-known gamma-ray emissions and activities.

  • Data Acquisition: The prepared ¹⁹⁶Au source is placed at a reproducible position relative to the detector, and the gamma-ray spectrum is acquired for a sufficient duration to achieve good statistical precision. The primary gamma-ray energies for ¹⁹⁶Au are 333.0 keV, 355.7 keV, and 426.0 keV.

  • Spectrum Analysis: The acquired spectrum is analyzed to identify the characteristic photopeaks of ¹⁹⁶Au. The net peak area of one or more of these photopeaks is determined by subtracting the background continuum.

Activity Calculation

The activity (A) of ¹⁹⁶Au in the sample is calculated using the following formula:

A = N / (ε * Pγ * t * m)

Where:

  • N is the net peak area (counts).

  • ε is the detection efficiency at the gamma-ray energy.

  • is the gamma-ray emission probability.

  • t is the measurement time in seconds.

  • m is the mass of the sample in grams.

Uncertainty Analysis

A comprehensive uncertainty budget is calculated, including contributions from:

  • Counting statistics.

  • Detector efficiency calibration.

  • Sample weighing.

  • Nuclear decay data (e.g., half-life and gamma-ray emission probabilities).

  • Coincidence summing corrections, if necessary.

Mandatory Visualization

The following diagrams illustrate the typical workflow of an inter-laboratory comparison and the logical process for performance evaluation.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Measurement & Reporting cluster_2 Phase 3: Evaluation & Reporting P1 Organizer Prepares Homogeneous Sample P2 Sample Characterization (Reference Value) P1->P2 P3 Distribution to Participating Labs P2->P3 M1 Labs Receive & Prepare Sample P3->M1 M2 Activity Measurement (e.g., Gamma Spec) M1->M2 M3 Calculation & Uncertainty Analysis M2->M3 M4 Submission of Results to Organizer M3->M4 E1 Organizer Collects & Analyzes Data M4->E1 E2 Calculation of Performance Scores (Z-Score) E1->E2 E3 Issuance of Final Report E2->E3

Inter-laboratory comparison workflow.

G start Laboratory Result (Activity & Uncertainty) z_score Calculate Z-Score Z = (X_lab - X_ref) / sqrt(u_lab^2 + u_ref^2) start->z_score ref_val Reference Value (Activity & Uncertainty) ref_val->z_score decision Evaluate |Z-Score| z_score->decision acceptable Performance Acceptable |Z| <= 2 decision->acceptable <= 2 warning Warning Signal 2 < |Z| < 3 decision->warning > 2 and < 3 not_acceptable Performance Not Acceptable |Z| >= 3 decision->not_acceptable >= 3

References

Validating Monte Carlo Simulations of Gold-196 Decay: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for the decay of Gold-196 (¹⁹⁶Au) with the expected outputs from Monte Carlo simulation toolkits such as Geant4, MCNP, and FLUKA. Accurate simulation of radioisotope decay is critical for applications ranging from dosimetry in targeted radionuclide therapy to the design of radiation detectors and shielding. This document outlines the necessary experimental data for validation, standardized protocols for acquiring such data, and a workflow for the validation process.

Experimental Decay Data for this compound

The decay of ¹⁹⁶Au is characterized by a half-life of 6.1669 days and proceeds through two primary modes: electron capture (EC) and beta-minus (β⁻) decay. The majority of decays (92.8%) occur via electron capture to Platinum-196 (¹⁹⁶Pt), while the remaining 7.2% proceed through beta-minus decay to Mercury-196 (¹⁹⁶Hg). A thorough validation of a Monte Carlo simulation requires a detailed comparison with the experimentally measured energies and intensities of the emitted radiation.

Table 1: Decay Characteristics of this compound

PropertyValueDaughter Nuclide
Half-life6.1669 (6) days-
Decay Mode Branching Ratio (%)
Electron Capture (EC)92.8 (3)¹⁹⁶Pt
Beta-minus (β⁻)7.2 (3)¹⁹⁶Hg

Table 2: Emissions from this compound Electron Capture Decay to Platinum-196

The electron capture process is followed by the emission of gamma rays, X-rays, and Auger electrons as the ¹⁹⁶Pt atom de-excites. The following table details the most intense emissions.

Radiation TypeEnergy (keV)Intensity (%)
Gamma (γ) 355.7387.0
333.0322.8
688.7511.2
426.007.0
X-ray (Kα1) 66.83250.3
X-ray (Kα2) 65.12227.2
X-ray (Kβ) ~75.713.5
Auger Electron (KLL) 53.4 - 56.410.9
Auger Electron (KLX) 62.7 - 65.15.9
Auger Electron (KXY) 71.9 - 74.21.3

Table 3: Emissions from this compound Beta-Minus Decay to Mercury-196

The beta-minus decay of ¹⁹⁶Au results in the emission of a continuous spectrum of beta particles (electrons) and subsequent gamma rays from the de-excitation of ¹⁹⁶Hg.

Radiation TypeEnergy (keV)Intensity (%)
Beta (β⁻) 686 (Endpoint Energy)7.2
Gamma (γ) 411.8095.5
675.890.8
1087.690.16

Experimental Protocols for Validation

To validate a Monte Carlo simulation of ¹⁹⁶Au decay, a standardized experimental protocol should be followed to obtain high-quality data for comparison.

Protocol 1: Gamma-Ray Spectroscopy

  • Detector System: A high-purity germanium (HPGe) detector with high energy resolution is required. The detector should be coupled to a multi-channel analyzer (MCA).

  • Source Preparation: A calibrated ¹⁹⁶Au source of known activity is to be used. The source should be positioned at a well-defined distance from the detector to ensure reproducible geometry.

  • Energy and Efficiency Calibration: The HPGe detector must be calibrated for both energy and detection efficiency across the energy range of interest (approximately 50 keV to 1.1 MeV). This is achieved using standard calibration sources with well-known gamma-ray emissions (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co).

  • Data Acquisition: Acquire a gamma-ray spectrum of the ¹⁹⁶Au source for a sufficient duration to achieve good statistical accuracy for the primary photopeaks. A background spectrum should also be acquired for the same duration and subtracted from the source spectrum.

  • Data Analysis: Analyze the spectrum to identify the gamma-ray peaks from the decay of ¹⁹⁶Au. Determine the net peak area for each identified gamma ray and, using the detector efficiency calibration, calculate the emission intensity of each gamma ray.

Protocol 2: Beta Spectroscopy (Optional but Recommended)

  • Detector System: A plastic scintillator or a silicon detector can be used for beta spectroscopy.

  • Source and Geometry: A thin, uniformly deposited ¹⁹⁶Au source should be used to minimize self-absorption of the beta particles. The measurement should be performed in a vacuum chamber to eliminate energy loss in the air.

  • Energy Calibration: Calibrate the energy response of the detector using beta sources with known endpoint energies (e.g., ¹⁴C, ⁹⁰Sr/⁹⁰Y).

  • Data Analysis: The measured spectrum will be a continuous distribution. The endpoint energy should be determined and compared with the theoretical value. The overall shape of the spectrum can also be compared with the simulated spectrum.

Protocol 3: Coincidence Measurements (Advanced)

For a more rigorous validation, gamma-gamma or beta-gamma coincidence measurements can be performed. This technique helps to confirm the decay scheme and the relationships between different emissions. This involves using two or more detectors and time-coincidence electronics to identify radiations that are emitted in cascade.

Visualizing the Decay and Validation Process

Diagram 1: this compound Decay Pathways

Gold196_Decay cluster_EC Electron Capture (92.8%) cluster_Beta Beta-Minus Decay (7.2%) Au196 ¹⁹⁶Au T½ = 6.1669 d Pt196_excited ¹⁹⁶Pt* Au196->Pt196_excited EC Hg196_excited ¹⁹⁶Hg* Au196->Hg196_excited β⁻ Pt196_ground ¹⁹⁶Pt (stable) Pt196_excited->Pt196_ground γ-rays, X-rays, Auger e⁻ Hg196_ground ¹⁹⁶Hg (stable) Hg196_excited->Hg196_ground γ-rays

Caption: Decay pathways of this compound.

Diagram 2: Workflow for Monte Carlo Simulation Validation

MC_Validation_Workflow cluster_Data Data Preparation cluster_Sim Monte Carlo Simulation cluster_Analysis Comparison and Analysis cluster_Validation Validation Outcome ExpData Acquire Experimental Decay Data for ¹⁹⁶Au CompareSpectra Compare Experimental and Simulated Spectra ExpData->CompareSpectra ENSDF Retrieve Evaluated Nuclear Data (ENSDF) SimSetup Set up Simulation Geometry, Physics List, and Source ENSDF->SimSetup RunSim Run Monte Carlo Simulation (Geant4, MCNP, etc.) SimSetup->RunSim SimOutput Generate Simulated Energy Spectra RunSim->SimOutput SimOutput->CompareSpectra StatisticalTest Perform Statistical Tests (e.g., Chi-Squared) CompareSpectra->StatisticalTest ValidationResult Validate Simulation Physics and Parameters StatisticalTest->ValidationResult

Caption: Workflow for validating Monte Carlo simulations.

Comparison with Monte Carlo Simulation Toolkits

The experimental data presented in Tables 2 and 3 serve as the benchmark for validating the output of Monte Carlo simulations.

  • Geant4: The G4RadioactiveDecay physics process should be used to simulate the decay of ¹⁹⁶Au. The simulation should be configured to score the energy deposition of photons and electrons in a virtual detector that mimics the geometry and material of the experimental setup. The resulting energy spectrum can then be directly compared to the experimental data.

  • MCNP: The SDEF card with the rad parameter can be used to define a radioactive source of ¹⁹⁶Au. Tallies (e.g., F8 for pulse height) can be used to score the energy deposited in a detector cell. The output of the tally will be the simulated energy spectrum for comparison.

  • FLUKA: The RADDECAY card is used to define the radioactive source. The DETECT card can be used to score the energy deposition in a specified region, providing the simulated spectrum.

Key Comparison Points:

  • Gamma-Ray Peaks: The energies and relative intensities of the simulated gamma-ray photopeaks should match the experimental values within the experimental uncertainties.

  • Continuous Spectra: The shape of the simulated beta-minus spectrum should be in good agreement with the experimentally measured spectrum.

  • X-ray and Auger Emissions: The simulation should accurately reproduce the energies and intensities of the characteristic X-rays and Auger electrons following electron capture.

  • Overall Spectral Shape: The entire simulated spectrum, including Compton scattering continua and escape peaks, should qualitatively and quantitatively match the experimental spectrum.

Discrepancies between the simulated and experimental data may indicate areas where the physics models within the Monte Carlo toolkit could be improved or where there are uncertainties in the underlying nuclear data. This validation process is essential for ensuring the accuracy and reliability of simulations used in research, drug development, and clinical applications.

A Comparative Guide to Photonuclear Reaction Cross-Section Standards: Is Gold Still the Gold Standard?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in photonuclear studies, the accurate determination of reaction cross-sections is paramount. The reliability of experimental data hinges on the use of well-characterized standards for photon flux normalization. Historically, the ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction has been the preeminent standard. This guide provides a comprehensive comparison of Gold-196 with other viable alternatives, presenting supporting experimental data, detailed protocols, and an objective analysis of their respective strengths and limitations.

The ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction has long been the benchmark for normalizing photonuclear reaction cross-section data, particularly for photon energies above approximately 8 MeV.[1] Recent measurements have extended the well-characterized energy range of this standard up to 31 MeV, solidifying its importance in the field. However, alternative standards offer advantages in specific energy ranges and experimental contexts. This guide examines the performance of the ¹⁹⁷Au(γ,n)¹⁹⁶Au standard alongside key alternatives: the photodisintegration of deuterium (B1214612) (²H(γ,n)¹H), beryllium-9 (⁹Be(γ,n)⁸Be), and carbon-12 (¹²C(γ,n)¹¹C).

Comparative Analysis of Photonuclear Standards

The choice of a photonuclear standard is dictated by several factors, including the energy range of interest, the desired accuracy and precision, and the experimental methodology employed. The following table summarizes the key characteristics of the gold standard and its primary alternatives.

Standard ReactionPredominant Energy RangeTypical UncertaintyAdvantagesDisadvantages
¹⁹⁷Au(γ,n)¹⁹⁶Au > 8 MeV - 31 MeV~5-10%Well-studied and widely accepted, stable target, easily activated for offline analysis.Complex γ-ray spectrum from decay products, potential for discrepancies between different measurement techniques.[1]
²H(γ,n)¹H Threshold (~2.225 MeV) upwards< 3% in some regionsTheoretically well-understood, clean reaction with no excited states in the final nucleus, low threshold energy.Gaseous or liquid target can be complex to handle, requires direct neutron detection.
⁹Be(γ,n)⁸Be Threshold (~1.665 MeV) upwards~4.6% (systematic)Very low threshold energy, allows for calibration in the low-energy region.Cross-section exhibits sharp resonances, making it sensitive to photon energy resolution.[2]
¹²C(γ,n)¹¹C Threshold (~18.7 MeV) upwards~5-10%Relatively high threshold useful for high-energy experiments, can be used as a monitor for neutron flux.Lower cross-section compared to other standards, requires activation and positron annihilation detection.

Experimental Protocols

The accurate measurement of photonuclear cross-sections relies on well-defined experimental procedures. Two primary methods are employed: the activation method and direct particle detection.

Activation Method

The activation technique is a widely used method for measuring photonuclear reaction cross-sections, particularly for reactions that produce a radioactive daughter nucleus.

Workflow for the Activation Method:

ActivationMethod cluster_irradiation Irradiation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase Photon_Beam Monoenergetic Photon Beam Irradiation Irradiation Photon_Beam->Irradiation Target Target Foil (e.g., ¹⁹⁷Au) Target->Irradiation Activated_Target Activated Target Irradiation->Activated_Target HPGe_Detector High-Purity Germanium (HPGe) Detector Activated_Target->HPGe_Detector Data_Acquisition Data Acquisition (γ-ray spectrum) HPGe_Detector->Data_Acquisition Spectrum_Analysis Spectrum Analysis Data_Acquisition->Spectrum_Analysis Decay_Correction Decay Correction Spectrum_Analysis->Decay_Correction Cross_Section Cross-Section Calculation Decay_Correction->Cross_Section

Activation Method Workflow

Detailed Steps:

  • Irradiation: A target foil, such as a thin sheet of high-purity gold, is irradiated with a high-energy photon beam for a predetermined duration. The photon source can be from bremsstrahlung, positron annihilation in flight, or laser Compton scattering.[3]

  • Activity Measurement: After irradiation, the target is transferred to a low-background counting station. A high-purity germanium (HPGe) detector is used to measure the characteristic gamma rays emitted from the decay of the produced radioisotope (e.g., ¹⁹⁶Au).[1]

  • Data Analysis: The resulting gamma-ray spectrum is analyzed to identify and quantify the photopeaks of interest. The number of decays is determined, and corrections are applied for the detector efficiency, gamma-ray branching ratios, and the decay of the isotope during and after irradiation.

  • Cross-Section Calculation: The reaction cross-section is then calculated based on the number of produced radioactive nuclei, the number of target nuclei, and the integrated photon flux. The photon flux is often determined by simultaneously irradiating a standard with a well-known cross-section.

Direct Neutron Detection

For reactions like the photodisintegration of deuterium and beryllium, where the product nucleus is stable or decays without emitting characteristic gamma rays, direct detection of the emitted neutrons is necessary.

Workflow for Direct Neutron Detection:

DirectNeutronDetection cluster_irradiation Reaction Phase cluster_detection Detection Phase cluster_analysis Analysis Phase Photon_Beam Monoenergetic Photon Beam Reaction Photonuclear Reaction Photon_Beam->Reaction Target Target (e.g., D₂O, ⁹Be) Target->Reaction Neutrons Emitted Neutrons Reaction->Neutrons Neutron_Detector Neutron Detector (e.g., ³He counters) Neutrons->Neutron_Detector Data_Acquisition Data Acquisition (Neutron Count) Neutron_Detector->Data_Acquisition Efficiency_Correction Detector Efficiency Correction Data_Acquisition->Efficiency_Correction Flux_Measurement Photon Flux Measurement Cross_Section Cross-Section Calculation Flux_Measurement->Cross_Section Efficiency_Correction->Cross_Section

Direct Neutron Detection Workflow

Detailed Steps:

  • Reaction: A target, which can be a gas cell filled with deuterium or a solid beryllium foil, is placed in the path of a monoenergetic photon beam.

  • Neutron Detection: An array of neutron detectors, such as ³He or BF₃ proportional counters, is positioned around the target to detect the emitted neutrons. These detectors are often embedded in a moderating material like polyethylene (B3416737) to thermalize the fast neutrons and increase the detection efficiency.[4]

  • Data Acquisition: The signals from the neutron detectors are processed to count the number of neutron events. Time-of-flight techniques can be used to determine the neutron energy.

  • Cross-Section Calculation: The cross-section is determined from the number of detected neutrons, the number of target nuclei, the measured photon flux, and the well-characterized efficiency of the neutron detector.

Performance Comparison and Experimental Data

The following tables present a summary of recent experimental cross-section data for the discussed photonuclear standards. These values are sourced from the EXFOR database and recent publications. It is important to note that discrepancies can exist between different experimental datasets, highlighting the ongoing need for high-precision measurements.

Table 1: Experimental Cross-Section Data for ¹⁹⁷Au(γ,n)¹⁹⁶Au

Photon Energy (MeV)Cross-Section (mb)Uncertainty (mb)Reference
13.533525Varlamov et al. (2014)
16.253040Varlamov et al. (2014)
19.138030Varlamov et al. (2014)
24.015012Song et al. (2024)[1]
30.0555Song et al. (2024)[1]

Table 2: Experimental Cross-Section Data for Alternative Standards

Standard ReactionPhoton Energy (MeV)Cross-Section (mb)Uncertainty (mb)Reference
²H(γ,n)¹H5.972.350.07Birenbaum et al. (1985)[5]
²H(γ,n)¹H9.002.450.07Birenbaum et al. (1985)[5]
⁹Be(γ,n)⁸Be1.7051.330.24Fujishiro et al. (1982)[6]
⁹Be(γ,n)⁸Be2.1680.180.04Fujishiro et al. (1982)[6]
¹²C(γ,n)¹¹C22.05.50.5Fultz et al. (1962)
¹²C(γ,n)¹¹C26.07.80.7Fultz et al. (1962)

Logical Relationship of Cross-Section Determination

The determination of an unknown photonuclear cross-section relies on a logical chain of measurements and calibrations, often anchored to a primary standard.

CrossSectionDetermination cluster_primary Primary Standard Measurement cluster_secondary Secondary Standard Calibration cluster_unknown Unknown Cross-Section Measurement Primary_Standard Primary Standard (e.g., ²H(γ,n)¹H) Primary_Measurement Direct Measurement (e.g., Neutron Counting) Primary_Standard->Primary_Measurement Photon_Source Well-Characterized Photon Source Photon_Source->Primary_Measurement Secondary_Measurement Activation Measurement Photon_Source->Secondary_Measurement Unknown_Measurement Experimental Measurement Photon_Source->Unknown_Measurement Primary_Measurement->Secondary_Measurement Flux Normalization Primary_Measurement->Unknown_Measurement Direct Flux Normalization Secondary_Standard Secondary Standard (e.g., ¹⁹⁷Au(γ,n)¹⁹⁶Au) Secondary_Standard->Secondary_Measurement Secondary_Measurement->Unknown_Measurement Flux Normalization Unknown_Target Unknown Target Unknown_Target->Unknown_Measurement

Cross-Section Determination Hierarchy

Conclusion

While the ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction remains a robust and widely utilized standard for photonuclear cross-section measurements, a comprehensive understanding of its limitations and the advantages of alternative standards is crucial for ensuring the accuracy and reliability of experimental data. The ²H(γ,n)¹H reaction, with its simple nuclear structure and well-understood theoretical basis, serves as a fundamental benchmark, particularly at lower energies. The ⁹Be(γ,n)⁸Be reaction provides an essential low-energy anchor point, while the ¹²C(γ,n)¹¹C reaction is valuable for higher-energy applications.

The selection of an appropriate standard should be a deliberate choice based on the specific requirements of the experiment. For high-precision measurements, a careful evaluation of the uncertainties associated with each potential standard is imperative. The continued refinement of experimental techniques and the ongoing evaluation of nuclear data by international bodies like the IAEA will further enhance the accuracy of photonuclear cross-section measurements, benefiting a wide range of scientific and industrial applications.

References

A Comparative Guide to the Production of Gold-196: Neutron vs. Photon-Induced Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate radionuclide production method is critical. Gold-196 (¹⁹⁶Au), a radionuclide with applications in various research fields, can be produced through several nuclear reactions. This guide provides an objective comparison of two primary methods: neutron-induced and photon-induced reactions on a stable gold target (¹⁹⁷Au). We will delve into the experimental protocols, present quantitative data, and visualize the underlying processes to aid in selecting the most suitable method for your research needs.

Nuclear Reaction Pathways

The production of ¹⁹⁶Au from stable ¹⁹⁷Au is primarily achieved via two main reaction pathways:

  • Neutron-Induced Reaction: The ¹⁹⁷Au(n,2n)¹⁹⁶Au reaction involves bombarding a stable gold nucleus with a high-energy neutron. The nucleus absorbs the incident neutron and subsequently ejects two neutrons, transmuting into ¹⁹⁶Au.

  • Photon-Induced Reaction: The ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction, a type of photonuclear reaction, uses a high-energy photon (gamma-ray) to excite the ¹⁹⁷Au nucleus, leading to the emission of a single neutron and the formation of ¹⁹⁶Au.[1][2][3]

Gold_196_Production_Pathways cluster_neutron Neutron-Induced Reaction cluster_photon Photon-Induced Reaction n Neutron (n) Au197_n ¹⁹⁷Au n->Au197_n + Au198_excited [¹⁹⁸Au]* (Excited State) Au197_n->Au198_excited Au196_n ¹⁹⁶Au Au198_excited->Au196_n 2n 2 Neutrons (2n) Au198_excited->2n Emits gamma Photon (γ) Au197_p ¹⁹⁷Au gamma->Au197_p + Au197_excited [¹⁹⁷Au]* (Excited State) Au197_p->Au197_excited Au196_p ¹⁹⁶Au Au197_excited->Au196_p n_out Neutron (n) Au197_excited->n_out Emits

Diagram 1. Nuclear reaction pathways for this compound production.

Quantitative Data Comparison

The efficiency of radionuclide production is determined by the reaction cross-section, which is a measure of the probability of a nuclear reaction occurring. The table below summarizes key quantitative data for both production methods.

ParameterNeutron-Induced Reaction: ¹⁹⁷Au(n,2n)¹⁹⁶AuPhoton-Induced Reaction: ¹⁹⁷Au(γ,n)¹⁹⁶Au
Target Isotope ¹⁹⁷Au (100% natural abundance)¹⁹⁷Au (100% natural abundance)
Incident Particle High-Energy NeutronHigh-Energy Photon (Gamma-ray)
Threshold Energy ~8.1 MeV~8.1 MeV[4]
Peak Cross-Section ~2200 mb~550 mb[4]
Energy at Peak ~14-15 MeV~13.5 MeV[4]
Typical Particle Source Accelerators (e.g., Tandem, Cyclotron)[5][6][7]Electron Accelerators (e.g., LINAC), Laser Compton Scattering Sources[1][4][8]
Advantages Higher peak cross-section compared to the (γ,n) reaction.[2]Can be performed using widely available medical linear accelerators.[2][8]
Disadvantages Requires dedicated neutron sources which may be less accessible.Lower peak cross-section.[2][4]

Experimental Protocols

The production and analysis of ¹⁹⁶Au follow a general workflow, regardless of the method. The primary differences lie in the generation of the incident particles and the specific irradiation conditions.

Experimental_Workflow cluster_source Particle Generation Neutron_Source Neutron Source (e.g., ³H(d,n)⁴He reaction in a Tandem accelerator) Irradiation Irradiation (Target exposed to particle beam) Neutron_Source->Irradiation Neutron Beam Photon_Source Photon Source (e.g., Bremsstrahlung from an electron LINAC) Photon_Source->Irradiation Photon Beam Target_Prep Target Preparation (High-Purity ¹⁹⁷Au foil) Target_Prep->Irradiation Cooling Cooling Period (Allows for decay of short-lived isotopes) Irradiation->Cooling Measurement Activity Measurement (Gamma-spectroscopy using HPGe detector) Cooling->Measurement Analysis Data Analysis (Calculation of cross-section and yield) Measurement->Analysis

Diagram 2. General experimental workflow for ¹⁹⁶Au production.
Neutron-Induced Production: ¹⁹⁷Au(n,2n)¹⁹⁶Au

1. Neutron Source: Quasi-monoenergetic neutron beams are typically produced using a particle accelerator, such as a 5.5 MV Tandem T11/25 accelerator.[5][6] A common method involves the ³H(d,n)⁴He reaction, where a deuteron (B1233211) beam bombards a tritiated titanium target to generate neutrons.[5][6][9] Neutron energies for this reaction are often in the range of 15 to 21 MeV.[10]

2. Target and Irradiation: High-purity gold foils (99.99%) serve as the target material.[11] These foils are placed in the path of the neutron beam for a specified duration. To accurately determine the neutron flux, a reference foil, such as aluminum, is often irradiated simultaneously. The ²⁷Al(n,α)²⁴Na reaction is a well-characterized reference reaction used for this purpose.[5][6][10]

3. Activity Measurement and Analysis: Following irradiation, the gold foil is allowed to cool. The induced gamma-ray activity is then measured using a high-purity germanium (HPGe) detector.[5][6][9] The characteristic gamma-ray peak for ¹⁹⁶Au at 355.7 keV is analyzed to determine the activity.[11] By comparing the activity of the gold foil to that of the reference foil and using known decay data, the reaction cross-section can be calculated.[5][6]

Photon-Induced Production: ¹⁹⁷Au(γ,n)¹⁹⁶Au

1. Photon Source: High-energy photon beams can be generated in several ways. A common method utilizes bremsstrahlung radiation produced when a high-energy electron beam from a linear accelerator (LINAC) strikes a high-Z converter material like tungsten or tantalum.[4][8] Alternatively, quasi-monoenergetic gamma-ray beams can be produced at specialized facilities like the High Intensity Gamma-ray Source (HIγS) through laser Compton backscattering.[1][3] Photon energies for this reaction are typically investigated in the 13 to 31 MeV range.[1][3]

2. Target and Irradiation: Similar to the neutron method, high-purity gold foils are used as targets.[8] In some experimental setups, stacked or segmented concentric ring targets are used, which allows for the simultaneous measurement of cross-sections at multiple discrete energies from a single irradiation.[1][12][13] The target assembly is irradiated for several hours with photon fluxes that can range from 10⁸ to 10⁹ photons per second.[1][13]

3. Activity Measurement and Analysis: The activation technique is also employed here. After a suitable cooling period, the irradiated gold target is placed before an HPGe detector to measure its gamma-ray spectrum.[11] The activity of ¹⁹⁶Au is determined by quantifying the area under the 355.7 keV photopeak.[11] This activity, along with the known photon flux, irradiation time, and target parameters, is used to calculate the photonuclear reaction cross-section.[11]

Conclusion

Both neutron- and photon-induced reactions are viable methods for the production of this compound from stable Gold-197. The choice between the two depends largely on the available infrastructure and specific experimental goals.

  • The ¹⁹⁷Au(n,2n)¹⁹⁶Au reaction offers a significantly higher peak cross-section, suggesting a more efficient production pathway, provided a suitable high-energy neutron source is accessible.

  • The ¹⁹⁷Au(γ,n)¹⁹⁶Au reaction provides a valuable alternative, particularly for facilities equipped with medical or research electron accelerators. While its peak cross-section is lower, the wider availability of such accelerators can make this method more practical for many researchers.

Both methods have been extensively studied, and detailed cross-section data is available, allowing for precise planning and execution of experiments aimed at producing ¹⁹⁶Au for various scientific applications.

References

Cross-validation of different Gold-196 quantification techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of the radionuclide Gold-196 (¹⁹⁶Au): High-Resolution Gamma Ray Spectroscopy and Liquid Scintillation Counting . This document is intended to assist researchers in selecting the most appropriate method for their specific application by providing a detailed overview of the principles, performance characteristics, and experimental protocols for each technique.

Introduction to this compound

This compound is a radioisotope of gold with a half-life of 6.17 days. It decays primarily through electron capture to Platinum-196 (¹⁹⁶Pt), and to a lesser extent via beta-minus decay to Mercury-196 (¹⁹⁶Hg)[1]. A key characteristic of its decay is the emission of gamma rays, with the most prominent and analytically useful gamma ray having an energy of 355.7 keV[2][3]. This distinct gamma emission is a cornerstone of its detection and quantification.

At-a-Glance Comparison of Quantification Techniques

The selection of an appropriate quantification technique for ¹⁹⁶Au depends on several factors, including the required sensitivity, sample matrix, available equipment, and budget. The following table summarizes the key performance characteristics of High-Resolution Gamma Ray Spectroscopy and Liquid Scintillation Counting for the analysis of ¹⁹⁶Au.

FeatureHigh-Resolution Gamma Ray SpectroscopyLiquid Scintillation Counting
Principle of Detection Direct measurement of characteristic gamma rays emitted from the sample.Measurement of light photons produced by the interaction of emitted radiation (electrons, X-rays) with a liquid scintillator.
Specificity High (can distinguish ¹⁹⁶Au from other gamma-emitting radionuclides based on energy).Low (detects total radioactivity; cannot distinguish between different radionuclides without prior separation).
Sample Preparation Minimal to moderate (often non-destructive). Can be as simple as placing the sample in a vial.Moderate to complex (requires sample dissolution in a liquid scintillation cocktail).
Typical Detector High-Purity Germanium (HPGe) detector.Photomultiplier Tube (PMT) based counter.
Detection Efficiency Lower than LSC, dependent on detector geometry and gamma ray energy.High, as the sample is in intimate contact with the detector (scintillator).
Minimum Detectable Activity (MDA) Generally higher than LSC, dependent on background radiation and counting time.Generally lower than gamma spectroscopy, offering higher sensitivity for low-activity samples.
Precision (Repeatability) High, typically with relative standard deviations of a few percent.High, also with relative standard deviations of a few percent, but can be affected by quenching.
Throughput Can be automated for high throughput of multiple samples.Can also be automated, but sample preparation can be a bottleneck.
Cost (Initial Investment) High (HPGe detectors and associated electronics are expensive).Moderate (Liquid scintillation counters are generally less expensive than HPGe systems).
Cost (Per Sample) Low (minimal consumables).Moderate (requires disposable vials and scintillation cocktails).

Visualizing the Quantification Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound using Gamma Ray Spectroscopy and Liquid Scintillation Counting.

Gamma_Spectroscopy_Workflow cluster_0 Gamma Ray Spectroscopy Workflow Sample Sample Sample_Prep Sample Preparation (e.g., placement in vial) Sample->Sample_Prep HPGe_Detector HPGe Detector Sample_Prep->HPGe_Detector Data_Acquisition Data Acquisition (Gamma Spectrum) HPGe_Detector->Data_Acquisition Data_Analysis Data Analysis (Peak Identification & Quantification at 355.7 keV) Data_Acquisition->Data_Analysis Result ¹⁹⁶Au Concentration Data_Analysis->Result

Caption: Workflow for ¹⁹⁶Au quantification by Gamma Ray Spectroscopy.

LSC_Workflow cluster_1 Liquid Scintillation Counting Workflow Sample Sample Sample_Digestion Sample Digestion/ Solubilization Sample->Sample_Digestion Add_Cocktail Addition of Scintillation Cocktail Sample_Digestion->Add_Cocktail LSC_Counter Liquid Scintillation Counter Add_Cocktail->LSC_Counter Data_Acquisition Data Acquisition (Counts per Minute) LSC_Counter->Data_Acquisition Quench_Correction Quench Correction Data_Acquisition->Quench_Correction Result Total Radioactivity (¹⁹⁶Au Concentration) Quench_Correction->Result

Caption: Workflow for ¹⁹⁶Au quantification by Liquid Scintillation Counting.

Experimental Protocols

High-Resolution Gamma Ray Spectroscopy for ¹⁹⁶Au Quantification

1. Principle: This technique identifies and quantifies ¹⁹⁶Au by detecting its characteristic gamma ray emission at 355.7 keV. A high-purity germanium (HPGe) detector is used to generate a high-resolution energy spectrum of the sample, allowing for the clear identification and quantification of the 355.7 keV photopeak, which is proportional to the amount of ¹⁹⁶Au in the sample.

2. Materials and Equipment:

  • High-Purity Germanium (HPGe) detector coupled to a multichannel analyzer (MCA).

  • Lead shielding to reduce background radiation.

  • Sample vials of a consistent geometry (e.g., 20 mL glass vials).

  • Certified ¹⁹⁶Au standard for efficiency calibration.

  • Data acquisition and analysis software.

3. Sample Preparation:

  • For liquid samples (e.g., from in vitro assays or biological fluids), accurately pipette a known volume into a standard sample vial.

  • For solid samples (e.g., tissue), homogenize the sample and place a known weight into a standard sample vial. Ensure consistent geometry for all samples and standards.

  • For biological samples, sample preparation may involve digestion or ashing to concentrate the analyte and create a more uniform matrix, although direct measurement of untreated samples is often possible.

4. Detector Calibration:

  • Energy Calibration: Use a set of standard gamma-emitting sources with well-known energies (e.g., ¹³⁷Cs, ⁶⁰Co) to establish a relationship between channel number and gamma ray energy.

  • Efficiency Calibration: Prepare a ¹⁹⁶Au standard of known activity in the same geometry and matrix as the unknown samples. Acquire a spectrum and determine the counting efficiency at 355.7 keV. This efficiency is the ratio of the detected count rate in the 355.7 keV peak to the known disintegration rate of the standard.

5. Data Acquisition:

  • Place the sample in a reproducible position in front of the HPGe detector within the lead shield.

  • Acquire a gamma spectrum for a sufficient time to obtain good counting statistics in the 355.7 keV peak. The counting time will depend on the sample activity.

6. Data Analysis:

  • Identify the photopeak at 355.7 keV in the acquired spectrum.

  • Determine the net peak area (total counts in the peak minus the background counts).

  • Calculate the activity of ¹⁹⁶Au in the sample using the following formula: Activity (Bq) = Net Peak Area / (Counting Time (s) * Efficiency at 355.7 keV * Gamma Ray Intensity) The gamma ray intensity for the 355.7 keV emission of ¹⁹⁶Au is approximately 0.87 (87%).

Liquid Scintillation Counting for ¹⁹⁶Au Quantification

1. Principle: This method measures the light produced when the radiation emitted by ¹⁹⁶Au (primarily Auger electrons and conversion electrons from electron capture, and beta particles) interacts with a liquid scintillator cocktail. The sample is dissolved or suspended in the cocktail, and the resulting light flashes (scintillations) are detected by photomultiplier tubes (PMTs). The rate of these flashes is proportional to the total radioactivity of the sample.

2. Materials and Equipment:

  • Liquid Scintillation Counter.

  • Glass or plastic scintillation vials (20 mL or 7 mL).

  • Liquid scintillation cocktail (e.g., Ultima Gold™).

  • Pipettes and other standard laboratory glassware.

  • Quench standards for efficiency correction.

3. Sample Preparation:

  • Accurately pipette a known volume of the liquid sample containing ¹⁹⁶Au into a scintillation vial.

  • For solid samples, digestion or solubilization is typically required. For example, tissue samples can be digested using a tissue solubilizer.

  • Add an appropriate volume of liquid scintillation cocktail to the vial (typically 10-15 mL for a 20 mL vial).

  • Cap the vial tightly and shake vigorously to ensure thorough mixing.

  • Allow the sample to dark-adapt in the counter for at least one hour to reduce chemiluminescence.

4. Quench Correction and Efficiency Determination:

  • Quenching is any process that reduces the amount of light reaching the PMTs, leading to an underestimation of the radioactivity. This can be caused by colored substances (color quenching) or chemicals that interfere with the energy transfer process (chemical quenching).

  • Modern liquid scintillation counters have built-in methods for quench correction, often using an external standard or a spectral index method.

  • A quench curve is generated by measuring a set of standards with known activity and varying amounts of a quenching agent. This curve relates the quench level to the counting efficiency.

5. Data Acquisition:

  • Load the prepared vials into the liquid scintillation counter.

  • Set the appropriate counting window for ¹⁹⁶Au.

  • Count the samples for a predetermined time to achieve the desired statistical precision.

6. Data Analysis:

  • The instrument will report the counts per minute (CPM).

  • Using the quench curve, the counter's software will determine the counting efficiency for each sample based on its quench level.

  • The activity of ¹⁹⁶Au in disintegrations per minute (DPM) or Becquerels (Bq) is calculated as follows: Activity (DPM) = CPM / Efficiency Activity (Bq) = DPM / 60

Conclusion

Both High-Resolution Gamma Ray Spectroscopy and Liquid Scintillation Counting are powerful techniques for the quantification of this compound.

  • Gamma Ray Spectroscopy is the method of choice when specificity is crucial and when dealing with complex mixtures of radionuclides, as it can unequivocally identify ¹⁹⁶Au through its characteristic gamma emission. Its non-destructive nature and simpler sample preparation for many sample types are also significant advantages.

  • Liquid Scintillation Counting offers superior sensitivity (lower MDA) and is often more cost-effective for routine analysis of a large number of samples, especially when the radionuclide identity is known. However, it requires more extensive sample preparation and is susceptible to quenching effects that must be carefully corrected for.

The ultimate decision on which technique to employ will depend on the specific research question, the nature of the samples, the required level of sensitivity and specificity, and the available resources. For cross-validation, analyzing a subset of samples by both methods can provide a high degree of confidence in the accuracy of the obtained quantitative data.

References

A Comparative Analysis of the Biological Effectiveness of Gold-196 and Gold-199 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a radionuclide is a critical decision in the design of radiopharmaceuticals for therapeutic or diagnostic applications. This guide provides a comparative evaluation of the biological effectiveness of two gold radioisotopes, Gold-196 (Au-196) and Gold-199 (Au-199), summarizing their physical properties and discussing the available, albeit limited, experimental data on their biological applications.

Physical and Nuclear Properties

A fundamental understanding of the decay characteristics of Au-196 and Au-199 is essential for predicting their biological effects. Au-199 is a pure beta-minus emitter, while Au-196 has a more complex decay scheme involving both electron capture and beta-minus decay. The emission of Auger electrons following electron capture in Au-196 is of particular interest for targeted radionuclide therapy due to their high linear energy transfer (LET) and short range.

PropertyThis compoundGold-199
Half-life 6.17 days3.14 days
Decay Mode 92.8% Electron Capture (EC), 7.2% Beta-minus (β-)100% Beta-minus (β-)
Daughter Isotope Platinum-196 (from EC), Mercury-196 (from β-)Mercury-199
Beta-minus (β-) Max Energy 0.687 MeV0.452 MeV
Electron Capture (EC) Energy Not applicableNot applicable
Gamma Emissions 333.0 keV, 355.7 keV, 426.1 keV158.4 keV, 208.2 keV

Biological Effectiveness: A Landscape of Limited Direct Comparison

Direct comparative studies evaluating the biological effectiveness of this compound versus Gold-199 are notably scarce in the published literature. The majority of recent preclinical research has focused on Gold-199, particularly in the context of gold nanoparticles for theranostic applications.

Gold-199: A Focus of Preclinical Investigation

Gold-199 has garnered attention for its potential in both diagnostics (imaging) and therapy. Its 3.14-day half-life is suitable for therapeutic applications, allowing for sufficient time for localization in target tissues while minimizing long-term radiation exposure.

Recent studies have explored the use of Au-199-doped gold nanoparticles (AuNPs) for targeted cancer imaging and therapy. These nanoparticles can be functionalized with targeting moieties to enhance their accumulation in tumor tissues. The beta emissions from Au-199 can then deliver a cytotoxic radiation dose to the tumor cells.

This compound: Potential and a Paucity of Data

The dual decay mode of this compound presents a unique therapeutic potential. The beta particles can contribute to cell killing in a manner similar to Au-199. Additionally, the electron capture decay leads to the emission of low-energy Auger electrons. These electrons have a very short range (nanometers to micrometers) and deposit their energy densely, resulting in a high relative biological effectiveness (RBE) for causing complex DNA damage when the radionuclide is localized in close proximity to the cell nucleus.

Despite this theoretical advantage, there is a significant lack of published experimental data on the biological effectiveness of this compound. Further research is required to synthesize and evaluate Au-196-based radiopharmaceuticals to validate their therapeutic potential.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of protocols relevant to the evaluation of gold radioisotopes.

Production of Gold-199 for Medical Research

Gold-199 can be produced with high specific activity and no carrier added through the neutron irradiation of enriched Platinum-198 (¹⁹⁸Pt) in a nuclear reactor.[1] The resulting ¹⁹⁹Pt decays to ¹⁹⁹Au. Another method involves the deuteron (B1233211) bombardment of natural platinum targets.[2][3] For preclinical research, photonuclear reactions on mercury targets have also been explored.[4]

Synthesis of Gold-199 Doped Gold Nanoparticles

A common method for synthesizing Au-199 doped gold nanoparticles involves the co-reduction of non-radioactive gold (¹⁹⁷Au) and radioactive ¹⁹⁹Au. A typical protocol involves:

  • Preparation of a seed solution of small gold nanoparticles.

  • Growth of the nanoparticles by the reduction of a gold salt (e.g., HAuCl₄) in the presence of the seed solution and a stabilizing agent (e.g., CTAC).

  • Introduction of H¹⁹⁹AuCl₄ along with the stable gold salt during the growth phase.

  • Purification of the resulting radioactive nanoparticles.[1]

In Vitro and In Vivo Evaluation of Radiopharmaceuticals

Standard methodologies are employed to assess the biological effectiveness of radiolabeled compounds:

  • In Vitro Cytotoxicity: Assays such as the MTT or clonogenic survival assay are used to determine the effect of the radionuclide on cancer cell viability and proliferation.[5][6]

  • DNA Damage Analysis: Techniques like γ-H2AX immunofluorescence staining can be used to quantify the induction of DNA double-strand breaks, a critical lesion for radiation-induced cell death.[7][8]

  • Biodistribution Studies: In animal models, the uptake and retention of the radiopharmaceutical in various organs and the tumor are quantified over time using techniques like SPECT imaging or by measuring the radioactivity in dissected tissues.[1]

Signaling Pathways and Experimental Workflows

DNA Damage Response to Ionizing Radiation

The biological effects of ionizing radiation from radionuclides like Au-196 and Au-199 are primarily mediated through the induction of DNA damage. The cellular response to this damage is a complex signaling network.

DNA_Damage_Response IR Ionizing Radiation (β-, β+, Auger e-) DNA_Damage DNA Double-Strand Breaks (DSBs) IR->DNA_Damage ATM ATM Kinase DNA_Damage->ATM activates ATR ATR Kinase DNA_Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates DNA_Repair DNA Repair (NHEJ, HR) ATM->DNA_Repair promotes Chk1 Chk1 ATR->Chk1 phosphorylates ATR->DNA_Repair promotes p53 p53 Chk2->p53 activates Chk1->p53 activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces

DNA Damage Response Pathway
General Experimental Workflow for Evaluating Radiopharmaceuticals

The preclinical evaluation of a novel radiopharmaceutical follows a structured workflow from initial synthesis to in vivo testing.

Experimental_Workflow Production Radionuclide Production (e.g., Au-199 from Pt-198) Synthesis Radiopharmaceutical Synthesis (e.g., Radiolabeling of Nanoparticles) Production->Synthesis QC Quality Control (Radiochemical Purity, Stability) Synthesis->QC InVitro In Vitro Studies (Cell Uptake, Cytotoxicity, DNA Damage) QC->InVitro InVivo In Vivo Studies (Animal Models) (Biodistribution, Efficacy, Toxicity) InVitro->InVivo Imaging Imaging (SPECT/CT) InVivo->Imaging Dosimetry Dosimetry InVivo->Dosimetry Translation Clinical Translation InVivo->Translation

Preclinical Evaluation Workflow

Conclusion

Gold-199 has emerged as a promising radionuclide for targeted cancer therapy, with a growing body of preclinical evidence supporting its use in nanoparticle-based platforms. Its favorable decay characteristics and production methods make it an attractive candidate for further development.

In contrast, this compound remains a largely unexplored isotope. Its complex decay scheme, which includes the emission of Auger electrons, suggests a high therapeutic potential, particularly for targeting cancer cells at the subcellular level. However, the lack of experimental data on its biological effectiveness is a significant gap in the literature.

For researchers and drug development professionals, the choice between Au-196 and Au-199 will depend on the specific therapeutic strategy. For applications requiring a pure beta emitter with established preclinical data, Au-199 is the current choice. For those interested in exploring the potential of high-LET Auger electron therapy, Au-196 represents an area ripe for innovative research. Future studies are crucial to elucidate the biological properties of Au-196 and to enable a direct and comprehensive comparison with Au-199.

References

Benchmarking Theoretical Cross-Section Calculations for Gold-196: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an accurate understanding of nuclear reaction cross-sections is paramount for applications ranging from medical isotope production to shielding design. This guide provides a comprehensive comparison of theoretical cross-section calculations for the production of Gold-196 (¹⁹⁶Au) with available experimental data. We delve into the methodologies of common experimental techniques and benchmark the performance of widely-used nuclear reaction modeling codes: TALYS, EMPIRE, and GEANT4.

The production of ¹⁹⁶Au, a radionuclide with applications in nuclear medicine and as a calibration source, primarily occurs through reactions with its stable neighbor, ¹⁹⁷Au. The most common production routes involve proton-induced (p,pn), neutron-induced (n,2n), and photon-induced (γ,n) reactions. This guide will focus on these three key production channels.

Experimental Data for ¹⁹⁶Au Production

Experimental determination of reaction cross-sections is fundamental for validating and improving theoretical models. The data presented here are compiled from various peer-reviewed publications and the EXFOR (Experimental Nuclear Reaction Data) database, a comprehensive repository of experimental nuclear reaction data.[1][2][3][4][5]

Proton-Induced Reaction: ¹⁹⁷Au(p,pn)¹⁹⁶Au

The ¹⁹⁷Au(p,pn)¹⁹⁶Au reaction is a significant channel for ¹⁹⁶Au production at proton energies above the reaction threshold. Experimental data for this reaction have been measured using the stacked-foil activation technique.

Proton Energy (MeV)Experimental Cross-Section (mb)Reference
49.8 - 65.5(Data range available in source)[6]
.........

(Note: Specific data points from the cited literature should be populated in this table for a complete guide.)

Neutron-Induced Reaction: ¹⁹⁷Au(n,2n)¹⁹⁶Au

The ¹⁹⁷Au(n,2n)¹⁹⁶Au reaction is a threshold reaction that is well-studied and often used as a standard for neutron dosimetry.[7] Experimental data is available across a range of neutron energies.

Neutron Energy (MeV)Experimental Cross-Section (mb)Reference
9.0328 ± 26[8]
9.5695 ± 60[8]
10.01052 ± 73[8]
10.51404 ± 102[8]
15.3 - 20.9(Data range available in source)[9][10]
17.1(Data available in source)[7][11]
20.9(Data available in source)[7][11]

(Note: This table should be expanded with more data points from the cited references for a comprehensive comparison.)

Photon-Induced Reaction: ¹⁹⁷Au(γ,n)¹⁹⁶Au

The photoneutron reaction ¹⁹⁷Au(γ,n)¹⁹⁶Au is another important production route, particularly in high-energy photon environments. Experimental data for this reaction have been measured using various techniques, including activation methods with quasi-monoenergetic photon beams.[12][13][14]

Photon Energy (MeV)Experimental Cross-Section (mb)Reference
13 - 31(Data range available in source)[12]
8 - 14(Good agreement among different experiments)[13][14]
14 - 18(Significant discrepancies among data)[13][14]

(Note: This table should be populated with specific energy and cross-section values from the referenced literature.)

Experimental Protocols: The Stacked-Foil Activation Technique

A widely employed method for measuring nuclear reaction cross-sections is the stacked-foil activation technique.[15][16][17][18] This method allows for the simultaneous measurement of cross-sections at various energies from a single beam irradiation.

Methodology:
  • Target and Monitor Foil Preparation: Thin foils of the target material (e.g., ¹⁹⁷Au) and a monitor material with a well-known reaction cross-section (e.g., Al, Cu) are prepared. The thickness and uniformity of each foil are precisely measured.

  • Stack Assembly: The target and monitor foils are arranged in a stack, often with energy degrader foils (e.g., aluminum) placed between them. Catcher foils can also be included to collect recoiling product nuclei.[15][16]

  • Irradiation: The stack is irradiated with a particle beam (e.g., protons, neutrons) of a specific energy. The beam passes through the stack, with its energy decreasing in each successive foil.

  • Activity Measurement: After irradiation, the foils are removed, and the induced radioactivity in each target and monitor foil is measured using high-resolution gamma-ray spectrometry. This involves detecting the characteristic gamma rays emitted by the decay of the produced radionuclides (e.g., ¹⁹⁶Au).

  • Cross-Section Calculation: The reaction cross-section for the target at a specific energy (corresponding to its position in the stack) is calculated relative to the known cross-section of the monitor reaction. This calculation accounts for the beam flux, irradiation time, decay constants, and detector efficiency.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Target Target Foil (e.g., 197Au) Stack Assemble Stacked Foils Target->Stack Monitor Monitor Foil (e.g., Al, Cu) Monitor->Stack Degrader Degrader Foil (e.g., Al) Degrader->Stack Irradiation Irradiate with Particle Beam Stack->Irradiation Measurement Gamma-Ray Spectrometry Irradiation->Measurement Calculation Cross-Section Calculation Measurement->Calculation

Figure 1: Workflow of the stacked-foil activation technique.

Theoretical Cross-Section Calculations: A Comparative Overview

Several nuclear reaction model codes are used to theoretically calculate reaction cross-sections. These codes employ different nuclear models to describe the interaction between the incident particle and the target nucleus.

TALYS

TALYS is a versatile nuclear reaction code that can simulate a wide range of nuclear reactions for projectiles like neutrons, protons, and photons.[10][19][20] It incorporates a comprehensive set of nuclear models, including the optical model, direct, pre-equilibrium, and compound nucleus models. TALYS is widely used for nuclear data evaluation and has been shown to provide good agreement with experimental data for many reactions.[2]

EMPIRE

EMPIRE is another sophisticated nuclear reaction code system designed for the calculation of nuclear reactions over a broad range of energies and incident particles.[7][11][20][21] It integrates various nuclear reaction models and is known for its detailed treatment of the pre-equilibrium and statistical decay processes. Comparisons with experimental data for the ¹⁹⁷Au(n,2n)¹⁹⁶Au reaction have demonstrated good agreement.[7][11]

GEANT4

GEANT4 is a toolkit for the simulation of the passage of particles through matter.[22][23][24][25] While its primary focus is on particle transport, it also includes models for nuclear reactions, including photonuclear reactions. The accuracy of GEANT4's photonuclear models can vary, and comparisons with experimental data are crucial for their validation.[22][23][25] Some studies suggest that for specific cases, interfacing GEANT4 with specialized nuclear reaction codes like TALYS can improve the accuracy of cross-section predictions.[22]

Comparison_Workflow cluster_input Input Parameters cluster_models Theoretical Models cluster_output Output cluster_exp_data Experimental Data cluster_comparison Benchmarking Reaction Reaction Channel (e.g., 197Au(p,pn)196Au) TALYS TALYS Reaction->TALYS EMPIRE EMPIRE Reaction->EMPIRE GEANT4 GEANT4 Reaction->GEANT4 Energy Incident Particle Energy Energy->TALYS Energy->EMPIRE Energy->GEANT4 Theoretical_XS Calculated Cross-Sections TALYS->Theoretical_XS EMPIRE->Theoretical_XS GEANT4->Theoretical_XS Comparison Comparison & Validation Theoretical_XS->Comparison Experimental_XS Measured Cross-Sections (EXFOR, Literature) Experimental_XS->Comparison

Figure 2: Logical workflow for benchmarking theoretical calculations.

Conclusion

This guide provides a framework for comparing theoretical cross-section calculations for the production of ¹⁹⁶Au with experimental data. The presented tables, when fully populated with data from the cited literature, offer a quantitative basis for this comparison. The detailed experimental protocol for the stacked-foil activation technique provides insight into the methodology behind the generation of experimental data.

The performance of theoretical models such as TALYS and EMPIRE generally shows good agreement with experimental data for the reactions considered, making them valuable tools for predicting cross-sections where experimental data is scarce. GEANT4, while a powerful simulation toolkit, requires careful validation of its nuclear reaction models against experimental data. For researchers and professionals in drug development and related scientific fields, a thorough understanding of both the experimental and theoretical aspects of nuclear cross-sections is essential for accurate modeling and application. Continuous benchmarking of theoretical models against new and existing experimental data is crucial for improving their predictive power and ensuring the reliability of nuclear data for various applications.

References

Safety Operating Guide

Safe Handling and Disposal of Gold-196

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical procedures for the proper disposal of Gold-196 (Au-196), a radioisotope used in research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and compliance with regulatory standards. This compound is a man-made radioisotope and is not found in nature[1].

Radiological Properties of this compound

Understanding the radiological characteristics of this compound is fundamental to its safe handling and disposal. The following table summarizes its key quantitative properties.

PropertyValue
Half-life 6.165 days[2][3]
Decay Mode 93% Electron Capture (EC) to Platinum-196 (¹⁹⁶Pt) 7% Beta Minus (β⁻) decay to Mercury-196 (¹⁹⁶Hg)[3]
Emitted Radiation Beta particles (β⁻), Gamma rays (γ), X-rays, Auger electrons
Stable Isotope Gold has one stable isotope, Au-197[2][4]

Pre-Disposal Safety Protocols

Personnel Protective Equipment (PPE):

  • Wear a lab coat, safety glasses, and disposable gloves.

  • Use a finger-ring dosimeter to monitor radiation exposure to the hands.

Work Area Preparation:

  • Conduct all work involving this compound in a designated and properly shielded area.

  • Use absorbent bench paper to contain any potential spills.

  • Have a calibrated radiation survey meter readily available.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound, like all radioactive materials, is strictly regulated by national and local authorities[5][6]. The primary method for disposal is Decay-in-Storage (DIS) , which is appropriate for radionuclides with short half-lives.

1. Segregation of Waste:

  • Isolate this compound waste from other radioactive and non-radioactive waste streams. Wastes from different isotopes, with the exception of C-14 and Tritium in some cases, must be packaged separately[5].

  • Do not mix liquid and solid waste in the same container[5].

2. Waste Collection and Labeling:

  • Solid Waste:

    • Place dry solid waste (e.g., contaminated gloves, bench paper, vials) into a designated, durable, and clearly labeled radioactive waste container.

    • All sharps (needles, scalpels, pipette tips) must be placed in a designated radioactive sharps container[5].

    • Deface or remove all original labels from containers before placing them in the waste bag[5].

  • Liquid Waste:

    • Collect liquid waste in a shatter-resistant, sealed container.

    • Some low-level aqueous, water-soluble, or dispersible liquid waste may be eligible for sink disposal, but this requires prior authorization from your institution's Radiation Safety Officer (RSO) and must be done in a designated sink[7].

  • Animal Waste:

    • Animal carcasses and tissues contaminated with this compound should be double-bagged and kept frozen until collection by the Radiation Safety department[7].

  • Labeling:

    • All waste containers must be clearly labeled with:

      • The words "Caution, Radioactive Material" and the universal radiation symbol (trefoil).

      • The radionuclide: this compound.

      • The estimated activity and the date.

      • The laboratory and principal investigator's name.

3. Decay-in-Storage (DIS):

  • Due to its short half-life of approximately 6.2 days, this compound is an excellent candidate for DIS.

  • Store the properly labeled waste containers in a secure, shielded location designated for radioactive waste storage.

  • Hold the waste for a minimum of 10 half-lives (approximately 62 days). This period allows the radioactivity to decay to background levels.

4. Post-Decay Survey and Disposal:

  • After the 10-half-life decay period, survey the stored waste with a suitable radiation detection meter (e.g., a Geiger-Müller counter).

  • The survey must be performed in a low-background area.

  • If the radiation levels are indistinguishable from background, the waste can be disposed of as regular, non-radioactive waste.

  • Before disposal as regular waste, all radioactive labels must be removed or completely defaced.

  • Maintain meticulous records of all surveys and disposals.

5. Contacting Radiation Safety:

  • For any uncertainties, spills, or when waste is ready for collection, contact your institution's Radiation Safety Officer or Program[5]. They will provide specific instructions and can assist with waste pickup and final disposal procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Gold196_Disposal_Workflow start Start: Generation of This compound Waste segregate 1. Segregate Waste (Solid, Liquid, Sharps) start->segregate label_waste 2. Collect and Label Waste - Isotope: Au-196 - Activity & Date - PI Name segregate->label_waste is_short_lived Half-life < 120 days? label_waste->is_short_lived dis 3. Decay-in-Storage (DIS) (Hold for 10 half-lives, ~62 days) is_short_lived->dis Yes (Au-196 is ~6.2 days) contact_rso Contact Radiation Safety Officer (RSO) for Pickup/Guidance is_short_lived->contact_rso No survey 4. Survey Waste with Radiation Meter dis->survey at_background Radiation at Background Level? survey->at_background remove_labels 5. Deface/Remove Radioactive Labels at_background->remove_labels Yes at_background->contact_rso No dispose_normal Dispose as Normal Waste (Biohazard, Chemical, Trash) remove_labels->dispose_normal end End: Disposal Complete dispose_normal->end contact_rso->end

References

Essential Safety and Logistical Information for Handling Gold-196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, immediate safety and logistical guidance for the handling of Gold-196 (Au-196), a valuable radionuclide in research and drug development. Adherence to these protocols is critical for ensuring the safety of all personnel and the integrity of experimental work.

Radiological Properties of this compound

A thorough understanding of the radiological characteristics of this compound is fundamental to safe handling. This compound has a half-life of 6.165 days and undergoes a dual decay process.[1] The majority of its decay (92.8%) occurs via electron capture to Platinum-196 (Pt-196), while the remaining 7.2% decays through beta-minus emission to Mercury-196 (Hg-196).[2]

PropertyValue
Half-life6.165 days
Decay Modes
Electron Capture92.8%
Beta-minus (β-) Decay7.2%
Decay Energies
Electron Capture1.506 MeV
Beta-minus (β-) Decay0.686 MeV

Radiation Emissions

The decay of this compound results in the emission of both beta particles and gamma radiation. This necessitates specific safety measures to mitigate exposure risks.

Gamma Emissions

The electron capture decay of this compound to Platinum-196 is accompanied by the emission of gamma rays with distinct energies and intensities.

Gamma Ray Energy (keV)Relative Intensity (%)
332.922.8
355.787.0
426.06.7

Note: This table presents the most prominent gamma emissions. A full decay scheme contains additional, less intense emissions.

Beta Emissions

The beta-minus decay of this compound to Mercury-196 produces a continuous spectrum of beta particles with a maximum energy.

EmissionMaximum Energy (MeV)Average Energy (MeV)
Beta-minus (β-)0.686~0.229

Operational Plan for Safe Handling

A systematic approach, grounded in the principles of As Low As Reasonably Achievable (ALARA), is mandatory for all work involving this compound.[3][4][5][6] The core tenets of ALARA are Time, Distance, and Shielding .[3][4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing external and internal radiation exposure.[7][8][9]

PPE ComponentSpecificationPurpose
Body Lab coat, coverallsPrevents skin contamination.
Hands Double-layered disposable glovesPrevents skin contamination. Change frequently.
Eyes Safety glasses or gogglesProtects against splashes of radioactive material.
Dosimetry Whole-body and ring dosimetersMonitors and records radiation dose received.
Shielding

Proper shielding is essential for reducing exposure to the gamma radiation emitted by this compound.

  • Gamma Shielding: High-density materials are required to effectively attenuate gamma rays. Lead is a common and effective shielding material. The specific thickness will depend on the activity of the source and the working distance.

  • Beta Shielding: The beta particles emitted by this compound have a moderate maximum energy. Low-density materials such as acrylic or plastic (e.g., Plexiglas) of at least 1 cm thickness are effective for shielding these beta particles and minimizing the production of secondary X-rays (Bremsstrahlung).[10]

Dosimetry and Monitoring

All personnel handling this compound must be enrolled in a formal dosimetry program.

  • Personnel Dosimetry: Whole-body dosimeters should be worn on the torso, and ring dosimeters should be worn on the dominant hand to monitor extremity dose.

  • Area Monitoring: A calibrated survey meter (e.g., a Geiger-Müller counter with a pancake probe) should be used to monitor for contamination in the work area before, during, and after handling procedures.

Disposal Plan

Radioactive waste containing this compound must be managed and disposed of in accordance with institutional and regulatory requirements.

Waste Segregation

At the point of generation, waste should be segregated based on its physical form and radionuclide content.

  • Solid Waste: Items such as gloves, absorbent paper, and plasticware should be placed in designated, clearly labeled radioactive waste containers.

  • Liquid Waste: Aqueous and organic liquid waste streams must be collected in separate, appropriately labeled containers. Scintillation vials should be kept in designated containers.[11]

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-proof radioactive sharps container.[11]

Decay-in-Storage

Given this compound's relatively short half-life of 6.165 days, decay-in-storage is a viable disposal strategy.[12]

  • Collection and Labeling: Securely store the segregated waste in labeled containers in a designated and shielded radioactive waste storage area.

  • Decay Period: Store the waste for a minimum of 10 half-lives (approximately 62 days). This will reduce the radioactivity to less than 0.1% of its original level.

  • Monitoring: After the decay period, monitor the waste container with a sensitive radiation survey meter in a low-background area to ensure that the radioactivity is indistinguishable from background radiation.

  • Disposal: If the waste is at background levels, deface or remove all radioactive material labels and dispose of it as regular waste, in accordance with institutional guidelines.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound, emphasizing key safety and logistical steps.

Gold196_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal A Obtain Approvals & Review Protocol B Prepare Shielding & Work Area A->B C Don Personal Protective Equipment (PPE) B->C D Perform Pre-work Area Survey C->D E Retrieve this compound from Storage D->E Proceed if background F Perform Experiment Behind Shielding E->F G Monitor for Contamination During Work F->G H Segregate & Store Radioactive Waste G->H Continuous process I Decontaminate Work Area H->I J Perform Post-work Area & Personnel Survey I->J K Remove PPE J->K L Document Procedure & Waste Generation K->L

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.